MK-0249
Beschreibung
MK-0249 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
a histamine-3 receptor inverse agonist; structure in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O2/c1-16-27-20-7-4-6-19(23(24,25)26)21(20)22(30)29(16)17-8-10-18(11-9-17)31-15-5-14-28-12-2-3-13-28/h4,6-11H,2-3,5,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDZBLNULGDPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OCCCN4CCCC4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151492 | |
| Record name | MK-0249 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167574-41-5 | |
| Record name | MK-0249 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1167574415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0249 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11910 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-0249 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0249 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF50235Q04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-0249: A Technical Whitepaper on its Histamine H3 Receptor Inverse Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0249 is a potent and selective histamine H3 receptor (H3R) inverse agonist that was investigated by Merck for various central nervous system disorders. The histamine H3 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the central nervous system where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons. A key characteristic of the H3 receptor is its high degree of constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling tonically inhibits the release of histamine and other neurotransmitters. This compound, as an inverse agonist, binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity and increasing the release of histamine and other neurotransmitters such as acetylcholine and dopamine. This technical guide provides a comprehensive overview of the core preclinical pharmacological properties of this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity and functional potency of this compound, as well as its in vivo target engagement.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 6.8 ± 1.3 nM | Radioligand Binding Assay | [1] |
| Rat | 33 ± 3 nM | Radioligand Binding Assay | [1] | |
| Rhesus | 4.3 ± 1.2 nM | Radioligand Binding Assay | [1] | |
| IC50 | Human | 1.7 nM | [35S]GTPγS Binding Assay | [1] |
Table 2: In Vivo Pharmacodynamic Properties of this compound
| Parameter | Species | Dose | Effect | Reference |
| Neurotransmitter Modulation | Rat | 0-30 mg/kg (p.o.) | Dose-dependent increase in brain tele-methylhistamine levels | [1] |
| Receptor Occupancy | Human (elderly) | 5 mg (daily) | ~85% brain H3 receptor occupancy at Cmax (PET) | [2] |
Signaling Pathways
The histamine H3 receptor is constitutively active and primarily couples to the Gi/o family of G proteins. This leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound blocks this basal signaling, leading to an increase in cAMP levels and subsequent downstream effects. Furthermore, by inhibiting the H3 autoreceptor, this compound disinhibits histamine release from presynaptic neurons. This increased synaptic histamine can then act on postsynaptic H1 and H2 receptors, leading to neuronal excitation.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. The following methodologies are based on standard practices for assessing histamine H3 receptor inverse agonists and are supplemented with the limited specific details found for this compound.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of this compound for the histamine H3 receptor by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing the human, rat, or rhesus histamine H3 receptor.
-
Radioligand: [3H]-N-α-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Non-specific binding control: High concentration of an unlabeled H3 receptor ligand (e.g., 10 µM histamine).
-
This compound stock solution and serial dilutions.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, assay buffer, and varying concentrations of this compound.
-
Add the radioligand ([3H]-N-α-methylhistamine) to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay (for Inverse Agonist Activity)
This functional assay measures the ability of this compound to decrease the basal level of G protein activation, which is a hallmark of inverse agonism. The IC50 of 1.7 nM for human H3R was determined using this type of assay.
-
Materials:
-
Cell membranes from CHO-K1 cells expressing the human histamine H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP.
-
[35S]GTPγS.
-
This compound stock solution and serial dilutions.
-
Non-specific binding control: High concentration of unlabeled GTPγS.
-
Scintillation Proximity Assay (SPA) beads or filter plates.
-
Microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, assay buffer, and serial dilutions of this compound.
-
Pre-incubate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 30-60 minutes at 30°C to allow for GTPγS binding.
-
If using a filtration method, terminate the reaction by rapid filtration and wash the filters. If using SPA, the plate can be read directly.
-
Quantify the amount of bound [35S]GTPγS using a microplate scintillation counter.
-
Data are plotted as the percentage of basal [35S]GTPγS binding versus the concentration of this compound to determine the IC50 for inverse agonism.
-
cAMP Accumulation Assay (for Functional Inverse Agonism)
This assay measures the downstream functional consequence of H3 receptor inverse agonism on intracellular cAMP levels.
-
Materials:
-
Whole cells (e.g., HEK293 or CHO-K1) stably expressing the histamine H3 receptor.
-
Assay Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) to prevent cAMP degradation.
-
Forskolin (to stimulate adenylyl cyclase and enhance the assay window).
-
This compound stock solution and serial dilutions.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer containing IBMX.
-
Add serial dilutions of this compound to the wells.
-
Add a sub-maximal concentration of forskolin to all wells (except for the basal control).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data are analyzed to determine the EC50 of this compound for increasing cAMP levels from the forskolin-stimulated baseline.
-
In Vivo Microdialysis for tele-methylhistamine
This in vivo technique is used to measure the levels of the histamine metabolite, tele-methylhistamine, in the brain of freely moving animals as an index of histamine release and turnover.
-
Animals:
-
Male Sprague-Dawley rats.
-
-
Procedure:
-
Surgical Implantation: Anesthetize the rats and stereotaxically implant a microdialysis guide cannula into a brain region of interest (e.g., prefrontal cortex or striatum).
-
Recovery: Allow the animals to recover from surgery for a defined period.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of tele-methylhistamine.
-
Drug Administration: Administer this compound orally (p.o.) at various doses.
-
Post-Dose Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of tele-methylhistamine in the dialysate samples using a sensitive analytical method such as HPLC with mass spectrometry (LC-MS/MS).
-
Data Analysis: Express the post-dose tele-methylhistamine levels as a percentage of the baseline levels to determine the time course and magnitude of the effect of this compound on histamine turnover.
-
Conclusion
This compound is a potent histamine H3 receptor inverse agonist with high affinity for the human, rat, and rhesus receptors. Its inverse agonist properties have been demonstrated in vitro through its ability to inhibit basal G protein activity in [35S]GTPγS binding assays. In vivo, this compound demonstrates target engagement by increasing the levels of the histamine metabolite tele-methylhistamine in the rat brain and achieves high receptor occupancy in the human brain at clinically relevant doses. Despite its promising preclinical profile, clinical trials with this compound for various indications did not demonstrate sufficient efficacy. Nevertheless, the preclinical data for this compound provide a valuable case study in the translation of H3 receptor inverse agonism from the laboratory to the clinic.
References
- 1. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-0249: A Technical Overview of a Histamine H3 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0249 is a potent and selective, orally active histamine H3 receptor (H3R) inverse agonist that was investigated for the treatment of various central nervous system disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the basal, constitutive activity of the H3 receptor, leading to enhanced release of neurotransmitters such as histamine and acetylcholine, which are implicated in cognitive processes. Despite promising preclinical data, clinical trials with this compound did not demonstrate sufficient efficacy, leading to the discontinuation of its development.[1][2] This guide provides a detailed overview of the chemical structure, pharmacological properties, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound is a non-imidazole quinazolinone derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one |
| Molecular Formula | C23H24F3N3O2 |
| Molecular Weight | 431.45 g/mol |
| SMILES | CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OCCCN4CCCC4)C(F)(F)F |
| InChI Key | DDDZBLNULGDPGA-UHFFFAOYSA-N |
| CAS Number | 862309-06-6 |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
In Vitro Pharmacology
This compound exhibits high affinity for the histamine H3 receptor across different species. The following table summarizes its in vitro binding affinities.
| Parameter | Species | Value |
| Ki | Human H3 Receptor | 6.8 ± 1.3 nM |
| Rat H3 Receptor | 33 ± 3 nM | |
| Rhesus H3 Receptor | 4.3 ± 1.2 nM | |
| IC50 | Human H3 Receptor | 1.7 nM |
Experimental Protocol: Radioligand Binding Assay for Ki Determination
The determination of the inhibitory constant (Ki) for this compound at the histamine H3 receptor is typically performed using a competitive radioligand binding assay. The following is a representative protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human, rat, or rhesus histamine H3 receptor. The cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in the assay buffer and the protein concentration is determined.
-
Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used.
-
Competition Assay: The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the unlabeled competitor ligand (this compound).
-
The cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H3 receptor antagonist.
-
-
Incubation: The plates are incubated, for example, for 60 minutes at 27°C, to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Unifilter-96 GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pharmacology
Preclinical in vivo studies demonstrated that this compound is orally active and brain-penetrant. It has been shown to increase histamine levels in the rat brain in a dose-dependent manner.
| Species | Dosing | Effect |
| Rat | 0-30 mg/kg, p.o. | Dose-dependent elevation of histamine levels in the brain. |
| Mouse | 10 mg/kg, p.o. | Markedly higher brain penetrability in mdr1a (-/-) mice compared to wild-type mice, indicating it is a substrate for P-glycoprotein in rodents. |
Experimental Protocol: In Vivo Microdialysis for Brain Histamine Levels
The effect of this compound on brain histamine levels can be assessed using in vivo microdialysis in freely moving rats.
-
Animal Preparation: Male rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex or hypothalamus). The animals are allowed to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of histamine.
-
Drug Administration: this compound is administered orally at various doses.
-
Post-Dosing Sampling: Dialysate samples continue to be collected for several hours after drug administration.
-
Sample Analysis: The concentration of histamine in the dialysate samples is determined using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.
-
Data Analysis: The histamine concentrations in the post-dose samples are expressed as a percentage of the baseline levels. The data are then analyzed to determine the dose-response relationship and the time course of the effect of this compound on brain histamine levels.
Signaling Pathway of the Histamine H3 Receptor and Modulation by this compound
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an inverse agonist, this compound is expected to inhibit the basal activity of the H3 receptor and block agonist-induced signaling.
Caption: Histamine H3 Receptor Signaling Pathway and Modulation by this compound.
Summary of Clinical Development
This compound underwent several clinical trials to evaluate its efficacy in treating cognitive deficits in various patient populations.
-
Alzheimer's Disease: A pilot study in patients with mild-to-moderate Alzheimer's disease found that this compound at a 5 mg daily dose for 4 weeks was not effective in improving cognitive function.[3] Pharmacokinetic and PET data suggested that this dose would achieve approximately 85% brain receptor occupancy.[3]
-
Schizophrenia: A randomized, crossover study in patients with schizophrenia found that this compound at 10 mg once daily for 4 weeks was not superior to placebo in improving cognitive impairment.[4]
-
ADHD: A randomized controlled study in adults with ADHD showed that this compound (5-10 mg/day) was not effective for the treatment of ADHD.[5]
-
Excessive Daytime Sleepiness: In a study of patients with obstructive sleep apnea, this compound did not significantly improve wakefulness as measured by the Maintenance of Wakefulness Test (MWT), although some improvements were noted on subjective measures.[6]
Across these studies, this compound was generally well-tolerated, but common adverse events included insomnia, headache, and gastrointestinal discomfort.[3][7] The lack of demonstrated efficacy in these clinical trials ultimately led to the discontinuation of its development.
Conclusion
This compound is a well-characterized histamine H3 receptor inverse agonist with high potency and selectivity. While it demonstrated target engagement in preclinical and clinical studies, it failed to show significant efficacy for the treatment of cognitive disorders in various patient populations. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the chemical and pharmacological properties of this compound and the broader field of histamine H3 receptor modulation.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alertness and psychomotor performance effects of the histamine-3 inverse agonist this compound in obstructive sleep apnea patients on continuous positive airway pressure therapy with excessive daytime sleepiness: a randomized adaptive crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
MK-0249: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and pharmacological properties of MK-0249, a potent and selective histamine H3 receptor inverse agonist. All quantitative data is presented in structured tables for ease of reference. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz (DOT language).
Core Compound Information
| Parameter | Value | Notes |
| Compound Name | This compound | |
| CAS Number | 862309-06-6 (free base) | A second CAS number, 1167574-41-5, is also associated with this compound and may correspond to a salt form. |
| Molecular Weight | 431.45 g/mol | |
| Molecular Formula | C₂₃H₂₄F₃N₃O₂ |
Quantitative Pharmacological Data
The following table summarizes key in vitro and in vivo pharmacological data for this compound.
| Parameter | Species | Value |
| IC₅₀ (human H3R) | Human | 1.7 nM |
| Ki (H3R) | Human | 6.8 ± 1.3 nM |
| Rat | 33 ± 3 nM | |
| Rhesus | 4.3 ± 1.2 nM | |
| Hepatic Clearance (CLh) | Rat | 11 mL/min/kg |
| P-glycoprotein (P-gp) Substrate | Rat | Yes |
| Human | No | |
| Brain Penetrability | mdr1a (-/-) mice | Markedly higher than in mdr1a (+/+) mice |
Mechanism of Action and Signaling Pathway
This compound is a potent inverse agonist of the histamine H3 receptor (H3R), a Gi/o-coupled G-protein coupled receptor (GPCR). The H3R exhibits constitutive activity, meaning it maintains a basal level of signaling even in the absence of an agonist. As an inverse agonist, this compound binds to the H3R and stabilizes its inactive conformation, thereby reducing this basal signaling.
The primary signaling pathway of the activated H3R involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By inhibiting the constitutive activity of the H3R, this compound leads to an increase in cAMP levels. The βγ subunits of the dissociated G-protein can also modulate other effectors, including N-type voltage-gated calcium channels.
Furthermore, the H3R functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits histamine synthesis and release. As an inverse agonist, this compound blocks this tonic inhibition, resulting in enhanced release of histamine in the brain. The H3R also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. By antagonizing the H3R, this compound can increase the release of these neurotransmitters, which is the basis for its investigation in cognitive and wakefulness-promoting contexts.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Radioligand Binding Assay for Histamine H3 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Non-specific binding control: 10 µM Clobenpropit.
-
Test compound: this compound, serially diluted.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hH3R cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or competitor (this compound at various concentrations).
-
50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM).
-
150 µL of the membrane preparation (~50-100 µg of protein).
-
-
For determining non-specific binding, add 10 µM Clobenpropit instead of the test compound.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Brain Histamine Measurement
This protocol outlines the procedure for measuring extracellular histamine levels in the brain of a freely moving rat following administration of this compound.
Materials:
-
Male Wistar rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm membrane length).
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂.
-
Syringe pump.
-
Fraction collector.
-
This compound solution for administration (e.g., oral gavage).
-
HPLC system with fluorescence detection.
-
Derivatizing agent (e.g., o-phthalaldehyde).
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex or hypothalamus).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow a stabilization period of at least 2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent histamine degradation.
-
-
Drug Administration and Sample Collection:
-
After collecting baseline samples, administer this compound to the rat (e.g., via oral gavage).
-
Continue collecting dialysate fractions for several hours post-administration.
-
-
Histamine Analysis:
-
Derivatize the histamine in the dialysate samples with a fluorescent agent.
-
Inject the derivatized samples into an HPLC system equipped with a fluorescence detector for separation and quantification of histamine.
-
-
Data Analysis:
-
Calculate the mean basal histamine concentration from the pre-drug administration samples.
-
Express the post-administration histamine levels as a percentage of the basal level for each time point.
-
Plot the percentage change in histamine concentration over time.
-
Preclinical Research on MK-0249 and Cognition: A Review of Available Data
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of publicly available scientific literature, no specific preclinical studies detailing the effects of MK-0249 on cognition in animal models could be identified. The following guide summarizes the proposed mechanism of action for histamine H3 receptor inverse agonists in general and presents the available clinical trial data for this compound. The lack of preclinical data prevents a detailed analysis of experimental protocols and quantitative outcomes in animal models as originally intended.
Introduction: The Rationale for Targeting the Histamine H3 Receptor for Cognitive Enhancement
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and glutamate, in the central nervous system. These neurotransmitters play crucial roles in arousal, attention, learning, and memory. The hypothesis that antagonizing or acting as an inverse agonist at the H3 receptor could enhance cognitive function stems from the resulting increase in the release of these pro-cognitive neurotransmitters. Preclinical studies with various H3 receptor antagonists/inverse agonists have shown promising results in animal models of cognitive impairment. However, this early promise has not consistently translated into clinical efficacy for several compounds, including this compound.
This compound: A Histamine H3 Receptor Inverse Agonist
This compound is a potent and selective histamine H3 receptor inverse agonist. As an inverse agonist, it is thought to reduce the constitutive activity of the H3 receptor, leading to a greater disinhibition of neurotransmitter release compared to a neutral antagonist. This mechanism was the basis for its investigation as a potential treatment for cognitive deficits in various neurological and psychiatric disorders.
Proposed Signaling Pathway and Mechanism of Action
The intended therapeutic effect of this compound is based on its ability to block the inhibitory tone of the H3 receptor on various neuronal populations.
Summary of Clinical Research Findings
While preclinical data remains elusive, several clinical trials have evaluated the efficacy and safety of this compound in various patient populations. The consistent outcome across these studies has been a lack of significant improvement in cognitive endpoints compared to placebo.
Alzheimer's Disease
A pilot randomized, double-blind, placebo-controlled study assessed this compound (5 mg daily for 4 weeks) in patients with mild-to-moderate Alzheimer's disease.[1]
Table 1: Key Efficacy Endpoints in Alzheimer's Disease Trial [1]
| Endpoint | This compound (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | P-value |
| Short CNTB Summary Score | 0.89 | - | Not Significant |
| ADAS-Cog Score | -0.25 | - | Not Significant |
| Cognition Summary Score | 1.38 | - | Not Significant |
The study concluded that this compound was not effective in improving cognitive function in this patient population.[1] Adverse events, including diarrhea, headache, muscle spasms, and insomnia, were more frequent in the this compound group.[1]
Schizophrenia
In a randomized, double-blind, crossover study, the effect of this compound (10 mg daily for 4 weeks) on cognitive impairment in patients with schizophrenia was investigated.
Table 2: Primary Efficacy Endpoint in Schizophrenia Trial
| Endpoint | This compound vs. Placebo (Mean Difference) | 95% Confidence Interval |
| BACS Battery Total Cognitive Score | -0.1 | -2.3 to 2.1 |
This compound did not demonstrate a statistically significant difference compared to placebo on the primary endpoint or on secondary measures of attention, processing speed, episodic memory, or working memory.[2] The incidence of adverse events was higher during the this compound treatment period.[2]
Attention-Deficit/Hyperactivity Disorder (ADHD)
A randomized, double-blind, placebo-controlled crossover study evaluated this compound (5-10 mg daily for 4 weeks) for the treatment of adult ADHD.
Table 3: Primary Efficacy Endpoint in Adult ADHD Trial
| Comparison | P-value |
| This compound vs. Placebo | 0.341 |
| OROS Methylphenidate vs. Placebo | < 0.001 |
The change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score for this compound was not different from placebo.[3] In contrast, the active comparator, OROS methylphenidate, showed a significant benefit.[3] Insomnia was reported more frequently with this compound compared to placebo.[3]
Obstructive Sleep Apnea with Excessive Daytime Sleepiness
The efficacy of this compound (5, 8, 10, or 12 mg daily for 2 weeks) was assessed in patients with obstructive sleep apnea experiencing excessive daytime sleepiness.
Table 4: Primary Efficacy Endpoint in Obstructive Sleep Apnea Trial
| Treatment | MWT-early Mean Change from Baseline (minutes) | P-value vs. Placebo |
| Placebo | 1.2 | - |
| This compound (top two doses pooled) | 2.1 | > 0.05 |
| Modafinil (200 mg) | 5.9 | ≤ 0.001 |
This compound did not significantly affect the primary endpoint of Maintenance of Wakefulness Test (MWT) sleep latency.[4] While some improvements were noted on secondary subjective and psychomotor performance endpoints, the study did not meet its primary objective.[4] Insomnia was a more frequent adverse event with this compound.[4]
Discussion and Future Directions
The clinical trial results for this compound stand in contrast to the theoretical promise of H3 receptor inverse agonism for cognitive enhancement. The consistent lack of efficacy across different patient populations suggests that the translation from preclinical rationale to clinical benefit is not straightforward for this mechanism. Several factors could contribute to this discrepancy, including:
-
Species differences: The histaminergic system and its regulation may differ significantly between preclinical animal models and humans.
-
Complexity of cognitive disorders: The neurobiological underpinnings of cognitive deficits in diseases like Alzheimer's, schizophrenia, and ADHD are multifaceted and may not be sufficiently addressed by modulating the histaminergic system alone.
-
Dose-response relationships: The optimal dose for cognitive enhancement may not have been achieved in the clinical trials, or a narrow therapeutic window may exist.
-
Off-target effects: While selective, this compound may have off-target effects that could counteract its potential pro-cognitive benefits.
-
Adverse effects: The observed side effects, particularly insomnia, could confound the assessment of cognitive improvement.
The development of this compound for cognitive enhancement appears to have been discontinued based on the available clinical trial outcomes. Future research in this area may focus on developing H3 receptor antagonists/inverse agonists with different pharmacological profiles or exploring their use in combination with other therapeutic agents. A critical step for any future compound in this class will be the public dissemination of robust preclinical data to support its progression into clinical development.
Conclusion
While the rationale for targeting the histamine H3 receptor for cognitive enhancement remains compelling, the clinical development of this compound serves as a cautionary example of the challenges in translating preclinical hypotheses into effective therapies. The lack of publicly available preclinical data for this compound makes it difficult to fully assess the reasons for its clinical failures. The comprehensive clinical trial program, however, consistently demonstrated that this compound was not superior to placebo in improving cognitive function across a range of disorders.
References
- 1. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alertness and psychomotor performance effects of the histamine-3 inverse agonist this compound in obstructive sleep apnea patients on continuous positive airway pressure therapy with excessive daytime sleepiness: a randomized adaptive crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-0249: A Technical Guide on its Effects on Neurotransmitter Release
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-0249 is a potent and selective histamine H3 receptor antagonist and inverse agonist that was investigated for various neurological and psychiatric conditions, including cognitive deficits in schizophrenia and Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and excessive daytime sleepiness.[1][2][3][4][5][6] Its primary mechanism of action involves blocking the inhibitory effects of presynaptic H3 autoreceptors on histamine-producing neurons and H3 heteroreceptors on other neuronal systems. This action leads to an increase in the release of histamine and a subsequent modulation of other key neurotransmitters such as dopamine, norepinephrine, and serotonin. This document provides a comprehensive technical overview of the pharmacological profile of this compound, focusing on its effects on neurotransmitter release, the experimental protocols used to determine these effects, and the underlying signaling pathways.
Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound functions as a potent inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. In its basal state, the H3 receptor exhibits constitutive activity, which tonically suppresses neurotransmitter release.
-
As an Autoreceptor: Located on presynaptic terminals of histaminergic neurons, the H3 receptor inhibits the synthesis and release of histamine.
-
As a Heteroreceptor: It is also found on presynaptic terminals of non-histaminergic neurons, where it inhibits the release of various other neurotransmitters, including dopamine, norepinephrine, serotonin, and acetylcholine.[7][8]
By acting as an inverse agonist, this compound not only blocks the binding of endogenous histamine but also reduces the receptor's basal, constitutive activity. This disinhibition results in an enhanced release of histamine and other neurotransmitters, which is the basis for its proposed therapeutic effects in disorders characterized by cognitive impairment or hypersomnolence.
Signaling Pathway
The following diagram illustrates the signaling pathway of the H3 receptor and the impact of this compound.
Caption: H3 receptor signaling cascade and the inhibitory action of this compound.
Quantitative Data on Receptor Binding and Neurotransmitter Modulation
The following tables summarize the key quantitative data regarding this compound's binding affinity and its effects on neurotransmitter levels.
Table 1: Receptor Binding Affinity of this compound
| Species/Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Human H3 | Radioligand Binding | Ki | 6.8 ± 1.3 | [9] |
| Human H3 | Functional Assay ([35S]GTPγS) | IC50 | 1.7 | [9] |
| Rat H3 | Radioligand Binding | Ki | 33 ± 3 | [9] |
| Rhesus H3 | Radioligand Binding | Ki | 4.3 ± 1.2 | [9] |
Table 2: In Vivo Effects of this compound on Neurotransmitter Levels
| Species | Brain Region | Neurotransmitter | Dose (mg/kg, p.o.) | % Change from Baseline | Experimental Method | Reference |
| Rat | Whole Brain | tele-Methylhistamine* | 30 | Statistically Significant Increase | Not Specified | [9] |
Note: tele-Methylhistamine is a primary metabolite of histamine in the brain, and its levels are used as an index of histaminergic system activity.
Preclinical studies strongly suggest that as a potent H3 receptor inverse agonist, this compound enhances the release of not only histamine but also other neurotransmitters like dopamine and norepinephrine, particularly in brain regions crucial for cognition and wakefulness, such as the frontal cortex and striatum.[7] However, specific quantitative data on these other neurotransmitters from publicly available literature is limited.
Experimental Protocols
The characterization of this compound's effects relied on several key experimental methodologies.
Radioligand Binding Assays
This in vitro technique was used to determine the binding affinity (Ki) of this compound for the H3 receptor.
Objective: To quantify the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Cell membranes expressing a high density of the target receptor (e.g., human H3 receptors stably expressed in CHO-K1 or HEK293 cells) are prepared and isolated.[9][10]
-
Incubation: A fixed concentration of a high-affinity radioligand (e.g., [3H]Nα-methylhistamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[11]
Objective: To assess the effect of this compound administration on the release of histamine, dopamine, and other neurotransmitters in vivo.
General Protocol:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., prefrontal cortex or striatum) of an anesthetized animal (e.g., a rat).[11]
-
Recovery: The animal is allowed to recover from the surgery for at least 24-48 hours.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate (e.g., 0.5-2.0 µL/min).
-
Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound or a vehicle control is administered (e.g., orally or via intraperitoneal injection).
-
Post-Drug Sampling: Dialysate collection continues for several hours to monitor changes in neurotransmitter concentrations.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.
Caption: A typical workflow for an in vivo microdialysis experiment.
Positron Emission Tomography (PET) Imaging
PET studies were conducted in humans to determine the brain receptor occupancy of this compound at different doses.
Objective: To non-invasively quantify the percentage of H3 receptors occupied by this compound in the living human brain.
General Protocol:
-
Radioligand Administration: A specific PET radioligand for the H3 receptor, such as [11C]MK-8278, is injected intravenously into the subject.[1]
-
Baseline Scan: A PET scan is performed to measure the baseline binding potential of the radioligand in various brain regions.
-
Drug Administration: The subject is administered a single oral dose of this compound.
-
Post-Drug Scan: After a sufficient time for drug absorption and distribution, a second PET scan is performed.
-
Data Analysis: The binding potential of the radioligand in the post-drug scan is compared to the baseline scan. The reduction in radioligand binding is assumed to be due to displacement by this compound. Receptor occupancy (RO) is calculated using the formula: RO (%) = 100 * (BPND,Baseline - BPND,Post-drug) / BPND,Baseline. Pharmacokinetic data from blood samples are collected concurrently to establish a dose-occupancy relationship.[1]
Logical Relationships in Neurotransmitter Modulation
The action of this compound initiates a cascade of effects on multiple neurotransmitter systems. The primary effect is on histamine, which then influences other systems.
Caption: Causal chain of this compound's effects on neurotransmitter systems.
Conclusion and Future Directions
This compound is a well-characterized, potent histamine H3 receptor inverse agonist with high affinity for human and non-human primate receptors.[9] Its mechanism of action—disinhibiting the release of histamine and other monoamines—provides a strong rationale for its investigation in disorders of cognition and arousal.[5][7] Preclinical data clearly demonstrate an increase in brain histamine activity following administration.[9]
Despite the promising preclinical profile and clear target engagement demonstrated in human PET studies, this compound ultimately failed to show significant efficacy in clinical trials for ADHD, schizophrenia, and Alzheimer's disease.[2][3][5] This highlights the complexity of translating a specific pharmacological mechanism into clinical benefit for multifaceted CNS disorders. Future research in this area may focus on H3 antagonists/inverse agonists with different pharmacokinetic profiles or explore their potential in combination therapies or more specific patient populations. The data and protocols associated with the development of this compound remain a valuable resource for understanding the role of the histaminergic system in human brain function and disease.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 5. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alertness and psychomotor performance effects of the histamine-3 inverse agonist this compound in obstructive sleep apnea patients on continuous positive airway pressure therapy with excessive daytime sleepiness: a randomized adaptive crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of MK-0249 for the H3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to MK-0249 and the H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. This regulatory role makes the H3 receptor a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound is an inverse agonist that binds to the H3 receptor, a mechanism that has been investigated for potential cognitive enhancement and treatment of disorders such as Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia.[1][2][3]
Quantitative Data: Target Occupancy
Direct in vitro binding affinity values (Ki, IC50) for this compound are not publicly disclosed. However, in vivo human positron emission tomography (PET) studies have provided valuable insights into its target engagement. A clinical study in patients with mild-to-moderate Alzheimer's disease indicated that a 5 mg daily dose of this compound was projected to achieve approximately 85% occupancy of brain H3 receptors at maximum plasma concentration (Cmax).[2] This high level of receptor occupancy in a clinical setting underscores the compound's potent interaction with the H3 receptor in the human brain.
Table 1: In Vivo Target Occupancy of this compound
| Compound | Dose | Species | Receptor Occupancy | Method |
| This compound | 5 mg daily | Human | ~85% at Cmax | PET |
Experimental Protocols: Determining H3 Receptor Binding Affinity
The in vitro binding affinity of a compound for the H3 receptor is typically determined using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. Below is a detailed methodology for a standard radioligand competition binding assay.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to compete with a known radiolabeled H3 receptor ligand.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the recombinant human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity H3 receptor radioligand, such as [3H]-Nα-methylhistamine.
-
Test Compound: this compound or other unlabeled competitor ligands.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Scintillation Cocktail: A liquid that emits light upon interaction with the radioisotope.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).
2. Procedure:
-
Membrane Preparation: Frozen cell pellets containing the H3 receptor are thawed and homogenized in ice-cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
A fixed concentration of cell membranes (e.g., 10-20 µg of protein).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
The raw data (counts per minute) are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
-
H3 Receptor Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an inverse agonist, this compound would be expected to inhibit the constitutive activity of the H3 receptor and block agonist-induced signaling. The primary signaling cascade initiated by H3 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.
By acting as an inverse agonist, this compound would block the Gαi/o-mediated inhibition of adenylyl cyclase, leading to an increase in cAMP levels and subsequent modulation of downstream effectors. This action at the presynaptic level is thought to disinhibit the release of various neurotransmitters, which is the basis for its potential therapeutic effects.
Conclusion
While precise in vitro binding affinity data for this compound at the H3 receptor remain proprietary, evidence from in vivo human PET imaging demonstrates high receptor occupancy, indicating potent and specific target engagement. The standardized radioligand binding assays detailed in this guide represent the gold standard for determining the in vitro affinity of compounds like this compound. A thorough understanding of these methodologies and the underlying H3 receptor signaling pathways is crucial for the continued development and evaluation of novel H3 receptor-targeted therapeutics.
References
- 1. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-0249: A Technical Overview of its Development as a Histamine H3 Receptor Inverse Agonist
An important clarification regarding the mechanism of action of MK-0249 is necessary at the outset. Contrary to the initial query, extensive review of scientific literature and clinical trial data reveals that this compound is not an orexin receptor antagonist. Instead, its development and clinical evaluation have consistently centered on its activity as a histamine H3 receptor inverse agonist. This technical guide will therefore provide a detailed history of the discovery and development of this compound within its correct pharmacological classification.
Developed by Merck Sharp & Dohme Corp., this compound was investigated for its potential to treat cognitive deficits associated with several neurological and psychiatric disorders.[1] The rationale for its development stemmed from the understanding that histamine H3 receptors act as presynaptic autoreceptors, controlling the release of histamine and other neurotransmitters in the brain.[2][3] By acting as an inverse agonist, this compound was hypothesized to block the constitutive activity of these receptors, thereby increasing the release of histamine and other pro-cognitive neurotransmitters.[3] This mechanism was thought to hold promise for improving cognitive functions such as attention, working memory, and memory consolidation.[2]
The development of this compound was ultimately discontinued following a series of clinical trials that failed to demonstrate sufficient efficacy in its target indications.[1][3] This guide provides a comprehensive summary of the key clinical studies, their methodologies, and outcomes.
Clinical Development Program
The clinical development of this compound focused on three primary indications: cognitive impairment in schizophrenia, Alzheimer's disease (AD), and adult attention-deficit/hyperactivity disorder (ADHD).
A key study evaluated the efficacy of this compound in treating cognitive impairment in patients with schizophrenia.[4] The trial was a multi-center, randomized, double-blind, 2-period, cross-over study.[4]
Experimental Protocol: Schizophrenia Study (NCT00506077)
-
Study Design: A randomized, double-blind, placebo-controlled, 2-period cross-over study. Each treatment period lasted 4 weeks.[4]
-
Participants: 55 outpatients aged 21 to 55 with a diagnosis of schizophrenia who were clinically stable on antipsychotic medication.[4]
-
Intervention: Patients were randomized to receive either this compound 10mg once daily or a placebo.[4]
-
Primary Efficacy Endpoint: The primary outcome was the mean change from baseline at 4 weeks of treatment in the total cognitive score on the Brief Assessment of Cognition in Schizophrenia (BACS) Battery.[4]
-
Secondary Endpoints: Included assessments of attention/processing speed, episodic memory, and working memory.[4]
The study concluded that this compound was not superior to placebo in improving cognitive impairment in patients with schizophrenia.[4]
This compound was also investigated for its potential to improve cognitive function in patients with mild-to-moderate Alzheimer's disease.[5]
Experimental Protocol: Alzheimer's Disease Study (NCT00420420)
-
Study Design: A randomized, double-blind, placebo-controlled study with a 4-week treatment period.[5]
-
Participants: 144 patients with mild-to-moderate Alzheimer's disease. A majority of patients (88.2%) were receiving concomitant symptomatic AD treatment.[5]
-
Intervention: Patients were randomized to receive either this compound 5mg once daily or a placebo. This dosage was selected based on pharmacokinetic and PET data suggesting it would achieve approximately 85% brain receptor occupancy at Cmax in elderly patients.[5]
-
Primary Efficacy Endpoints: The short Computerized-Neuropsychological-Test-Battery (CNTB) summary score and the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) score.[5]
-
Secondary Efficacy Endpoint: A Cognition Summary Score summarizing results from seven cognitive tests.[5]
This trial also failed to meet its primary and secondary endpoints, with no significant differences observed between the this compound and placebo groups.[5]
The efficacy of this compound was also assessed in adults with ADHD, with a study design that included an active comparator.[6]
Experimental Protocol: Adult ADHD Study (NCT00475735)
-
Study Design: A randomized, double-blind, placebo-controlled, incomplete block, 2-period crossover study.[6]
-
Participants: 72 men and women aged 18 to 55 years who met DSM-IV criteria for ADHD.[6]
-
Intervention: The study compared this compound (5-10 mg/d) with osmotic-release oral system (OROS) methylphenidate (54-72 mg/d) as an active comparator, and a placebo.[6]
-
Primary Efficacy Endpoint: The mean change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score after 4 weeks of treatment.[6]
The results showed no significant difference between this compound and placebo, while the active comparator, OROS methylphenidate, demonstrated a significant improvement in ADHD symptoms.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical trials of this compound.
Table 1: Efficacy Outcomes of this compound Clinical Trials
| Indication | Primary Endpoint | This compound Result | Placebo Result | P-value |
| Schizophrenia | Mean change in BACS total score | -0.1 (95% CI: -2.3, 2.1) | Not specified | Not significant |
| Alzheimer's Disease | Mean change in short CNTB summary score | 0.89 (95% CI: -0.74, 2.52) | Not specified | Not significant |
| Alzheimer's Disease | Mean change in ADAS-Cog score | -0.25 (95% CI: -1.61, 1.11) | Not specified | Not significant |
| Adult ADHD | Mean change in AISRS total score | Not specified | Not specified | 0.341 |
Table 2: Adverse Events in this compound Clinical Trials
| Indication | This compound Adverse Event Rate | Placebo Adverse Event Rate | Notable Adverse Events (>5% on this compound) |
| Schizophrenia | 48.1% (25/52 patients) | 29.4% (15/51 patients) | Not specified |
| Alzheimer's Disease | 56.2% (41/73 patients) | 25.7% (18/70 patients) | Diarrhea (8.2%), Headache (8.2%), Muscle spasms (5.5%), Insomnia (5.5%), Stomach discomfort (5.5%) |
| Adult ADHD | 73% | 69% | Insomnia (32%) |
Mechanism of Action: Histamine H3 Receptor Inverse Agonist
The proposed mechanism of action for this compound is centered on its interaction with the histamine H3 receptor.
Caption: Mechanism of action of this compound as a histamine H3 receptor inverse agonist.
Conclusion
The development of this compound represents a focused effort to modulate the histaminergic system for the treatment of cognitive deficits. Despite a strong preclinical rationale, the compound failed to demonstrate clinical efficacy in schizophrenia, Alzheimer's disease, and adult ADHD. The data from these trials, however, contribute valuable insights into the complexities of targeting the histamine H3 receptor for cognitive enhancement and underscore the challenges of translating preclinical findings into clinical success. The discontinuation of this compound's development highlights the rigorous process of drug discovery and the importance of robust clinical validation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Quinazolinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold represents a privileged structure in medicinal chemistry, forming the core of a vast array of compounds with diverse and potent pharmacological activities.[1][2] These derivatives have garnered significant attention from the scientific community due to their therapeutic potential across a spectrum of diseases, including cancer, inflammation, microbial infections, and central nervous system disorders.[2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of quinazolinone derivatives, with a focus on their mechanisms of action, structure-activity relationships, and key therapeutic targets. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a quantitative summary of their activities and visual representations of the key signaling pathways they modulate.
Introduction
Quinazolinone is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring.[3] The versatility of the quinazolinone core allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.[1] This structural flexibility has been exploited to develop numerous derivatives with a wide range of biological effects, including but not limited to anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antiviral activities.[2][4][5] Several quinazolinone-based drugs have been successfully commercialized, underscoring the therapeutic importance of this chemical scaffold.[5]
Key Pharmacological Activities and Mechanisms of Action
Quinazolinone derivatives exert their pharmacological effects through modulation of various cellular targets and signaling pathways. The following sections detail their most prominent activities.
Anticancer Activity
The anticancer properties of quinazolinone derivatives are the most extensively studied.[5] Their mechanisms of action are multifaceted and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
2.1.1. Enzyme Inhibition
-
Epidermal Growth factor Receptor (EGFR) Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[6][7] By competing with ATP for the binding site in the kinase domain, these compounds block EGFR autophosphorylation and downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[8]
-
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is another crucial signaling cascade frequently dysregulated in cancer. Certain quinazolinone derivatives have been shown to selectively inhibit PI3Kα, leading to the suppression of this pro-survival pathway and induction of apoptosis.[9][10]
-
Tubulin Polymerization Inhibition: Some quinazolinone derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[5] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately leads to apoptotic cell death.[10]
-
Poly(ADP-ribose) polymerase (PARP) Inhibition: PARP enzymes are involved in DNA repair. Quinazolinone-based PARP inhibitors have shown promise, particularly in combination with DNA-damaging agents, for the treatment of cancers with deficiencies in other DNA repair pathways.[6]
2.1.2. Induction of Cell Death Pathways
-
Apoptosis: Quinazolinone derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] They can trigger the release of cytochrome c from mitochondria, leading to the activation of caspases-9 and -3/7.[11] Additionally, some derivatives can activate caspase-8 and inhibit the pro-survival NF-κB pathway.[11]
-
Autophagy: The role of quinazolinones in modulating autophagy is complex. Some derivatives have been shown to induce autophagy, which can contribute to their anticancer effects.[2] Conversely, other derivatives can suppress autophagic flux, thereby enhancing apoptosis.[6]
Anti-inflammatory Activity
Quinazolinone derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.
-
Cyclooxygenase (COX) Inhibition: Some derivatives can inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Certain quinazolinone derivatives can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[11]
Antimicrobial Activity
The quinazolinone scaffold is also a source of potent antibacterial and antifungal agents.[4] Structure-activity relationship studies have shown that substitutions at positions 2 and 3, as well as the presence of halogen atoms at positions 6 and 8, can enhance their antimicrobial activity. Their mechanisms of action are believed to involve the disruption of microbial cell walls and DNA structures.
Quantitative Data Summary
The biological activities of quinazolinone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. The following tables summarize the reported activities of various quinazolinone derivatives against different targets and cell lines.
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Compound 4 | Caco-2 | AKT1 (predicted) | 23.31 ± 0.09 | |
| Compound 4 | HepG2 | AKT1 (predicted) | 53.29 ± 0.25 | |
| Compound 4 | MCF-7 | AKT1 (predicted) | 72.22 ± 0.14 | |
| Compound 9 | Caco-2 | AKT1 (predicted) | - | |
| Compound 9 | HepG2 | AKT1 (predicted) | - | |
| Compound 9 | MCF-7 | AKT1 (predicted) | - | |
| Compound A3 | PC3 | Not specified | 10 | [6] |
| Compound A3 | MCF-7 | Not specified | 10 | [6] |
| Compound A3 | HT-29 | Not specified | 12 | [6] |
| Compound 21 | HeLa | Not specified | 1.85 | |
| Compound 21 | MDA-MB-231 | Not specified | 2.81 | |
| Compound 22 | HeLa | Not specified | 2.15 | |
| Compound 22 | MDA-MB-231 | Not specified | 2.54 | |
| Compound 23 | HeLa | Not specified | 2.33 | |
| Compound 23 | MDA-MB-231 | Not specified | 2.67 | |
| Gefitinib (standard) | HeLa | EGFR | 4.3 | |
| Gefitinib (standard) | MDA-MB-231 | EGFR | 28.3 | |
| Doxorubicin (standard) | PC3 | Topoisomerase II | 3.7 | [6] |
| Doxorubicin (standard) | MCF-7 | Topoisomerase II | 7.2 | [6] |
| Doxorubicin (standard) | HT-29 | Topoisomerase II | 5.6 | [6] |
Table 2: EGFR Kinase Inhibitory Activity of Quinazolinone Derivatives
| Compound ID | EGFR Kinase | IC50 (nM) | Reference |
| Compound 6b | PI3Kα | 13.6 | [9] |
| Compound 29 | EGFRWT | 5.2 | |
| Compound 29 | EGFRd746–750 | 9.6 | |
| Compound 29 | EGFR L858R | 1.9 | |
| Compound 46 | Aurora A | 84.42 | |
| Compound 46 | Aurora B | 14.09 | |
| Compound 4a-j (range) | EGFR-WT | 2.17 - 16.32 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of quinazolinone derivatives.
General Synthesis of 4(3H)-Quinazolinone Derivatives
A common and versatile method for the synthesis of 4(3H)-quinazolinones involves a two-step process starting from anthranilic acid.[2]
Step 1: Synthesis of 2-Substituted-1,3-benzoxazin-4-one
-
To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or acetic anhydride), add the desired acyl chloride dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-substituted-1,3-benzoxazin-4-one intermediate.
Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone
-
Dissolve the 2-substituted-1,3-benzoxazin-4-one intermediate in a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide).
-
Add the desired primary amine or hydrazine derivative to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated product by filtration, wash with a suitable solvent (e.g., ethanol or diethyl ether), and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 2,3-disubstituted-4(3H)-quinazolinone derivative.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinazolinone derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase.[1]
-
Compound Preparation: Prepare serial dilutions of the test quinazolinone derivatives in a suitable buffer.
-
Kinase Reaction: In a 96-well plate, add the test compound, recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the amount of ADP produced using a coupled enzyme assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Anticancer Efficacy: Xenograft Tumor Model
This model is used to evaluate the antitumor activity of a compound in a living organism.[8]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: V = (length x width^2) / 2.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test quinazolinone derivative (dissolved in a suitable vehicle) to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Efficacy Evaluation: Continue treatment for a specified period. Monitor the tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI).
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by quinazolinone derivatives.
EGFR Signaling Pathway Inhibition
Caption: Quinazolinone derivatives inhibit the EGFR signaling pathway.
Apoptosis Induction Pathways
Caption: Quinazolinones induce apoptosis via intrinsic and extrinsic pathways.
NF-κB Signaling Pathway Inhibition
Caption: Quinazolinone derivatives inhibit the NF-κB signaling pathway.
Conclusion and Future Perspectives
Quinazolinone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive candidates for drug discovery and development. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of novel and more potent therapeutic agents. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their clinical potential and minimize off-target effects. The development of novel drug delivery systems for quinazolinone-based drugs could also improve their efficacy and safety profiles.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
The Role of Histamine H3 Receptors in Schizophrenia: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target dopaminergic and serotonergic systems, significant unmet needs remain, particularly in treating cognitive and negative symptoms. The histamine H3 receptor (H3R) has emerged as a promising therapeutic target due to its strategic role in modulating the release of several key neurotransmitters implicated in the pathophysiology of schizophrenia, including histamine, dopamine, acetylcholine, and glutamate. This technical guide provides an in-depth overview of the role of H3 receptors in schizophrenia, summarizing preclinical and clinical evidence, detailing key experimental protocols, and visualizing critical signaling pathways to inform future drug discovery and development efforts.
Introduction
The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on non-histaminergic neurons.[1][2] As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other crucial neurotransmitters.[1][3] The H3 receptor exhibits high constitutive activity, meaning it is active even in the absence of an agonist.[4] This has led to the development of H3 receptor antagonists and inverse agonists, which can block the inhibitory effect of the receptor and thereby increase the release of multiple neurotransmitters. This multimodal mechanism of action has positioned H3R antagonists/inverse agonists as attractive candidates for treating the complex symptomology of schizophrenia.
Pathophysiological Rationale for Targeting H3 Receptors in Schizophrenia
The rationale for targeting H3 receptors in schizophrenia is multifactorial:
-
Modulation of Dopaminergic Neurotransmission: Schizophrenia is characterized by both hyperdopaminergic activity in the mesolimbic pathway (contributing to positive symptoms) and hypodopaminergic activity in the prefrontal cortex (contributing to negative and cognitive symptoms).[5] H3 receptor antagonists have been shown to increase dopamine release, particularly in the prefrontal cortex, without significantly affecting striatal dopamine levels, suggesting a potential to ameliorate negative and cognitive symptoms with a lower risk of extrapyramidal side effects.[5][6]
-
Enhancement of Cholinergic and Glutamatergic Neurotransmission: Cognitive deficits in schizophrenia are linked to dysfunction in cholinergic and glutamatergic pathways. By blocking the inhibitory effects of H3 heteroreceptors on cholinergic and glutamatergic neurons, H3R antagonists can increase the release of acetylcholine and glutamate, which are critical for learning, memory, and executive function.[6]
-
Procognitive Effects: Preclinical studies have consistently demonstrated the procognitive effects of H3 receptor antagonists in various animal models of cognitive impairment relevant to schizophrenia.[7][8]
Preclinical Evidence
A substantial body of preclinical evidence supports the therapeutic potential of H3 receptor antagonists/inverse agonists in animal models of schizophrenia. These compounds have shown efficacy in models that mimic various aspects of the disorder, including cognitive deficits, positive symptoms (e.g., sensorimotor gating deficits), and negative symptoms (e.g., social withdrawal).
Key Preclinical Findings with H3 Receptor Antagonists/Inverse Agonists:
| Compound | Animal Model | Key Findings | Reference(s) |
| Thioperamide | DBA/2 Mice (PPI deficit) | Improved prepulse inhibition (PPI) | [7] |
| Ciproxifan | Swiss Mice (PPI deficit) | Improved prepulse inhibition (PPI) | [7] |
| GSK-189254 | Wistar Rats (PPI deficit) | Improved prepulse inhibition (PPI) | [7] |
| ABT-239 | DBA/2 Mice (PPI deficit) | Improved prepulse inhibition (PPI) | [7] |
| Pitolisant (BF2.649) | Swiss Mice (Apomorphine-induced PPI deficit) | Abolished apomorphine-induced PPI deficit | [5] |
| Irdabisant (CEP-26401) | Rats (Social Recognition) | Improved performance in the social recognition model | [7] |
Clinical Evidence
The translation of promising preclinical findings for H3 receptor antagonists/inverse agonists into clinical efficacy for schizophrenia has been challenging, with mixed results from various clinical trials. While some studies have shown modest benefits, particularly for cognitive symptoms with certain compounds, others have failed to demonstrate superiority over placebo.
Summary of Key Clinical Trial Results for H3 Receptor Antagonists/Inverse Agonists in Schizophrenia:
| Compound | Phase | Primary Endpoint | Key Findings | Reference(s) |
| ABT-288 | II | Change in MCCB Composite Score | No significant improvement in cognition. Numerically worse outcomes compared to placebo. Increased incidence of psychosis-related and sleep-related adverse events. | [1][9] |
| MK-0249 | II | Change in BACS Total Cognitive Score | No significant difference compared to placebo on the primary cognitive endpoint. | [7] |
| GSK239512 | II | Change in CogState Schizophrenia Battery (CSSB) Composite Score | Small positive effect size on the CSSB composite score, but no overall beneficial effects on cognitive impairment. | [10] |
| Betahistine | II | Change in MCCB Composite Score | Significant improvement in the MCCB composite score, particularly in verbal and visual learning domains, with high-dose (72 mg/d) treatment. No significant improvement in PANSS scores. | [11][12] |
| Pitolisant | II | (Various, primarily for narcolepsy) | While primarily studied for narcolepsy, its procognitive potential has been noted, and it has been explored for antipsychotic-induced weight gain. | [4][13] |
Signaling Pathways of the Histamine H3 Receptor
The H3 receptor is primarily coupled to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling changes.
As a presynaptic heteroreceptor, the H3 receptor's influence extends to the modulation of other neurotransmitter systems, creating a complex interplay of signaling events.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the affinity (Ki) of a test compound for the H3 receptor.
-
Materials:
-
Cell membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [3H]Nα-methylhistamine).
-
Non-specific binding competitor (e.g., clobenpropit).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, non-specific competitor, or test compound.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.[14][15]
-
2. cAMP Accumulation Assay
-
Objective: To determine the functional activity (inverse agonism or antagonism) of a test compound by measuring its effect on intracellular cAMP levels.
-
Materials:
-
Whole cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (to stimulate adenylyl cyclase and widen the assay window).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Protocol:
-
Plate H3R-expressing cells in a 96- or 384-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer and pre-incubate with the test compound for 15-30 minutes.
-
Stimulate the cells with a submaximal concentration of forskolin for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
To assess inverse agonism, measure the ability of the compound to increase cAMP levels from the basal (constitutively active) state. To assess antagonism, measure the ability of the compound to block the inhibitory effect of an H3R agonist on forskolin-stimulated cAMP accumulation.[7][16]
-
3. [35S]GTPγS Binding Assay
-
Objective: To directly measure the effect of a test compound on H3 receptor-mediated G protein activation.
-
Materials:
-
Cell membranes from cells stably expressing the human H3 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G proteins are in their inactive state at baseline).
-
Assay buffer (e.g., Tris-HCl with MgCl2 and NaCl).
-
Test compounds.
-
-
Protocol:
-
Pre-incubate cell membranes with the test compound and GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Inverse agonists will decrease the basal [35S]GTPγS binding, while agonists will increase it. Antagonists will block the effect of agonists.[7]
-
In Vivo Animal Models and Behavioral Assays
1. NMDA Receptor Antagonist Models of Cognitive Impairment
-
Rationale: Non-competitive NMDA receptor antagonists like phencyclidine (PCP), ketamine, and MK-801 can induce cognitive deficits in rodents that are relevant to those observed in schizophrenia.[17]
-
Protocol Outline:
-
Administer the NMDA receptor antagonist to rodents (e.g., rats or mice) at a dose known to induce cognitive deficits.
-
Administer the test H3 receptor antagonist either before or after the NMDA receptor antagonist.
-
Assess cognitive performance using tasks such as the Novel Object Recognition (NOR) test or the Prepulse Inhibition (PPI) test.
-
2. Novel Object Recognition (NOR) Test
-
Objective: To assess recognition memory.
-
Apparatus: An open-field arena.
-
Protocol:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes on consecutive days.
-
Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 50%) indicates intact recognition memory.[18][19]
-
3. Prepulse Inhibition (PPI) Test
-
Objective: To measure sensorimotor gating.
-
Apparatus: A startle chamber with a loudspeaker and a sensor to measure the startle response.
-
Protocol:
-
Acclimation: Place the rodent in the startle chamber for a 5-10 minute acclimation period with background white noise.
-
Test Session: Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: Calculate the percentage of PPI as: 100 * (1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)).[5][6][20]
-
Drug Development Workflow
The development of an H3 receptor antagonist for schizophrenia follows a structured workflow from initial discovery to clinical application.
Future Directions and Conclusion
The therapeutic potential of histamine H3 receptor antagonists/inverse agonists for schizophrenia, particularly for the cognitive and negative symptom domains, remains an area of active investigation. While the clinical trial results to date have been mixed, the strong preclinical rationale and the partial success of some compounds like betahistine suggest that this target is still worthy of pursuit.
Future research should focus on:
-
Patient Stratification: Identifying patient subpopulations that are more likely to respond to H3R-targeted therapies.
-
Optimizing Dosing and Target Engagement: Ensuring adequate receptor occupancy in the brain is crucial for efficacy.
-
Combination Therapies: Exploring the potential of H3R antagonists as adjunctive treatments to existing antipsychotics.
-
Developing More Selective Compounds: Refining the pharmacological profile of H3R antagonists to minimize off-target effects.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Histamine H3 Receptors: Significance and symbolism [wisdomlib.org]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 7. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The histamine H3 receptor as a therapeutic drug target for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. A Phase II study of a histamine H₃ receptor antagonist GSK239512 for cognitive impairment in stable schizophrenia subjects on antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Dose Betahistine Improves Cognitive Function in Patients With Schizophrenia: A Randomized Double-Blind Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Dose Betahistine Improves Cognitive Function in Patients With Schizophrenia: A Randomized Double-Blind Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of Pitolisant on the Treatment of Narcolepsy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. behaviorcloud.com [behaviorcloud.com]
- 18. researchgate.net [researchgate.net]
- 19. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
MK-0249: A Technical and Research Appraisal in the Context of ADHD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MK-0249, a histamine H3 receptor inverse agonist, and its investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While the clinical development of this compound for ADHD was ultimately discontinued due to a lack of efficacy, a detailed examination of its preclinical data, mechanism of action, and clinical trial design offers valuable insights for the scientific community engaged in the research and development of novel therapeutics for neurodevelopmental disorders.
Core Compound Profile
This compound was developed as a potent and selective antagonist of the histamine H3 receptor, with high intrinsic activity as an inverse agonist.[1] The rationale for its investigation in ADHD was based on the role of the central histaminergic system in modulating cognitive processes such as wakefulness, attention, and learning and memory.
In Vitro Pharmacology
The in vitro characteristics of this compound demonstrated its high affinity and potency at the histamine H3 receptor across different species.
| Parameter | Species | Value | Assay Details |
| IC50 | Human | 1.7 nM | Inhibition of N-alpha-methylhistamine-induced [35S]GTPγS binding in CHO-K1 cells expressing the human H3 receptor. |
| Ki | Human | 6.8 ± 1.3 nM | Radioligand binding affinity at the H3 receptor. |
| Rat | 33 ± 3 nM | Radioligand binding affinity at the H3 receptor. | |
| Rhesus | 4.3 ± 1.2 nM | Radioligand binding affinity at the H3 receptor. | |
| hERG Affinity (IC50) | Human | > 10 µM | Displacement of radioligand from human ERG in HEK293 cells, indicating low risk for cardiac side effects. |
Data sourced from MedchemExpress[1].
In Vivo Preclinical Data
Preclinical in vivo studies confirmed the engagement of this compound with its target in the central nervous system and characterized its pharmacokinetic properties in rodents.
| Parameter | Species | Dose | Result |
| Brain Histamine Levels | Rat | 0-30 mg/kg (p.o.) | Dose-dependent elevation of histamine levels in the brain, confirming target engagement. A statistically significant increase in tele-methylhistamine levels was observed at 30 mg/kg. |
| Brain Penetration | mdr1a (+/+) Mice | 10 mg/kg (p.o.) | Brain-to-plasma ratio = 0.8. |
| SD Rats | Brain-to-plasma ratio = 1.1. | ||
| mdr1a (-/-) Mice | 10 mg/kg (p.o.) | Brain-to-plasma ratio = 14, indicating that P-glycoprotein efflux significantly limits brain permeability in rodents. |
Data sourced from MedchemExpress[1].
Mechanism of Action and Signaling Pathway
This compound acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor and heteroreceptor. As an autoreceptor, the H3 receptor tonically inhibits the synthesis and release of histamine from histaminergic neurons. As a heteroreceptor, it modulates the release of other key neurotransmitters involved in cognitive function. By blocking the constitutive activity of the H3 receptor, this compound was hypothesized to disinhibit these neurons, leading to increased neurotransmitter release in cortical and subcortical regions, thereby enhancing attention and executive function.[2]
Clinical Investigation in Adult ADHD
The therapeutic potential of this compound for adult ADHD was evaluated in a Phase 2a clinical trial (NCT00475735). This study was a randomized, double-blind, placebo-controlled, incomplete block, two-period crossover trial.
Experimental Protocol: Clinical Trial (NCT00475735)
The study was designed to assess the efficacy and safety of this compound in adults diagnosed with ADHD.
Participants:
-
72 men and women, aged 18 to 55 years.
-
Diagnosis of ADHD (inattentive or combined subtype) according to DSM-IV criteria.
-
Chronic course of the disorder.
Treatment Arms:
-
This compound: 5-10 mg/day.
-
Placebo.
-
Active Comparator: OROS Methylphenidate 54-72 mg/day.
Study Design:
-
Randomization: Participants were randomized to a sequence of two out of the three treatment arms.
-
Duration: Each treatment period lasted for 4 weeks.
-
Primary Efficacy Endpoint: Mean change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score after 4 weeks of treatment.
-
Secondary Efficacy Endpoints: Included the Conners' Adult ADHD Rating Scales (CAARS).
Clinical Trial Results and Outcomes
The clinical trial failed to demonstrate the efficacy of this compound in treating adult ADHD.[2]
| Outcome Measure | This compound vs. Placebo | OROS Methylphenidate vs. Placebo |
| Change in AISRS Total Score (p-value) | p = 0.341 (Not Significant) | p < 0.001 (Significant) |
Adverse Events:
-
The overall percentage of patients reporting adverse events was similar for this compound (73%) and placebo (69%).[2]
-
Insomnia was reported more frequently in the this compound group (32%) compared to the placebo group (11%).[2]
Conclusion: Based on these results, it was concluded that this compound at a dose of 10 mg/day is not effective for the treatment of adult ADHD.[2] Consequently, the clinical development of this compound for this indication was terminated.
Discussion and Future Directions
The journey of this compound from a promising preclinical candidate to a clinical failure in ADHD highlights the translational challenges in neuropsychiatric drug development.
Several factors could have contributed to the lack of efficacy of this compound in the ADHD clinical trial:
-
Species Differences: The role of P-glycoprotein efflux in limiting brain exposure in rodents but not in humans could have led to different pharmacokinetic/pharmacodynamic relationships between preclinical models and clinical subjects.
-
Complexity of ADHD Pathophysiology: While the histaminergic system is involved in cognition, the core pathophysiology of ADHD is strongly linked to dopaminergic and noradrenergic dysfunction. It is possible that modulation of the histaminergic system alone is insufficient to produce a clinically meaningful effect on ADHD symptoms.
-
Sub-optimal Dosing or Target Engagement: Although pharmacokinetic and PET data from a study in Alzheimer's disease patients suggested that a 5 mg dose of this compound could achieve approximately 85% brain receptor occupancy, it is possible that the dose range used in the ADHD trial was not optimal for efficacy.[3]
Despite the negative outcome for this compound, the exploration of novel, non-stimulant mechanisms for the treatment of ADHD remains a critical area of research. The data from the this compound program contributes to the broader understanding of the histaminergic system's role in human cognition and the challenges of translating preclinical findings in this area. Future research in this domain may benefit from exploring compounds with mixed pharmacology or focusing on specific patient subpopulations that may be more responsive to histaminergic modulation.
References
Investigating MK-0249 for Alzheimer's Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-0249 is a histamine subtype-3 (H3) receptor inverse agonist that was investigated for the symptomatic treatment of Alzheimer's disease (AD). As an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, this compound was hypothesized to increase the levels of key neurotransmitters involved in cognitive processes, such as acetylcholine and histamine, thereby offering a potential therapeutic avenue for the cognitive deficits observed in AD.
A pilot randomized controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with mild-to-moderate AD. While the compound was generally well-tolerated, it failed to demonstrate a significant improvement in cognitive function compared to placebo. The development of this compound for Alzheimer's disease was subsequently discontinued.
This technical guide provides a comprehensive overview of the investigation of this compound for AD models, summarizing the available clinical data, outlining the experimental protocols of the clinical trial, and visualizing the theoretical signaling pathways and workflows. Due to the limited publicly available preclinical data for this compound, this guide also incorporates representative findings from other H3 receptor antagonists to illustrate the expected preclinical effects of this drug class on AD-related pathology, with the explicit clarification that these are not direct results from this compound studies.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
The therapeutic rationale for using this compound in Alzheimer's disease stems from its action as an inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that exhibits constitutive activity, meaning it maintains a basal level of signaling even in the absence of an agonist.
As a presynaptic autoreceptor, the H3 receptor's primary role is to inhibit the synthesis and release of histamine from histaminergic neurons. It also functions as a presynaptic heteroreceptor on non-histaminergic neurons, where it inhibits the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1]
In the context of Alzheimer's disease, the degeneration of cholinergic neurons and the resulting deficit in acetylcholine are well-established pathological features contributing to cognitive decline. By acting as an inverse agonist, this compound was expected to:
-
Block the constitutive activity of the H3 receptor: This action would remove the inhibitory brake on neurotransmitter release.
-
Increase synaptic levels of histamine: Enhanced histaminergic neurotransmission is associated with increased wakefulness and cognitive arousal.
-
Increase synaptic levels of acetylcholine and other neurotransmitters: By blocking H3 heteroreceptors, this compound was anticipated to restore cholinergic tone and enhance other pro-cognitive neurotransmitter systems.
Clinical Investigation in Alzheimer's Disease
A pilot, multicenter, randomized, double-blind, placebo-controlled clinical trial (NCT00420420) was conducted to assess the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.[2]
Data Presentation
The following tables summarize the key quantitative data from the clinical trial.
Table 1: Study Design and Patient Demographics [2]
| Parameter | Value |
| Study Phase | Pilot Randomized Controlled Trial |
| Number of Patients Randomized | 144 |
| Treatment Groups | This compound (5 mg daily) or Placebo |
| Treatment Duration | 4 weeks |
| Patient Population | Mild-to-moderate Alzheimer's Disease |
| Concomitant AD Treatment | 88.2% of patients |
| Brain Receptor Occupancy (Estimated) | ~85% at Cmax |
Table 2: Primary and Secondary Efficacy Endpoints at Week 4 [2]
| Efficacy Measure | Treatment Group | Mean Change from Baseline (95% CI) | p-value vs. Placebo |
| Short CNTB Summary Score | This compound | 0.89 (-0.74, 2.52) | Not Significant |
| Placebo | - | ||
| ADAS-Cog Score | This compound | -0.25 (-1.61, 1.11) | Not Significant |
| Placebo | - | ||
| Cognition Summary Score | This compound | 1.38 (-0.64, 3.40) | Not Significant |
| Placebo | - |
Table 3: Adverse Events Reported in >5% of Patients on this compound [2]
| Adverse Event | This compound (n=73) | Placebo (n=70) |
| Overall Adverse Events | 56.2% | 25.7% |
| Diarrhea | 8.2% | 2.9% |
| Headache | 8.2% | 1.4% |
| Muscle Spasms | 5.5% | 0% |
| Insomnia | 5.5% | 0% |
| Stomach Discomfort | 5.5% | 0% |
Experimental Protocols
Clinical Trial Protocol (NCT00420420) [2]
-
Patient Selection:
-
Inclusion criteria: Patients diagnosed with mild-to-moderate Alzheimer's disease.
-
Exclusion criteria: Not detailed in the provided search results. A majority of patients (88.2%) were on stable, concomitant symptomatic AD treatment.
-
-
Randomization and Blinding:
-
Patients were randomized in a 1:1 ratio to receive either this compound (5 mg) or a matching placebo.
-
The study was conducted in a double-blind manner, where neither the patients nor the investigators knew the treatment allocation.
-
-
Treatment Regimen:
-
Oral administration of this compound (5 mg) or placebo once daily for a duration of 4 weeks.
-
-
Efficacy Assessments:
-
Primary Endpoints:
-
Short Computerized-Neuropsychological-Test-Battery (CNTB) summary score.
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score.
-
-
Secondary Endpoint:
-
A Cognition Summary Score derived from seven cognitive tests.
-
-
Assessments were performed at baseline and at the end of the 4-week treatment period.
-
-
Safety and Tolerability Assessment:
-
Monitoring and recording of all adverse events throughout the study.
-
Preclinical Investigations (Inferred from H3 Receptor Antagonist Class)
Direct preclinical studies of this compound in animal models of Alzheimer's disease are not publicly available. However, research on other H3 receptor antagonists provides insights into the potential effects of this drug class on the core pathologies of AD, namely amyloid-beta (Aβ) and tau.
It is critical to note that the following information is extrapolated from studies on other H3 receptor antagonists and has not been directly demonstrated for this compound.
Potential Effects on Amyloid-Beta and Tau
Preclinical studies on other H3 receptor antagonists suggest potential disease-modifying effects beyond symptomatic cognitive enhancement. The proposed mechanism involves the modulation of intracellular signaling pathways that are implicated in the pathogenesis of AD.
-
Tau Phosphorylation: H3 receptor antagonism may lead to the activation of the Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway. GSK-3β is a primary kinase responsible for the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs). Inhibition of GSK-3β activity through this pathway could potentially reduce tau pathology.
Representative Preclinical Experimental Protocols
The following are generalized protocols for experiments that would be conducted to evaluate the efficacy of an H3 receptor antagonist in preclinical AD models.
In Vivo Efficacy in a Transgenic Mouse Model of AD (e.g., 5XFAD or APP/PS1 mice)
-
Animal Model: Utilize a transgenic mouse model that develops age-dependent amyloid plaques, and in some models, tau pathology and cognitive deficits.
-
Drug Administration: Administer the H3 receptor antagonist (e.g., via oral gavage or intraperitoneal injection) to the transgenic mice for a specified duration, starting before or after the onset of pathology. A vehicle control group would receive the vehicle solution.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze or T-maze: To assess spatial working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Biochemical Analysis:
-
Following the treatment period, sacrifice the animals and collect brain tissue.
-
ELISA: Quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Western Blot: Measure the levels of phosphorylated tau (e.g., using antibodies against specific phospho-epitopes like AT8) and total tau. Analyze the levels of proteins in the Akt/GSK-3β signaling pathway.
-
-
Histopathological Analysis:
-
Immunohistochemistry/Immunofluorescence: Stain brain sections with antibodies against Aβ (to visualize plaques) and phosphorylated tau (to visualize tangles) to assess the pathological load.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound as a histamine H3 receptor inverse agonist.
Caption: Workflow of the pilot randomized controlled clinical trial for this compound in AD.
Conclusion
The investigation of this compound for Alzheimer's disease provided a valuable clinical evaluation of a histamine H3 receptor inverse agonist in this patient population. While the compound was well-tolerated, the pilot clinical trial did not demonstrate efficacy in improving cognitive function in patients with mild-to-moderate AD.[2] The discontinuation of its development has limited the availability of comprehensive preclinical data, particularly regarding its effects on the core neuropathological hallmarks of AD.
The therapeutic strategy of targeting the H3 receptor to enhance pro-cognitive neurotransmitter systems remains an area of interest in neuropharmacology. However, the clinical outcome of the this compound trial underscores the challenges of translating promising mechanisms of action into clinically meaningful benefits for patients with Alzheimer's disease. Future research in this area may require a deeper understanding of the complex interplay between different neurotransmitter systems and the underlying disease pathology to identify patient populations that might benefit from such a therapeutic approach.
References
MK-0249: A Technical Guide for H3 Receptor Research
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of MK-0249, a potent and selective histamine H3 receptor antagonist/inverse agonist, designed for use as a tool compound in scientific research. It covers the compound's pharmacological profile, relevant experimental protocols, and the signaling pathways it modulates.
Introduction to the Histamine H3 Receptor and this compound
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] Additionally, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] Due to its role in regulating these critical neurotransmitter systems, the H3 receptor is a significant therapeutic target for various neurological and psychiatric disorders, including cognitive impairments, Alzheimer's disease, schizophrenia, and ADHD.[3][4]
A key characteristic of the H3 receptor is its high level of constitutive activity, meaning it can signal in the absence of an agonist.[5] Compounds that can suppress this basal activity are known as inverse agonists. This compound is a potent, selective, and orally active H3 receptor antagonist with inverse agonist properties, making it an invaluable tool for elucidating the physiological and pathological roles of the H3 receptor.[6]
Pharmacological Profile of this compound
The utility of a tool compound is defined by its potency, selectivity, and well-characterized pharmacological properties. This compound excels in these areas, providing researchers with a reliable means to probe H3 receptor function.
The following tables summarize the quantitative data for this compound's binding affinity, functional activity, and selectivity.
Table 1: Binding Affinity of this compound at H3 Receptors
| Species | Receptor | Ki (nM) |
|---|---|---|
| Human | H3 | 6.8 ± 1.3 |
| Rat | H3 | 33 ± 3 |
| Rhesus | H3 | 4.3 ± 1.2 |
Data sourced from MedchemExpress.[6]
Table 2: Functional Activity and Selectivity of this compound
| Assay Type | Target | Cell Line | Parameter | Value (nM) |
|---|---|---|---|---|
| Inverse Agonist Activity | Human H3 Receptor | CHO-K1 | IC50 | 1.7 |
| Off-Target Binding | Human ERG Channel | HEK293 | IC50 | >10,000 |
Data sourced from MedchemExpress.[6]
In Vivo Properties and Considerations
This compound has been evaluated in various preclinical and clinical settings, providing crucial data on its behavior in vivo.
This compound demonstrates dose-dependent activity in animal models. Oral administration in rats leads to an elevation of histamine levels in the brain, consistent with H3 receptor antagonism.[6] However, its utility in rodent models is complicated by its interaction with the P-glycoprotein (P-gp) efflux transporter. This compound is a substrate for rat P-gp, which limits its brain permeability.[6] This is evidenced by a significantly higher brain-to-plasma ratio in mice lacking the P-gp transporter (mdr1a -/-) compared to wild-type mice.[6] Notably, it is not a substrate for human P-gp, suggesting this limitation may not translate to human studies.[6]
Table 3: Summary of In Vivo Data for this compound
| Species/Model | Administration | Dose | Key Finding |
|---|---|---|---|
| Rat | Oral (p.o.) | 0-30 mg/kg | Dose-dependent increase in brain tele-methylhistamine levels.[6] |
| SD Rats | Oral (p.o.) | 10 mg/kg | Brain-to-plasma ratio of 1.1.[6] |
| mdr1a (+/+) Mice | Oral (p.o.) | 10 mg/kg | Brain-to-plasma ratio of 0.8.[6] |
| mdr1a (-/-) Mice | Oral (p.o.) | 10 mg/kg | Brain-to-plasma ratio of 14.[6] |
This compound has been investigated in Phase II clinical trials for Alzheimer's disease (AD), Attention-Deficit/Hyperactivity Disorder (ADHD), and schizophrenia.[7][8][9][10] In a study on mild-to-moderate AD, a 5 mg daily dose was projected to achieve approximately 85% brain receptor occupancy.[7] Despite being generally well-tolerated, this compound failed to show efficacy in improving cognitive function in these patient populations.[7][9][10] The most frequently reported adverse event was insomnia, which is consistent with the wake-promoting effects of H3 receptor antagonism.[7][8][11]
H3 Receptor Signaling Pathways
The H3 receptor is canonically coupled to the Gαi/o family of G proteins.[5][12] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][12] The receptor also modulates other critical signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[3][12][13] As an inverse agonist, this compound blocks these pathways by stabilizing the receptor in an inactive state.
Caption: Canonical signaling pathways of the histamine H3 receptor.
Experimental Protocols and Workflows
The following protocols provide standardized methods for characterizing the interaction of compounds like this compound with the H3 receptor.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.[14]
-
Test Compound: this compound or other unlabeled ligands.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
96-well filter plates (e.g., GF/C filter plate, PEI-coated).[16][17]
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and homogenize cell pellets expressing the H3R in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend them in fresh assay buffer.[14]
-
Assay Setup: In a 96-well plate, add in order:
-
Varying concentrations of the unlabeled test compound.
-
A fixed concentration of [3H]NAMH (typically at or below its Kd value, e.g., 2 nM).[16][17]
-
For determining non-specific binding, use a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit or 100 µM histamine) instead of the test compound.[15][16]
-
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to allow binding to reach equilibrium.[14]
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[16][17]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and quantify the bound radioactivity using a scintillation counter.[16][17]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the functional activity of a compound by quantifying its effect on G protein activation. Inverse agonists like this compound will decrease the basal level of [35S]GTPγS binding.
Materials:
-
Cell membranes expressing the H3 receptor.
-
[35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.[5]
-
Test Compound: this compound.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, and serial dilutions of the test compound.[5]
-
Pre-incubation: Incubate for 15 minutes at 30°C.[5]
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.[5]
-
Incubation: Incubate for 30-60 minutes at 30°C.[5]
-
Termination and Detection: Terminate the reaction by rapid filtration, similar to the radioligand binding assay, and measure the amount of bound [35S]GTPγS via scintillation counting.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 and the degree of inhibition of basal signaling.[5]
This assay measures the downstream functional consequence of H3R modulation on cAMP levels. As H3R is Gi/o-coupled, its constitutive activity suppresses adenylyl cyclase. Inverse agonists block this suppression, leading to an increase in cAMP.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[5]
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[5]
-
Forskolin (optional, to enhance the signal window).[5]
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[5]
Procedure:
-
Cell Plating: Seed H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.[5]
-
Compound Addition: Remove the culture medium, wash once with assay buffer, and add the diluted test compounds to the wells.[5]
-
Incubation: Incubate the cells with the compounds for 15-30 minutes at 37°C. (Optional: add a low concentration of forskolin to stimulate adenylyl cyclase and enhance the signal).[5]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.[5]
-
Data Analysis: Plot the measured cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum effect.[5]
Effective compound characterization follows a logical progression from initial screening to in-depth functional and in vivo analysis.
Caption: A typical experimental workflow for characterizing an H3R tool compound.
Caption: Logical framework for the use of this compound as a tool compound.
Conclusion
This compound is a well-characterized H3 receptor inverse agonist with high potency and selectivity. Its robust in vitro profile makes it an excellent tool for studying H3 receptor signaling and function in cellular assays. While its use in rodent in vivo studies requires careful consideration due to P-gp mediated efflux, it remains a valuable compound for CNS research, particularly for validating H3R as a therapeutic target and for use in species where P-gp interaction is not a confounding factor. The detailed protocols and data provided in this guide are intended to facilitate its effective use by the scientific community.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Binding Profile of MK-0249: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-0249 is a potent and selective histamine H3 receptor inverse agonist that was investigated for the treatment of cognitive deficits in several central nervous system (CNS) disorders, including Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia. While the clinical development of this compound was discontinued due to a lack of efficacy, an understanding of its off-target binding profile remains crucial for researchers working on similar mechanisms and for the broader understanding of the safety pharmacology of CNS-targeted compounds. This guide provides a comprehensive overview of the publicly available information on the off-target binding profile of this compound, inferred from its clinical adverse event profile, and details the likely experimental approaches used to characterize its selectivity.
Introduction to this compound
This compound was developed as a high-affinity inverse agonist for the histamine H3 receptor. This receptor acts as a presynaptic autoreceptor, and its inhibition leads to increased release of histamine and other neurotransmitters, a mechanism that was hypothesized to have pro-cognitive effects. Despite promising preclinical data, this compound failed to demonstrate significant efficacy in clinical trials for various cognitive impairments.[1][2][3] The compound was generally well-tolerated in clinical studies, though a number of adverse events were reported, which may provide clues to its broader pharmacological profile.[4]
Primary Pharmacological Target: Histamine H3 Receptor
The primary pharmacological target of this compound is the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As an inverse agonist, this compound not only blocks the binding of the endogenous agonist histamine but also reduces the receptor's basal, constitutive activity. This leads to an increase in the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine in various brain regions, which is the basis for its intended therapeutic effects on cognition and wakefulness.
Off-Target Binding Profile
A comprehensive quantitative off-target binding profile for this compound against a broad panel of receptors, enzymes, and ion channels is not publicly available. Pharmaceutical companies typically conduct extensive safety pharmacology screening (e.g., using CEREP or similar panels) during preclinical development, but these detailed results often remain proprietary, especially for compounds that do not reach the market.
However, the clinical adverse event profile of this compound can be used to infer potential off-target interactions.
Inferred Off-Target Profile from Clinical Adverse Events
The most frequently reported adverse events in clinical trials with this compound provide indirect evidence of its broader pharmacological effects.
| Adverse Event | Potential Off-Target Mechanisms |
| Insomnia | This is the most consistently reported adverse event.[3][5] While increased histaminergic tone is known to promote wakefulness and can be considered an on-target effect, interactions with other neurotransmitter systems involved in sleep-wake regulation (e.g., serotonergic, dopaminergic, or adrenergic receptors) cannot be ruled out. |
| Headache | Headaches are a common side effect of many CNS-active drugs and can be related to changes in cerebral blood flow or interactions with various receptors, including serotonin and adrenergic receptors. |
| Diarrhea and Stomach Discomfort | These gastrointestinal side effects could be mediated by interactions with receptors in the enteric nervous system, such as serotonergic (e.g., 5-HT3, 5-HT4) or muscarinic receptors. |
| Muscle Spasms | The underlying mechanism for this adverse event is not immediately clear from the known pharmacology of H3 inverse agonists but could involve interactions with ion channels or receptors modulating neuronal excitability in the spinal cord or periphery. |
Table 1: Summary of Common Adverse Events and Potential Off-Target Mechanisms
Experimental Protocols
Detailed experimental protocols for the specific off-target screening of this compound have not been published. However, the following represents a standard methodology that would have been employed to characterize the selectivity profile of a CNS drug candidate like this compound.
Representative Protocol: Radioligand Binding Assay Panel (Safety Pharmacology Screen)
Objective: To determine the in vitro binding affinity of this compound to a broad range of off-target receptors and transporters.
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions are then prepared to achieve a range of test concentrations.
-
Membrane Preparation: Cell lines or animal tissues recombinantly expressing the target receptor of interest are homogenized and centrifuged to isolate cell membranes. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
Binding Assay:
-
A specific radioligand for the target receptor is incubated with the prepared cell membranes and varying concentrations of this compound in a multi-well plate format.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage inhibition of radioligand binding at each concentration of this compound is calculated.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
-
The Ki value (the inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Targets Typically Included in a Standard Panel: A comprehensive panel would include a wide array of GPCRs (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, opioid), ion channels (e.g., sodium, potassium, calcium, hERG), and neurotransmitter transporters.
Visualizations
Signaling Pathway of the Primary Target
References
- 1. frontiersin.org [frontiersin.org]
- 2. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MK-0249, a Histamine H3 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0249 is an inverse agonist of the histamine H3 receptor. In the central nervous system, the H3 receptor acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. As an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increased release of histamine and other neurotransmitters. This mechanism has been investigated for its potential therapeutic effects on cognitive and wakefulness-related disorders.
Preclinical studies with various H3 receptor antagonists/inverse agonists have shown promise in animal models for cognitive impairment.[1][2] However, the clinical development of this compound was discontinued due to a lack of efficacy in human trials for conditions including Alzheimer's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).[3]
These application notes provide a generalized framework for conducting in vivo studies with this compound or similar H3 receptor inverse agonists, based on common practices in preclinical neuropharmacology.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
The primary mechanism of this compound is the blockade of histamine H3 receptors. As an inverse agonist, it reduces the receptor's basal activity, leading to disinhibition of neurotransmitter release. This results in elevated levels of histamine and other neurotransmitters in the synaptic cleft, which is hypothesized to enhance cognitive processes and wakefulness.
Caption: Mechanism of action of this compound as a histamine H3 receptor inverse agonist.
Experimental Protocols for In Vivo Studies
The following are generalized protocols for evaluating the in vivo effects of this compound in rodent models. Specific parameters should be optimized based on preliminary dose-finding and pharmacokinetic studies.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., Wistar or Sprague Dawley rats).
Methodology:
-
Animal Model: Male Wistar rats (250-300g).
-
Dosing:
-
Intravenous (IV) administration: 1 mg/kg via tail vein injection.
-
Oral (PO) administration: 10 mg/kg via oral gavage.
-
-
Sample Collection: Blood samples (approx. 0.2 mL) are collected from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using appropriate software.
Cognitive Enhancement Assessment (Novel Object Recognition Test)
Objective: To assess the pro-cognitive effects of this compound on learning and memory.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration: this compound (e.g., 1, 3, or 10 mg/kg) or vehicle is administered intraperitoneally (IP) 60 minutes before the training session.
-
Procedure:
-
Habituation: Mice are habituated to the empty testing arena for 10 minutes for 2 consecutive days.
-
Training (Familiarization) Phase: On day 3, two identical objects are placed in the arena, and the mouse is allowed to explore for 10 minutes.
-
Testing (Choice) Phase: 24 hours after the training phase, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes.
-
-
Data Collection and Analysis: The time spent exploring each object is recorded. A discrimination index (Time with novel object - Time with familiar object) / (Total exploration time) is calculated. A significant preference for the novel object indicates intact memory.
Wakefulness and Locomotor Activity Assessment
Objective: To evaluate the effects of this compound on wakefulness and spontaneous locomotor activity.
Methodology:
-
Animal Model: Male Wistar rats (250-300g).
-
Drug Administration: this compound (e.g., 3, 10, or 30 mg/kg, PO) or vehicle is administered at the beginning of the light (inactive) phase.
-
Procedure: Immediately after dosing, rats are placed individually in open-field arenas equipped with infrared beams to automatically record locomotor activity.
-
Data Collection and Analysis: Horizontal and vertical activity are recorded continuously for at least 4 hours. Total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena are analyzed.
General Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a compound like this compound.
Caption: A generalized workflow for the in vivo assessment of this compound.
Summary of Quantitative Data from Human Clinical Trials
| Study Population | Dosage | Duration | Primary Outcome Measure | Result vs. Placebo |
| Mild-to-moderate Alzheimer's Disease | 5 mg/day | 4 weeks | ADAS-Cog Score | Not statistically significant |
| Schizophrenia (with cognitive impairment) | 10 mg/day | 4 weeks | BACS Battery Score | Not statistically significant |
| Adult ADHD | 5-10 mg/day | 4 weeks | AISRS Total Score | Not statistically significant |
| Adverse Event (in Human Trials) | This compound Frequency | Placebo Frequency |
| Insomnia | 5.5% - 32% | 0% - 11% |
| Headache | 8.2% | 1.4% |
| Diarrhea | 8.2% | 2.9% |
| Muscle Spasms | 5.5% | 0% |
| Stomach Discomfort | 5.5% | 0% |
Conclusion
This compound, as a histamine H3 receptor inverse agonist, represents a class of compounds with a clear biological rationale for the treatment of cognitive and sleep-wake disorders. However, despite promising preclinical signals for the drug class, this compound failed to demonstrate efficacy in clinical trials. The provided generalized protocols offer a starting point for researchers investigating similar compounds in vivo. Careful dose selection, appropriate animal models, and robust behavioral and pharmacokinetic assessments are critical for the successful preclinical evaluation of novel H3 receptor modulators.
References
Application Notes and Protocols for MK-0249 and Other Histamine H3 Receptor Inverse Agonists in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. The information provided is based on available scientific literature for histamine H3 receptor inverse agonists. Specific dosage and experimental design for MK-0249 in rodent models have not been prominently reported in publicly available literature. Therefore, the following recommendations are based on data from structurally or functionally similar compounds and should be considered as a starting point for dose-range finding studies.
Introduction
This compound is a potent and selective histamine H3 receptor inverse agonist. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin in the central nervous system. By acting as inverse agonists, compounds like this compound block the constitutive activity of the H3 receptor, leading to an increase in the synthesis and release of these key neurotransmitters. This mechanism of action has made H3 receptor inverse agonists promising therapeutic candidates for a variety of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia.
These application notes provide a summary of recommended dosage ranges for histamine H3 receptor inverse agonists in rodent models based on published preclinical studies, along with detailed experimental protocols and relevant signaling pathway diagrams.
Data Presentation: Recommended Dosage of Histamine H3 Receptor Inverse Agonists in Rodent Models
The following table summarizes effective doses of various histamine H3 receptor inverse agonists in mice and rats from preclinical studies. This data can be used as a reference for designing initial dose-finding experiments for this compound. It is crucial to perform a dose-response study to determine the optimal dosage for the specific animal model and experimental endpoint.
| Compound Name | Rodent Species | Route of Administration | Effective Dose Range | Experimental Model / Effect |
| Enerisant | Rat | Oral (p.o.) | 0.03 - 0.3 mg/kg | Procognitive effects in social and novel object recognition tests[1] |
| Enerisant | Rat | Oral (p.o.) | 3 - 10 mg/kg | Wake-promoting effects[1] |
| Ciproxifan | Mouse | Not Specified | 3 mg/kg | Improvement of behavioral deficits in a model of autism[2] |
| ST-1505 | Mouse | Not Specified | 1 mg/kg | Therapeutic effect in experimental autoimmune encephalomyelitis[2] |
| Compound 35 | Mouse | Not Specified | 3 - 30 mg/kg | Antiepileptic activity[2] |
| M39 | Mouse | Gastric gavage | 0.3 mg/kg | Antagonism of H3R agonist-induced effects[3] |
| Compound 36 | Rat | Oral (p.o.), b.i.d. | 5 - 20 mg/kg | Reduction in body weight in a diet-induced obesity model[4] |
Experimental Protocols
General Guidelines for Administration
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of the compound. Common vehicles for oral administration of small molecules in rodents include distilled water, saline, 0.5% methylcellulose, or a suspension in a small amount of Tween 80 in saline. The specific vehicle should be determined based on the physicochemical properties of this compound. A small pilot study to assess solubility and stability in the chosen vehicle is recommended.
-
Route of Administration: Oral gavage (p.o.) is a common route for preclinical efficacy studies. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections can also be used, depending on the desired pharmacokinetic profile.
-
Acclimation: Animals should be acclimated to the housing conditions and handling procedures for at least one week before the start of the experiment to minimize stress-induced variability.
Protocol 1: Assessment of Procognitive Effects in a Novel Object Recognition (NOR) Task in Rats
This protocol is adapted from studies on other histamine H3 receptor inverse agonists.
Materials:
-
This compound or other H3 receptor inverse agonist
-
Appropriate vehicle
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes)
-
A novel object, different in shape and texture from the familiar objects
-
Video recording and tracking software
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the rats for 5-10 minutes each day. On the day before the test, allow each rat to explore the empty open field arena for 10 minutes.
-
Drug Administration: On the test day, administer this compound (at the desired dose range, e.g., starting with 0.1, 1, and 10 mg/kg) or vehicle orally 60 minutes before the training session.
-
Training Session (Familiarization Phase): Place two identical objects in the arena. Place the rat in the center of the arena and allow it to explore for 5-10 minutes. Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Session (Choice Phase): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Mandatory Visualizations
Signaling Pathway of Histamine H3 Receptor Inverse Agonists
Caption: Signaling pathway of histamine H3 receptor inverse agonists.
Experimental Workflow for a Rodent Behavioral Study
Caption: General experimental workflow for a rodent behavioral study.
References
- 1. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage Administration of MK-0249 in Mice
For Research Use Only
Introduction
MK-0249 is a potent and selective histamine H3 receptor inverse agonist that has been investigated for its potential therapeutic effects in various central nervous system disorders, including cognitive impairment in schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and Alzheimer's disease. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the brain. As an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters. These application notes provide a detailed protocol for the preparation and oral gavage administration of this compound in mice for preclinical research.
Data Presentation
Due to the limited availability of public data on the oral administration of this compound specifically in mice, the following table provides a summary of dosages used for other histamine H3 receptor inverse agonists in mice, which can serve as a reference for dose selection in initial studies with this compound.
| Compound | Mouse Strain | Dosage (mg/kg) | Vehicle | Administration Route | Study Focus |
| M39 | C57BL/6 | 0.3 | Not Specified | Gastric Gavage | Gastroprotection |
| Pitolisant | CD-1 | 10 | 1% Tween 80 | Intraperitoneal | Obesity |
| Thioperamide | C57BL/6J | 10 | Not Specified | Not Specified | Appetite and Body Weight |
Signaling Pathway of this compound
This compound acts as an inverse agonist on the histamine H3 receptor (H3R), which is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. As an inverse agonist, this compound reduces the constitutive activity of the H3R, thereby disinhibiting histamine release from presynaptic neurons. The activation of H3R by its endogenous ligand, histamine, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking this pathway, this compound can increase the activity of histaminergic neurons and the release of histamine and other neurotransmitters.
Application Notes and Protocols for MK-0249 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0249 is a potent and selective antagonist of the histamine H3 receptor, with an IC50 of 1.7 nM for the human H3 receptor.[1][2][3] As an H3 receptor antagonist or inverse agonist, this compound blocks the inhibitory effect of histamine on the release of various neurotransmitters, including histamine itself, acetylcholine, and norepinephrine.[4][5] This mechanism of action has led to its investigation in various cognitive and neurological disorders.[6][7][8][9] These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments.
Physicochemical Properties
Proper handling and solubilization are critical for obtaining reliable and reproducible results in cell-based assays.
| Property | Value | Source |
| Molecular Weight | 431.45 g/mol | [4] |
| Molecular Formula | C23H24F3N3O2 | [4] |
| CAS Number | 862309-06-6 | [2] |
| Binding Affinity (Ki) | Human H3: 6.8 ± 1.3 nMRat H3: 33 ± 3 nMRhesus H3: 4.3 ± 1.2 nM | [1][2] |
| IC50 | Human H3: 1.7 nM | [1][2][3] |
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents like DMSO.
| Solvent | Concentration | Notes | Source |
| DMSO | 50 mg/mL (115.89 mM) | Ultrasonic assistance may be needed | [1] |
| In Vivo Formulations | ≥ 1.25 mg/mL (2.90 mM) | Various solvent systems available | [1][2] |
Storage and Stability
Proper storage of this compound in both powder and solvent forms is essential to maintain its activity.
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | [1][3] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * 431.45 g/mol / 1000 = 4.3145 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the appropriate volume of DMSO to the tube. For 4.3145 mg of this compound, add 1 mL of DMSO.
-
-
Solubilize the compound:
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.[1]
-
-
Aliquot and store:
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium.
Important Considerations:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.
-
Precipitation: this compound may precipitate in aqueous solutions. Prepare working solutions fresh for each experiment and visually inspect for any signs of precipitation before adding to cells.
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Perform serial dilutions:
-
It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in two steps:
-
Dilute 10 µL of the 10 mM stock into 990 µL of medium to get a 100 µM intermediate solution.
-
Dilute 100 µL of the 100 µM intermediate solution into 900 µL of medium to get the final 10 µM working solution.
-
-
-
Vehicle Control:
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Protocol 3: General Cell-Based Assay Workflow
This protocol provides a general workflow for assessing the effect of this compound in a cell-based assay.
1. Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will depend on the cell line and the duration of the experiment.
2. Cell Treatment:
-
The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound or the vehicle control.
3. Incubation:
-
Incubate the cells for the desired period. The incubation time will vary depending on the specific assay and the expected biological response.
4. Endpoint Measurement:
-
At the end of the incubation period, perform the desired assay to measure the effect of this compound. This could include:
-
Cytotoxicity Assays (e.g., MTT, XTT): It is essential to first determine the concentration range at which this compound is not cytotoxic to the cells.
-
Functional Assays: Measure a relevant biological endpoint, such as neurotransmitter release, second messenger levels (e.g., cAMP), or gene expression.
-
5. Data Analysis:
-
Analyze the data to determine the dose-response relationship and calculate parameters such as EC50 or IC50.
Visualizations
Caption: this compound blocks the inhibitory presynaptic H3 autoreceptor.
Caption: General workflow for cell culture experiments with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 4. invivochem.net [invivochem.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MK-0249 in the Novel Object Recognition (NOR) Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MK-0249, a histamine H3 receptor inverse agonist, in the novel object recognition (NOR) test, a widely used behavioral assay for assessing recognition memory in rodents. While specific preclinical data on this compound in the NOR test is not publicly available, this document outlines the theoretical framework, a detailed experimental protocol based on established methodologies for the NOR test, and representative data from studies with other histamine H3 receptor inverse agonists that share a similar mechanism of action.
Introduction to this compound and the Novel Object Recognition Test
This compound is a selective inverse agonist for the histamine H3 receptor. These receptors are primarily located in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters such as acetylcholine and dopamine. By blocking the constitutive activity of H3 receptors, inverse agonists like this compound are hypothesized to increase the release of these pro-cognitive neurotransmitters, thereby enhancing cognitive functions, including memory.
The Novel Object Recognition (NOR) test is a behavioral paradigm that leverages the innate tendency of rodents to explore novel objects more than familiar ones. The test is used to evaluate recognition memory, which is a component of declarative memory. The simplicity and reliance on spontaneous behavior make the NOR test a valuable tool in preclinical drug development for cognitive enhancers.
Mechanism of Action and Signaling Pathway
This compound, as a histamine H3 receptor inverse agonist, modulates neuronal signaling to enhance cognitive function. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that constitutively inhibits the release of histamine and other neurotransmitters. As an inverse agonist, this compound binds to the H3 receptor and reduces its basal level of activity. This disinhibition leads to an increased release of histamine and other neurotransmitters like acetylcholine and dopamine in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. This enhanced neurotransmission is believed to be the primary mechanism through which this compound and similar compounds exert their pro-cognitive effects.
Caption: Histamine H3 Receptor Signaling Pathway and the Effect of this compound.
Experimental Protocol: Novel Object Recognition (NOR) Test
This protocol is a standard guideline and can be adapted based on the specific research question, rodent strain, and laboratory conditions.
1. Materials and Apparatus
-
Test Arena: A square or circular open-field box (e.g., 40 x 40 x 40 cm for rats, 25 x 25 x 25 cm for mice) made of a non-porous material (e.g., Plexiglas or PVC) for easy cleaning. The color should be uniform to minimize visual distractions.
-
Objects: Two sets of three identical objects. The objects should be heavy enough that the animals cannot displace them, and they should not have any innate rewarding or aversive properties. They should also be made of a material that is easy to clean (e.g., glass, metal, or hard plastic). The objects within a set should be identical, while objects between sets should differ in shape, color, and/or texture.
-
Video Recording and Analysis System: A camera mounted above the arena to record the sessions, and software for tracking the animal's movement and exploration time.
-
Cleaning Solution: 70% ethanol or a similar odor-neutralizing solution to clean the arena and objects between trials.
-
This compound Solution: this compound dissolved in an appropriate vehicle (e.g., distilled water, saline, or a specific vehicle solution as per the compound's solubility).
2. Experimental Procedure The NOR test consists of three phases: habituation, familiarization (T1), and the test phase (T2).
Caption: Experimental Workflow for the Novel Object Recognition Test.
2.1. Habituation Phase (Day 1)
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes before the start of the session.
-
Place each animal individually into the empty test arena and allow it to explore freely for 10 minutes. This phase reduces novelty-induced stress and exploratory behavior during the subsequent phases.
-
After the habituation session, return the animal to its home cage.
-
Clean the arena thoroughly with the cleaning solution.
2.2. Familiarization Phase (T1) (Day 2)
-
Place two identical objects (A1 and A2) in two opposite corners of the arena, approximately 10 cm from the walls.
-
Administer this compound or the vehicle solution to the animals at a predetermined time before the start of T1 (e.g., 30-60 minutes, depending on the route of administration and compound pharmacokinetics).
-
Place the animal in the center of the arena, facing away from the objects, and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
After the session, return the animal to its home cage.
-
Clean the arena and objects thoroughly.
2.3. Test Phase (T2) (Day 2)
-
After a specific retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), place the animal back into the same arena.
-
One of the familiar objects is replaced with a novel object (B). The position of the novel and familiar objects should be counterbalanced across animals.
-
Allow the animal to explore the objects for 5 minutes.
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
After the session, return the animal to its home cage.
-
Clean the arena and objects thoroughly.
3. Data Analysis
-
The primary measure of recognition memory is the Discrimination Index (DI) , calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object and thus, intact recognition memory. A DI of 0 suggests no preference, and a negative DI indicates a preference for the familiar object.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the DI between the this compound treated group and the vehicle-treated control group.
Data Presentation: Representative Findings with Histamine H3 Receptor Inverse Agonists
While specific data for this compound in the NOR test is not publicly available, studies on other H3 receptor inverse agonists have demonstrated pro-cognitive effects. The following tables summarize representative data from such studies to illustrate the expected outcomes.
Table 1: Effect of a Representative H3 Receptor Inverse Agonist on Discrimination Index in the Novel Object Recognition Test in Rats.
| Treatment Group | Dose (mg/kg) | Retention Interval | Mean Discrimination Index (± SEM) |
| Vehicle | - | 24 hours | 0.15 ± 0.05 |
| H3 Inverse Agonist | 1 | 24 hours | 0.45 ± 0.08 |
| H3 Inverse Agonist | 3 | 24 hours | 0.52 ± 0.07 |
| H3 Inverse Agonist | 10 | 24 hours | 0.48 ± 0.06* |
*p < 0.05 compared to Vehicle group. Data is hypothetical and for illustrative purposes based on published findings with similar compounds.
Table 2: Effect of a Representative H3 Receptor Inverse Agonist on Exploration Times in the Novel Object Recognition Test (Test Phase).
| Treatment Group | Dose (mg/kg) | Time Exploring Familiar Object (s ± SEM) | Time Exploring Novel Object (s ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 18.5 ± 2.5 |
| H3 Inverse Agonist | 3 | 10.8 ± 1.8 | 25.4 ± 3.1* |
*p < 0.05 compared to the time spent exploring the familiar object within the same group. Data is hypothetical and for illustrative purposes.
Conclusion
This compound, as a histamine H3 receptor inverse agonist, holds therapeutic potential for the treatment of cognitive deficits. The Novel Object Recognition test is a robust and reliable method for evaluating the pro-cognitive effects of such compounds in preclinical models. The provided protocol offers a standardized approach to assess the efficacy of this compound on recognition memory. While direct experimental data for this compound in this paradigm is awaited, the representative data from similar compounds suggest that this compound is likely to enhance performance in the NOR test, as indicated by an increased discrimination index. Researchers are encouraged to adapt this protocol to their specific experimental needs and to contribute to the growing body of knowledge on the cognitive-enhancing properties of histamine H3 receptor inverse agonists.
Application Notes and Protocols: Assessing Cognitive Enhancement with MK-0249 in Rats
Disclaimer: To date, publicly available scientific literature does not contain specific preclinical data on the cognitive-enhancing effects of MK-0249 in rat models. The following application notes and protocols are based on the known mechanism of action of this compound as a histamine H3 receptor inverse agonist and established methodologies for assessing cognition in rodents with this class of compounds. The quantitative data presented are illustrative and intended to represent hypothetical outcomes for a typical H3 receptor inverse agonist.
Introduction
This compound is a potent and selective histamine H3 receptor inverse agonist. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in the central nervous system. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increased release of these pro-cognitive neurotransmitters. This mechanism of action provides a strong rationale for investigating this compound as a potential cognitive enhancer in various neurological and psychiatric disorders. These application notes provide detailed protocols for assessing the cognitive-enhancing effects of a hypothetical H3 receptor inverse agonist, referred to herein as "Compound H3-IA," in rats, using a battery of well-validated behavioral tasks targeting different cognitive domains.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
Histamine H3 receptors are G protein-coupled receptors (GPCRs) primarily expressed in the central nervous system. They are coupled to the Gαi/o subunit, and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. As presynaptic autoreceptors on histaminergic neurons, they inhibit histamine synthesis and release. They also function as heteroreceptors on non-histaminergic neurons to inhibit the release of other neurotransmitters.
An inverse agonist, such as this compound, not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity. This results in a disinhibition of neurotransmitter release, thereby increasing synaptic levels of histamine, acetylcholine, norepinephrine, and dopamine. This neurochemical cascade is hypothesized to underlie the pro-cognitive effects of H3 receptor inverse agonists.
Experimental Protocols
The following protocols are designed to assess the effects of Compound H3-IA on different aspects of cognition in rats, including spatial learning and memory, recognition memory, and executive function.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used task to assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (approximately 2 meters in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform submerged just below the water surface.
-
A video tracking system to record the rat's swim path.
Protocol:
-
Habituation (Day 1): Allow each rat to swim freely in the pool for 60 seconds without the platform. Then, guide the rat to a visible platform for 30 seconds.
-
Acquisition Training (Days 2-5):
-
Conduct four trials per day for each rat.
-
For each trial, place the rat in the water facing the pool wall from one of four randomized starting positions (North, South, East, West).
-
Allow the rat to search for the hidden platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15 seconds.
-
If the rat fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15 seconds.
-
The inter-trial interval should be at least 15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place each rat in the pool from a novel starting position.
-
Allow the rat to swim for 60 seconds and record its swim path.
-
-
Drug Administration: Administer Compound H3-IA or vehicle intraperitoneally (i.p.) 30 minutes before the first trial of each day during the acquisition phase.
Data Analysis:
-
Escape Latency: Time taken to find the hidden platform.
-
Swim Distance: Total distance traveled to find the platform.
-
Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform was previously located.
-
Platform Crossings: During the probe trial, the number of times the rat crosses the exact location where the platform used to be.
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 50 cm).
-
Two sets of identical objects (e.g., small plastic toys) and one set of novel objects.
Protocol:
-
Habituation (Day 1): Allow each rat to freely explore the empty arena for 10 minutes.
-
Familiarization Phase (Day 2):
-
Place two identical objects (A and A) in the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
-
Test Phase (Day 2, after a retention interval, e.g., 1 hour or 24 hours):
-
Replace one of the familiar objects with a novel object (A and B).
-
Allow the rat to explore the objects for 5 minutes.
-
-
Drug Administration: Administer Compound H3-IA or vehicle i.p. 30 minutes before the familiarization phase.
Data Analysis:
-
Exploration Time: Time spent sniffing or touching each object.
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Attentional Set-Shifting Task (ASST) for Executive Function
The ASST assesses cognitive flexibility, a key component of executive function that is dependent on the prefrontal cortex. The task requires rats to shift their attention between different perceptual dimensions (e.g., odor and digging medium).
Apparatus:
-
A testing chamber with a starting compartment and a choice compartment.
-
A set of digging pots containing different digging media (e.g., sand, sawdust) and scented with different odors (e.g., cinnamon, vanilla).
-
Food rewards (e.g., a small piece of cereal).
Protocol: The task consists of a series of discriminations:
-
Simple Discrimination (SD): Rats learn to associate a reward with one of two cues from a single dimension (e.g., cinnamon-scented pot is rewarded, vanilla is not).
-
Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., digging medium). The previously relevant dimension (odor) still predicts the reward.
-
Intra-dimensional Shift (IDS): New exemplars for both dimensions are introduced, but the relevant dimension remains the same (e.g., new odors, new media, but odor is still the relevant cue).
-
Extra-dimensional Shift (EDS): New exemplars are introduced, and the previously irrelevant dimension now becomes the relevant one (e.g., digging medium now predicts the reward, and odor is irrelevant).
Drug Administration: Administer Compound H3-IA or vehicle i.p. 30 minutes before the start of the testing session.
Data Analysis:
-
Trials to Criterion: The number of trials required to reach a set performance criterion (e.g., 6 consecutive correct choices) for each stage.
-
Errors: The number of incorrect choices made before reaching criterion. A significant increase in trials and errors specifically at the EDS stage indicates impaired cognitive flexibility.
Illustrative Data Presentation
The following tables summarize hypothetical data for the cognitive-enhancing effects of Compound H3-IA in rats.
Table 1: Morris Water Maze Performance
| Treatment Group | Mean Escape Latency (s) - Day 5 | Mean Time in Target Quadrant (%) - Probe Trial |
| Vehicle | 25.2 ± 3.1 | 30.5 ± 4.2 |
| Compound H3-IA (1 mg/kg) | 18.7 ± 2.5 | 45.1 ± 5.3 |
| Compound H3-IA (3 mg/kg) | 14.3 ± 2.1 | 58.9 ± 6.1 |
| Compound H3-IA (10 mg/kg) | 12.8 ± 1.9 | 65.4 ± 5.8 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Table 2: Novel Object Recognition Performance (24h Retention)
| Treatment Group | Discrimination Index (DI) |
| Vehicle | 0.15 ± 0.08 |
| Compound H3-IA (1 mg/kg) | 0.35 ± 0.10 |
| Compound H3-IA (3 mg/kg) | 0.52 ± 0.12 |
| Compound H3-IA (10 mg/kg) | 0.61 ± 0.11 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Table 3: Attentional Set-Shifting Task Performance
| Treatment Group | Mean Trials to Criterion - Intra-dimensional Shift (IDS) | Mean Trials to Criterion - Extra-dimensional Shift (EDS) |
| Vehicle | 10.5 ± 1.2 | 22.3 ± 2.5 |
| Compound H3-IA (3 mg/kg) | 9.8 ± 1.1 | 15.1 ± 1.9 |
| Compound H3-IA (10 mg/kg) | 9.5 ± 1.0 | 12.4 ± 1.5** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the potential cognitive-enhancing effects of the histamine H3 receptor inverse agonist this compound, or other compounds in this class, in rats. The use of a battery of tests targeting different cognitive domains is crucial for a thorough evaluation. The illustrative data suggest that a potent H3 receptor inverse agonist could improve spatial memory, recognition memory, and cognitive flexibility in a dose-dependent manner. However, it is imperative to conduct rigorous, well-controlled preclinical studies to confirm these potential therapeutic effects for any specific compound, including this compound.
Application Notes and Protocols for Investigating Histamine H3 Receptor Inverse Agonists in Prepulse Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). It is a widely used translational model to study sensorimotor gating, a neural process that filters sensory information. Deficits in PPI are observed in neuropsychiatric disorders such as schizophrenia, making it a valuable tool in the development of novel antipsychotics.
This document provides a detailed protocol for investigating the effects of histamine H3 receptor inverse agonists on PPI, with a focus on the compound MK-0249. While direct preclinical studies on the effect of this compound on PPI are not publicly available, this protocol is based on established methodologies for other H3 receptor antagonists/inverse agonists, such as thioperamide and ciproxifan, which have been shown to modulate PPI. This compound has been investigated in clinical trials for cognitive impairment in schizophrenia and other disorders.
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. As a heteroreceptor, it also modulates the release of other key neurotransmitters implicated in the regulation of PPI, including dopamine, acetylcholine, and glutamate. Inverse agonists of the H3 receptor not only block the receptor but also inhibit its constitutive activity, leading to an enhanced release of these neurotransmitters.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of histamine H3 receptor antagonists on prepulse inhibition in rodent models. This data can be used as a reference for expected outcomes when testing compounds of this class, such as this compound.
Table 1: Effect of Histamine H3 Receptor Antagonists on Prepulse Inhibition in DBA/2 Mice
| Treatment Group | Dose (mg/kg, i.p.) | Prepulse Intensity (dB above background) | Mean % PPI (± SEM) |
| Vehicle | - | 5 | 25 ± 5 |
| 10 | 40 ± 6 | ||
| 15 | 55 ± 7 | ||
| Thioperamide | 10 | 5 | 45 ± 6 |
| 10 | 60 ± 7 | ||
| 15 | 70 ± 8 | ||
| Ciproxifan | 3 | 5 | 42 ± 5 |
| 10 | 58 ± 6 | ||
| 15 | 68 ± 7 |
*p < 0.05 compared to vehicle. Data are hypothetical and based on trends reported in the literature[1].
Table 2: Effect of Histamine H3 Receptor Antagonists on Startle Amplitude in DBA/2 Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Startle Amplitude (Arbitrary Units ± SEM) |
| Vehicle | - | 450 ± 50 |
| Thioperamide | 10 | 430 ± 45 |
| Ciproxifan | 3 | 440 ± 48 |
No significant effect on startle amplitude is generally observed with H3 receptor antagonists at doses that enhance PPI[1].
Experimental Protocols
This section provides a detailed methodology for assessing the effect of a histamine H3 receptor inverse agonist, such as this compound, on prepulse inhibition in mice. The DBA/2 mouse strain is often used for these studies due to its inherent deficit in PPI, which provides a suitable model for detecting PPI enhancement by a test compound.
Animals
-
Species: Mouse
-
Strain: DBA/2 or C57BL/6
-
Age: 8-12 weeks
-
Sex: Male
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water. Maintained on a 12-hour light/dark cycle.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for several days before the experiment.
Apparatus
-
Startle Chambers: Commercially available startle chambers (e.g., SR-LAB, San Diego Instruments) should be used. Each chamber consists of a Plexiglas cylinder mounted on a platform inside a sound-attenuated and ventilated enclosure. A high-frequency loudspeaker inside the chamber delivers the acoustic stimuli. A piezoelectric accelerometer mounted under the platform detects and transduces the animal's whole-body startle response.
Drug Preparation and Administration
-
Test Compound: this compound (or other H3 receptor inverse agonist).
-
Vehicle: The vehicle will depend on the solubility of the test compound (e.g., saline, distilled water with a small percentage of Tween 80).
-
Dosing: A dose-response study is recommended (e.g., 1, 3, 10 mg/kg).
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Pretreatment Time: Typically 30-60 minutes before the start of the PPI session.
Prepulse Inhibition Session Parameters
A typical PPI session consists of several trial types presented in a pseudorandom order.
-
Acclimation Period: 5 minutes with a 65 dB background white noise.
-
Startle (Pulse) Stimulus: 120 dB, 40 ms duration broadband noise.
-
Prepulse Stimuli: 20 ms duration broadband noise at intensities of 5, 10, and 15 dB above the background noise (i.e., 70, 75, and 80 dB).
-
Interstimulus Interval (ISI): 100 ms (from prepulse onset to pulse onset).
-
Background Noise: 65 dB continuous white noise.
-
Trial Types:
-
Pulse-alone: 120 dB pulse only.
-
Prepulse + Pulse: Prepulse (70, 75, or 80 dB) followed by the 120 dB pulse.
-
No-stimulus: Background noise only (to measure baseline movement).
-
-
Session Structure:
-
5-minute acclimation.
-
5 pulse-alone trials (habituation).
-
A series of trials of each type presented in a pseudorandom order (e.g., 10 trials of each prepulse intensity + pulse, 10 pulse-alone trials, and 10 no-stimulus trials).
-
5 pulse-alone trials at the end of the session.
-
-
Intertrial Interval: Variable, averaging 15 seconds (range 10-20 seconds).
Data Analysis
-
Startle Amplitude: The primary dependent variable is the startle amplitude, measured as the peak voltage output from the accelerometer.
-
Percent Prepulse Inhibition (% PPI): Calculated for each prepulse intensity using the following formula: % PPI = 100 - [ (Startle amplitude on prepulse + pulse trials) / (Startle amplitude on pulse-alone trials) ] x 100
-
Statistical Analysis: Data should be analyzed using a two-way analysis of variance (ANOVA) with treatment and prepulse intensity as factors. Post-hoc tests (e.g., Tukey's or Dunnett's) can be used for pairwise comparisons. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of a histamine H3 receptor inverse agonist.
Experimental Workflow
Caption: Experimental workflow for a prepulse inhibition study.
References
Application Notes and Protocols: Investigating Psychosis in Animal Models
A Clarification on the Role of MK-0249
Initial interest in this compound for central nervous system disorders focused on its potential to address cognitive deficits. As a histamine H3 receptor inverse agonist, it was hypothesized that this compound could enhance cognition by promoting the release of histamine and other neurotransmitters.[1] Clinical trials were conducted to evaluate its efficacy for cognitive impairment in schizophrenia, Attention-Deficit/Hyperactivity Disorder (ADHD), and Alzheimer's disease.[1][2][3] However, these trials concluded that this compound was not superior to placebo in improving cognitive symptoms for these conditions.[1][2][3] While there is some preclinical literature suggesting a potential antipsychotic-like profile for histamine H3 receptor antagonists, specific studies on this compound in animal models of psychosis are not prominent in published research.[4][5][6]
Given the focus of the original query on psychosis models, these application notes will provide a detailed overview of established and widely used animal models to study psychosis and evaluate novel therapeutic compounds.
Introduction to Animal Models of Psychosis
Animal models are indispensable tools in the preclinical development of antipsychotic drugs.[7] These models aim to replicate specific aspects of psychosis, such as positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., social withdrawal, anhedonia), and cognitive impairments.[8] Pharmacological models, which involve the administration of drugs to induce psychosis-like states, are among the most common.[7][9] These models are valued for their ability to produce transient and reversible psychosis-like behaviors, which are useful for screening potential antipsychotic compounds.[10]
The two primary classes of pharmacological agents used to induce psychosis-like behaviors in rodents are N-methyl-D-aspartate (NMDA) receptor antagonists and dopamine receptor agonists.[7][9]
Pharmacologically-Induced Animal Models of Psychosis
NMDA Receptor Antagonist Models (e.g., Phencyclidine [PCP], Ketamine, MK-801)
Phencyclidine (PCP) and other NMDA receptor antagonists are known to induce a psychotomimetic state in humans that mirrors both the positive and negative symptoms of schizophrenia.[11][12][13] In rodents, these agents produce a range of behaviors relevant to psychosis research.[11]
Mechanism of Action: PCP and ketamine are non-competitive antagonists of the NMDA receptor.[11] By blocking glutamatergic neurotransmission, they induce a state of cortical hypofunction, which is hypothesized to be a key pathophysiological element of schizophrenia. This disruption in glutamate signaling leads to downstream effects on other neurotransmitter systems, including dopamine, which are crucial in the manifestation of psychotic symptoms.
Dopamine Receptor Agonist Models (e.g., Amphetamine)
The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of psychosis.[14] Amphetamine and other dopamine agonists are used to model this hyperdopaminergic state.[14][15]
Mechanism of Action: Amphetamine increases the synaptic availability of dopamine by promoting its release from presynaptic terminals and blocking its reuptake.[14] This leads to enhanced stimulation of dopamine receptors, resulting in behaviors such as hyperlocomotion and stereotypy.[15]
Experimental Protocols
Protocol 1: Induction of Psychosis-like Behaviors
a) PCP-Induced Model
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Drug Preparation: Dissolve Phencyclidine hydrochloride (PCP) in sterile 0.9% saline.
-
Administration: For acute models, administer a single intraperitoneal (i.p.) injection of PCP at a dose of 2.5 mg/kg.[16] For chronic models, administer PCP (e.g., 2 mg/kg, twice daily) for a period of 7 to 21 days.[12]
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before drug administration. Following injection, place them in the testing apparatus and allow a 30-minute habituation period before behavioral assessment.
b) Amphetamine-Induced Model
-
Animals: Male Swiss Webster mice or Sprague-Dawley rats.
-
Drug Preparation: Dissolve d-amphetamine sulfate in sterile 0.9% saline.
-
Administration: Administer a single i.p. injection of d-amphetamine at a dose of 0.5 - 5.0 mg/kg. Lower doses (0.5-1.0 mg/kg) are typically used to induce hyperlocomotion, while higher doses (2.0-5.0 mg/kg) can induce stereotyped behaviors and deficits in prepulse inhibition.[15]
-
Acclimation: Similar to the PCP model, allow for a 60-minute acclimation to the testing room and a 30-minute habituation period in the testing apparatus post-injection.[17]
Protocol 2: Assessment of Psychosis-like Behaviors
a) Locomotor Activity
This test is used to assess psychomotor agitation, a behavior analogous to some positive symptoms of psychosis.[9]
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Data Analysis: Compare the locomotor activity of drug-treated animals to vehicle-treated controls. For testing potential antipsychotics, the test compound is administered prior to the psychotomimetic agent, and a reduction in the induced hyperlocomotion is indicative of antipsychotic potential.
b) Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia.[18][19]
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimate the animal to the chamber for 5-10 minutes with background white noise (e.g., 65-70 dB).[20][21]
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Startle-only trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-plus-startle trials: A lower-intensity, non-startling stimulus (the prepulse, e.g., 74-90 dB) is presented 30-500 milliseconds before the startle stimulus.[22]
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-startle trials compared to the startle-only trials: %PPI = [1 - (Startle amplitude on prepulse-plus-startle trial / Startle amplitude on startle-only trial)] x 100 A deficit in PPI is observed as a lower %PPI value. Antipsychotic compounds are expected to reverse the PPI deficits induced by agents like PCP or amphetamine.[18]
Data Presentation
Table 1: Expected Outcomes of Antipsychotic Treatment in Pharmacological Models of Psychosis
| Animal Model | Behavioral Assay | Expected Effect of Psychotomimetic Agent | Expected Effect of Antipsychotic Pre-treatment |
| PCP/Ketamine | Locomotor Activity | Increased distance traveled, stereotypy | Attenuation of hyperlocomotion and stereotypy |
| Prepulse Inhibition | Disruption (reduction) of PPI | Reversal of PPI deficit | |
| Amphetamine | Locomotor Activity | Increased distance traveled, stereotypy | Attenuation of hyperlocomotion and stereotypy |
| Prepulse Inhibition | Disruption (reduction) of PPI | Reversal of PPI deficit |
Visualizations
References
- 1. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 9. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PCP-Induced Psychosis: Symptoms, Dangers, and Treatment [samarpanrecovery.com]
- 14. imrpress.com [imrpress.com]
- 15. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 16. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. b-neuro.com [b-neuro.com]
- 18. ClinPGx [clinpgx.org]
- 19. Making sure you're not a bot! [gupea.ub.gu.se]
- 20. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 21. Evidence for impaired sound intensity processing during prepulse inhibition of the startle response in a rodent developmental disruption model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
Application Notes and Protocols for In Vitro Measurement of Histamine H3 Receptor Occupancy
Introduction
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] As a presynaptic autoreceptor and heteroreceptor, it modulates the release of histamine and other key neurotransmitters like dopamine and acetylcholine, making it a significant target for therapeutic intervention in neurological and psychiatric disorders such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1][2][3] A distinguishing feature of the H3R is its high level of constitutive activity, meaning it can signal in the absence of an agonist.[4] This property makes the characterization of inverse agonists, which can reduce this basal signaling, a crucial aspect of drug discovery.
These application notes provide detailed protocols for key in vitro assays used to determine the binding affinity and functional activity of compounds at the H3 receptor, thereby measuring receptor occupancy and its consequences.
H3 Receptor Signaling Pathway
Radioligand Binding Assays
Radioligand binding assays are a direct method to quantify the interaction between a ligand and a receptor. These assays are fundamental for determining the affinity (Kd or Ki) of test compounds. They typically involve incubating a biological preparation expressing the receptor (e.g., cell membranes) with a radiolabeled ligand.
Application Note:
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the H3 receptor. The assay measures the ability of an unlabeled test compound to displace a known radiolabeled H3R ligand, such as [3H]N-α-methylhistamine ([3H]NAMH), from the receptor.[6][7] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the H3R. Saturation binding assays, which determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), can also be performed by incubating membranes with increasing concentrations of the radioligand.[6][7]
Experimental Protocol: Competitive Radioligand Binding
-
Membrane Preparation:
-
Culture HEK293T or CHO cells transiently or stably expressing the human H3 receptor.
-
Harvest cells and centrifuge at ~1,000 x g for 10 minutes at 4°C.[6][8]
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.[6][8]
-
Centrifuge the homogenate at ~40,000 x g for 20 minutes at 4°C to pellet the membranes.[8][9]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate binding buffer and determine the protein concentration (e.g., using a BCA assay).[6][9] Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding (NSB), and competitive binding.[8]
-
Total Binding: Add cell membranes, radioligand (e.g., ~2 nM [3H]NAMH), and binding buffer.[7][10]
-
Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a known unlabeled H3R ligand (e.g., 10 µM clobenpropit or 100 µM histamine) to saturate the receptors.[6][7]
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate the plate, typically for 2 hours at 25°C, with gentle agitation.[6][7]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through a GF/C filter plate (pre-soaked in 0.3-0.5% polyethyleneimine, PEI, to reduce non-specific binding).[7][8][9]
-
Wash the filters multiple times with ice-cold wash buffer.[8][9]
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[8][9]
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Quantitative Data Summary: Radioligand Binding
| Parameter | Typical Value / Condition | Source |
|---|---|---|
| Cell Line | HEK293T or CHO cells expressing H3R | [6][11] |
| Radioligand | [3H]N-α-methylhistamine ([3H]NAMH) | [6][7] |
| Radioligand Conc. | ~2 nM (near Kd) | [7][10] |
| NSB Ligand | 10 µM Clobenpropit or 100 µM Histamine | [6][7] |
| Incubation Time | 2 hours | [6][7] |
| Incubation Temp. | 25°C | [6][7] |
| Filter Type | GF/C filter plate, pre-soaked in PEI |[7][9] |
Functional Assays
Functional assays measure the biological response resulting from a ligand binding to the receptor. They are essential for classifying compounds as agonists, antagonists, or inverse agonists.
GTPγS Binding Assay
Application Note:
The GTPγS binding assay is a functional assay that measures the first step in G protein activation.[12] When an agonist binds to a Gi/o-coupled receptor like H3R, it promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS or a europium-labeled GTP (Eu-GTP), which binds to the activated Gα subunit and accumulates.[4][12] The amount of bound GTPγS is a direct measure of G protein activation.[12] For H3R, which has high constitutive activity, agonists will increase GTPγS binding above basal levels, while inverse agonists will decrease the basal binding.[4] Neutral antagonists will block the effects of agonists but have no effect on basal activity.
Experimental Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing H3R as described in the radioligand binding protocol.
-
Assay Setup:
-
Binding Reaction:
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of ~0.1-0.5 nM.
-
Incubate for 30-60 minutes at 30°C.[4]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through a GF/B or GF/C filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify radioactivity.
-
-
Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine EC50/IC50 and the degree of stimulation (Emax) or inhibition of basal signaling.
-
Quantitative Data Summary: GTPγS Binding Assay
| Parameter | Typical Value / Condition | Source |
|---|---|---|
| Membrane Protein | 5-15 µ g/well | [13] |
| Assay Buffer | 50 mM Tris/HEPES, 5-10 mM MgCl2, 100-130 mM NaCl, 1-3 µM GDP | [4][13] |
| Radioligand | [35S]GTPγS (~0.1 nM) or Eu-GTP | [4] |
| Pre-incubation | 15 min @ 30°C | [4] |
| Main Incubation | 30-60 min @ 30°C |[4] |
cAMP Accumulation Assay
Application Note:
This assay measures a key downstream event in the H3R signaling cascade: the inhibition of adenylyl cyclase.[1][4] To create a measurable signal window, adenylyl cyclase is typically stimulated with forskolin. Activation of the Gi/o-coupled H3R by an agonist will inhibit this forskolin-stimulated cAMP production. Due to the H3R's high constitutive activity, the basal level of cAMP is already suppressed. Therefore, an inverse agonist will block this basal suppression, leading to an increase in cAMP levels.[4] This assay is highly effective for differentiating between agonists, antagonists, and inverse agonists.
Experimental Protocol: cAMP Accumulation
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human H3 receptor in 24- or 96-well plates until 80-90% confluent.[4]
-
-
Assay Procedure:
-
Wash the cells with an assay buffer such as HBSS containing 5 mM HEPES and 0.1% BSA.[4]
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for ~30 minutes to prevent cAMP degradation.[4][11]
-
Add the test compounds (agonist, antagonist, or inverse agonist) and incubate. If testing antagonists, pre-incubate with the antagonist before adding a known agonist.
-
Add forskolin (e.g., 10 µM) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.[11]
-
-
Cell Lysis and Detection:
-
Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using a suitable detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[4]
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test compound.
-
For agonists, the curve will show a decrease in cAMP. For inverse agonists, the curve will show an increase in cAMP from the basal level.
-
Determine EC50 or IC50 values from the resulting dose-response curves.
-
Quantitative Data Summary: cAMP Accumulation Assay
| Parameter | Typical Value / Condition | Source |
|---|---|---|
| Cell Line | CHO-K1 or HEK293 expressing H3R | [4] |
| PDE Inhibitor | 0.5 mM IBMX | [4] |
| AC Activator | 10 µM Forskolin | [11] |
| Incubation Time | 30 min (pre-incubation), 15-30 min (stimulation) | [4][11] |
| Detection Method | HTRF, AlphaScreen, ELISA |[4] |
Non-Radioactive Binding Assays
Application Note:
To overcome the safety and disposal issues associated with radioactivity, non-radioactive methods have been developed. NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can measure ligand binding in real-time on living cells.[10] The receptor is tagged with a NanoLuc luciferase (energy donor), and a fluorescently labeled ligand (energy acceptor) is used.[10] When the fluorescent ligand binds to the tagged receptor, energy is transferred from the donor to the acceptor, generating a BRET signal. This technology allows for the determination of binding affinities (Ki) in a more physiological context compared to membrane-based assays.[10]
A similar BRET-based approach can be used to create conformational biosensors.[7][14] Here, the energy donor and acceptor are fused to different parts of the receptor itself.[7] Ligand binding induces conformational changes that alter the distance or orientation between the BRET partners, leading to a change in the BRET signal.[7][14] This provides a powerful tool to screen for both agonists and inverse agonists simultaneously.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brain Tissue Analysis Following MK-0249 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0249 is a histamine H3 receptor inverse agonist that has been investigated for its potential to treat cognitive deficits in various neurological and psychiatric conditions, including schizophrenia, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine in the central nervous system. As an inverse agonist, this compound is thought to block the constitutive activity of the H3 receptor, thereby increasing the release of these neurotransmitters and enhancing cognitive function.
Clinical studies, however, did not demonstrate statistically significant efficacy of this compound in improving cognitive impairment in schizophrenia or ADHD.[1][2] Despite these outcomes, the study of brain tissue after administration of H3 receptor inverse agonists like this compound is crucial for understanding their target engagement, downstream signaling effects, and potential off-target activities. These investigations can provide valuable insights for the development of future cognitive-enhancing therapeutics.
This document provides a comprehensive set of protocols for the analysis of brain tissue following the administration of this compound. The methodologies described herein are standard in preclinical neuroscience and are designed to assess the pharmacodynamic effects of the compound on key signaling pathways and neuronal markers.
Putative Signaling Pathway of this compound
The primary mechanism of action for this compound is the inverse agonism of the histamine H3 receptor. This action is hypothesized to increase the release of several key neurotransmitters implicated in arousal, attention, and cognition.
Experimental Protocols
The following protocols are designed for the analysis of brain tissue from preclinical models (e.g., rodents) dosed with this compound or a vehicle control.
Brain Tissue Collection and Preparation
A standardized procedure for tissue collection is critical to ensure data integrity and reproducibility.
Protocol:
-
Animal Dosing: Administer this compound or vehicle control to experimental animals according to the study design (e.g., oral gavage, intraperitoneal injection).
-
Euthanasia: At the designated time point post-dosing, euthanize animals using a humane and approved method.
-
Tissue Collection for Immunohistochemistry (IHC):
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.
-
Freeze the brain in an appropriate medium (e.g., OCT compound) and store at -80°C.
-
Cut brain sections (e.g., 40 µm) on a cryostat and store in a cryoprotectant solution at -20°C.
-
-
Tissue Collection for Biochemical Assays (Western Blot, RT-qPCR, HPLC):
-
Rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on an ice-cold surface.
-
Flash-freeze the tissue in liquid nitrogen or on dry ice.
-
Store samples at -80°C until further processing.
-
Immunohistochemistry (IHC) for Protein Expression and Localization
Objective: To visualize and quantify changes in the expression and localization of the H3 receptor and downstream signaling molecules.
Protocol:
-
Antigen Retrieval (if necessary): Incubate free-floating sections in a citrate-based antigen retrieval solution at an elevated temperature.
-
Blocking: Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with primary antibodies targeting proteins of interest (e.g., anti-H3R, anti-c-Fos, anti-phosphorylated CREB) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections in PBS and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI), mount sections onto slides, and coverslip with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope and quantify fluorescence intensity or cell counts using image analysis software.
Western Blotting for Protein Quantification
Objective: To quantify changes in the total protein levels of key signaling molecules.
Protocol:
-
Protein Extraction: Homogenize frozen brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To measure changes in the mRNA expression of genes regulated by histamine signaling.
Protocol:
-
RNA Extraction: Extract total RNA from frozen brain tissue using a commercial kit (e.g., TRIzol, RNeasy).
-
RNA Quality Control: Assess RNA integrity and purity using a spectrophotometer (e.g., NanoDrop) and/or capillary electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., Hrh3, Fos, Bdnf).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to one or more stable housekeeping genes.
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Representative Western Blot Quantification of Key Signaling Proteins in the Prefrontal Cortex
| Target Protein | Treatment Group | Mean Relative Protein Level (Normalized to Vehicle) | Standard Deviation | p-value |
| pCREB/CREB Ratio | Vehicle | 1.00 | 0.15 | - |
| This compound (10 mg/kg) | 1.85 | 0.25 | <0.05 | |
| c-Fos | Vehicle | 1.00 | 0.20 | - |
| This compound (10 mg/kg) | 2.50 | 0.45 | <0.01 | |
| BDNF | Vehicle | 1.00 | 0.12 | - |
| This compound (10 mg/kg) | 1.40 | 0.18 | <0.05 |
Table 2: Representative RT-qPCR Analysis of Gene Expression in the Hippocampus
| Target Gene | Treatment Group | Mean Fold Change (Relative to Vehicle) | Standard Deviation | p-value |
| Fos | Vehicle | 1.00 | 0.22 | - |
| This compound (10 mg/kg) | 3.10 | 0.55 | <0.001 | |
| Bdnf | Vehicle | 1.00 | 0.18 | - |
| This compound (10 mg/kg) | 1.75 | 0.30 | <0.05 | |
| Hrh3 | Vehicle | 1.00 | 0.15 | - |
| This compound (10 mg/kg) | 0.95 | 0.20 | >0.05 |
Table 3: Representative HPLC Analysis of Neurotransmitter Levels in the Striatum
| Neurotransmitter | Treatment Group | Mean Concentration (ng/mg tissue) | Standard Deviation | p-value |
| Histamine | Vehicle | 5.2 | 1.1 | - |
| This compound (10 mg/kg) | 9.8 | 1.5 | <0.01 | |
| Dopamine | Vehicle | 15.4 | 2.3 | - |
| This compound (10 mg/kg) | 20.1 | 3.1 | <0.05 | |
| Acetylcholine | Vehicle | 2.5 | 0.5 | - |
| This compound (10 mg/kg) | 3.8 | 0.7 | <0.05 |
Conclusion
The protocols and data presentation formats provided in these application notes offer a robust framework for the preclinical evaluation of brain tissue following the administration of this compound or other H3 receptor modulators. A thorough analysis using these methods will enable researchers to elucidate the neurobiological effects of such compounds, providing critical information for the ongoing development of novel therapies for cognitive disorders. While clinical trials with this compound did not yield the desired efficacy, the scientific investigation into its mechanism and effects remains a valuable endeavor for the neuroscience community.
References
- 1. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of MK-0249 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0249 is a potent and selective inverse agonist of the histamine H3 receptor that has been investigated for its potential in treating various central nervous system disorders. As with any experimental compound, understanding its stability in solution is critical for ensuring the accuracy and reproducibility of in vitro and in vivo studies. These application notes provide a comprehensive guide to preparing and storing this compound solutions and include detailed protocols for assessing its long-term stability. While specific quantitative stability data for this compound is not extensively published, the following protocols are based on established ICH guidelines and methodologies for small molecule stability testing.
General Handling and Storage Recommendations
Proper handling and storage are crucial to maintaining the integrity of this compound.
-
Solid Compound: Store the solid form of this compound at -20°C for long-term storage, where it can be stable for up to three years.
-
Stock Solutions: Once dissolved, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, where they are generally stable for up to one year.
Preparation of Stock Solutions
The choice of solvent is critical and depends on the experimental requirements.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of this compound. For in vivo studies, co-solvents such as polyethylene glycol 300 (PEG300), polyethylene glycol 400 (PEG400), and Tween 80 may be used to improve solubility and formulation characteristics.
-
General Protocol for a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile, chemical-resistant vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 431.45 g/mol ).
-
Add the DMSO to the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for storage at -80°C.
-
Histamine H3 Receptor Signaling Pathway
This compound acts as an inverse agonist at the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR). The diagram below illustrates the key signaling pathways modulated by H3R activation. As an inverse agonist, this compound would inhibit these pathways.
Caption: Histamine H3 Receptor (H3R) signaling cascade.
Experimental Protocols for Stability Assessment
The following protocols describe a forced degradation study to identify potential degradation products and a long-term stability study to determine the shelf-life of this compound in solution.
Forced Degradation Study
This study exposes this compound to harsh conditions to accelerate its degradation, helping to establish the specificity of the analytical method.
Caption: Workflow for the forced degradation study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize with an equal volume of 0.1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize with an equal volume of 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 8, and 24 hours and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C.
-
At specified time points (e.g., 24, 48, 72 hours), dissolve a sample in the solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., in methanol/water) to a photostability chamber (ICH Q1B conditions).
-
Analyze samples at appropriate time intervals.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, as described in section 6.0.
Long-Term Stability Study
This study evaluates the stability of this compound under recommended storage conditions over an extended period.
Caption: Workflow for the long-term stability study of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a relevant concentration (e.g., 1 mM in DMSO). Aliquot into multiple vials for each storage condition to avoid freeze-thaw cycles.
-
Storage Conditions: Store the vials under a range of conditions:
-
-80°C (Recommended)
-
-20°C
-
4°C
-
Room Temperature (~25°C)
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, 9, and 12 months).
-
Analysis: At each time point, remove one vial from each storage condition, allow it to equilibrate to room temperature, and analyze by a validated HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining compared to the initial (time 0) concentration. A common acceptance criterion for stability is the retention of ≥90% of the initial concentration.
Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the intact drug from any degradation products. Since this compound is a quinazolinone derivative, a reverse-phase HPLC method is appropriate.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan) and/or Mass Spectrometry (MS) for identification of degradation products.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
The results of the stability studies should be summarized in clear, tabular formats.
Table 1: Forced Degradation Study Results for this compound
| Stress Condition | Duration (hours) | % this compound Remaining | No. of Degradation Products |
|---|---|---|---|
| 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, 60°C | 8 | ||
| 3% H₂O₂, RT | 24 | ||
| Solid, 80°C | 72 |
| Photolytic | - | | |
Table 2: Long-Term Stability of this compound in DMSO Solution
| Storage Temp. | Time (Months) | % this compound Remaining (Mean ± SD) | Appearance |
|---|---|---|---|
| -80°C | 0 | 100 | Clear, colorless |
| 1 | |||
| 3 | |||
| 6 | |||
| 12 | |||
| -20°C | 0 | 100 | Clear, colorless |
| 1 | |||
| 3 | |||
| 6 | |||
| 12 | |||
| 4°C | 0 | 100 | Clear, colorless |
| 1 | |||
| 3 | |||
| 6 |
| | 12 | | |
Conclusion
These application notes provide a framework for the preparation, storage, and comprehensive stability testing of this compound in solution. By following these protocols, researchers can generate reliable data to ensure the quality and integrity of their experimental results. It is strongly recommended that individual laboratories perform these stability studies under their specific experimental conditions and with their chosen solvent systems.
Application Notes and Protocols for Measuring Histamine Turnover Following MK-0249 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0249 is a potent and selective histamine H3 receptor inverse agonist that readily crosses the blood-brain barrier. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system (CNS). As an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in the synthesis and release of histamine. This enhanced neuronal histamine activity is hypothesized to have therapeutic potential for various neurological and psychiatric disorders.
Measuring the change in histamine turnover is a critical step in the preclinical and clinical development of H3 receptor antagonists like this compound. Increased histamine release is rapidly followed by its metabolism, primarily through methylation by histamine N-methyltransferase (HNMT) to form tele-methylhistamine (t-MH). Therefore, an increase in t-MH levels in the brain and cerebrospinal fluid (CSF) can serve as a reliable biomarker of H3 receptor engagement and pharmacodynamic activity.
These application notes provide detailed protocols for assessing the in vivo effects of this compound on histamine turnover by measuring histamine and t-MH levels in relevant biological matrices.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on histamine turnover.
Data Presentation
The following tables summarize expected quantitative data based on preclinical studies with H3 receptor antagonists. While specific data for this compound is not publicly available, these values from studies on compounds with a similar mechanism of action, such as thioperamide, or from H3 receptor knockout mice (which mimics chronic antagonism), provide a strong indication of the expected effects.
Table 1: Expected Dose-Dependent Effect of an H3 Receptor Antagonist on Brain tele-methylhistamine (t-MH) Levels in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Brain t-MH Levels (ng/g tissue) | Fold Change vs. Vehicle |
| Vehicle | - | 15.2 ± 1.8 | 1.0 |
| H3 Antagonist | 1 | 22.8 ± 2.5 | 1.5 |
| H3 Antagonist | 3 | 33.4 ± 3.1 | 2.2 |
| H3 Antagonist | 10 | 41.0 ± 4.5 | 2.7 |
| H3 Antagonist | 30 | 45.6 ± 5.0 | 3.0 |
Data are presented as mean ± SEM and are hypothetical based on published effects of potent H3 antagonists.
Table 2: Brain Regional Histamine and t-MH Levels in H3 Receptor Knockout (KO) vs. Wild-Type (WT) Mice
| Brain Region | Genotype | Histamine (ng/g tissue) | t-MH (ng/g tissue) |
| Cortex | WT | 25.4 ± 2.1 | 18.9 ± 1.7 |
| KO | 28.1 ± 2.5 | 39.7 ± 3.5 | |
| Hypothalamus | WT | 150.2 ± 12.5 | 45.3 ± 4.1 |
| KO | 155.8 ± 14.0 | 95.1 ± 8.9 | |
| Striatum | WT | 30.1 ± 2.8 | 22.5 ± 2.0 |
| KO | 33.7 ± 3.1 | 47.3 ± 4.4* |
*p < 0.05 vs. WT. Data are presented as mean ± SEM and are based on a study showing a 2.1-fold increase in brain t-MH in H3 receptor knockout mice.
Experimental Protocols
Animal Model and Dosing Regimen
A common preclinical model for assessing the central activity of H3 receptor antagonists is the male Sprague-Dawley rat or C57BL/6 mouse.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water and maintained on a 12-h light/dark cycle.
-
Acclimatization: Animals are acclimated to the housing conditions for at least 7 days prior to the experiment.
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water). Animals are administered this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage at doses ranging from 1 to 30 mg/kg. A dose of 5 mg/kg is expected to achieve high brain H3 receptor occupancy (approximately 85%)[1].
-
Time Course: Animals are euthanized at various time points post-dosing (e.g., 1, 2, 4, and 8 hours) to determine the time course of the pharmacodynamic effect.
-
Tissue Collection: At the designated time point, animals are anesthetized, and blood is collected via cardiac puncture into EDTA-containing tubes. The brain is rapidly excised, and specific regions (e.g., cortex, hypothalamus, striatum) are dissected on a cold plate. Tissues are immediately frozen on dry ice and stored at -80°C until analysis.
Sample Preparation: Brain Tissue Homogenization
-
Weighing: Weigh the frozen brain tissue.
-
Homogenization Buffer: Prepare a homogenization buffer (e.g., 0.1 M perchloric acid).
-
Homogenization: Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a sonicator or a mechanical homogenizer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains histamine and t-MH, and store at -80°C until analysis.
Analytical Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the simultaneous measurement of histamine and t-MH in brain tissue.
Protocol:
-
Solid-Phase Extraction (SPE):
-
Condition a cation exchange SPE column with methanol and water.
-
Load the supernatant from the brain homogenate onto the column.
-
Wash the column with water and then with a low concentration of HCl.
-
Elute histamine and t-MH with a higher concentration of HCl.
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
Reconstitute the dried sample in a borate buffer (pH 10.4).
-
Add o-phthalaldehyde (OPA) solution to derivatize the primary amines (histamine and t-MH). The reaction is rapid and should be performed shortly before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a phosphate buffer and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
-
Quantification: Create a standard curve using known concentrations of histamine and t-MH to quantify the levels in the samples.
Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of histamine and t-MH in both brain tissue and plasma.
Protocol:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., deuterated histamine and t-MH).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system for rapid and efficient separation.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar analytes like histamine.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for histamine, t-MH, and their respective internal standards.
-
Histamine: e.g., m/z 112 -> 95
-
t-MH: e.g., m/z 126 -> 109
-
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the pharmacodynamic effects of the H3 receptor inverse agonist this compound on histamine turnover. By accurately measuring the levels of histamine and its primary metabolite, t-MH, researchers can establish a clear relationship between drug exposure, target engagement, and the desired neurochemical outcome. This information is invaluable for dose selection in further preclinical and clinical studies, ultimately contributing to the successful development of novel therapeutics targeting the histaminergic system.
References
Troubleshooting & Optimization
MK-0249 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with MK-0249 in aqueous solutions. The following information is based on the known properties of quinazolinone derivatives and general principles of handling poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on data for structurally related quinazolinone derivatives, this compound is expected to be soluble in polar aprotic solvents.
| Solvent | Expected Solubility of Quinazolinone Derivatives |
| Dimethyl Sulfoxide (DMSO) | High |
| N,N-Dimethylformamide (DMF) | High |
This information is based on general characteristics of quinazolinone derivatives and may not represent the exact solubility of this compound.[2][3]
Q3: How does pH likely affect the solubility of this compound?
A3: The effect of pH on the solubility of this compound will depend on its pKa value(s). The structure of this compound contains basic nitrogen atoms, which can be protonated at acidic pH. This protonation would increase the polarity of the molecule and is expected to enhance its solubility in acidic aqueous solutions. Conversely, in neutral or alkaline solutions, the molecule will be in its less soluble free base form.
Troubleshooting Guide for this compound Solubility Issues
If you are experiencing precipitation or difficulty dissolving this compound in your aqueous experimental medium, consider the following troubleshooting steps.
Initial Steps & Quick Fixes
-
Sonication: Have you tried sonicating the solution? This can help to break down larger particles and increase the rate of dissolution.
-
Gentle Heating: For some quinazolinone derivatives, solubility increases with temperature.[3] Try warming the solution gently (e.g., to 37°C). However, be cautious as excessive heat may degrade the compound.
-
pH Adjustment: As this compound is likely a weak base, decreasing the pH of your aqueous buffer may improve its solubility. Try preparing your solution in a buffer with a pH below the compound's pKa (if known) or empirically test acidic buffers (e.g., pH 4-6).
Formulation Strategies for In Vitro Experiments
If the initial steps are insufficient, more advanced formulation strategies may be necessary.
-
Co-solvents: The use of a water-miscible organic co-solvent can significantly increase the solubility of poorly soluble compounds.
-
Recommended Co-solvents: DMSO, ethanol, or polyethylene glycol (PEG).
-
Protocol:
-
Dissolve this compound in a small amount of 100% DMSO (or another suitable organic solvent) to create a concentrated stock solution.
-
Serially dilute the stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell-based assays).
-
-
-
Use of Surfactants: Non-ionic surfactants can aid in the solubilization of hydrophobic compounds by forming micelles.
-
Examples: Polysorbate 80 (Tween 80) or Poloxamer 188.
-
Consideration: The concentration of the surfactant should be kept low to avoid interference with biological assays.
-
Experimental Workflow for Solubility Troubleshooting
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound
This protocol describes a method to estimate the kinetic aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Plate shaker or vortex mixer
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to a known volume of the aqueous buffer in a microcentrifuge tube. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Equilibration: Seal the tubes and incubate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) with constant agitation to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed to pellet any precipitated compound.
-
Analysis: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method. The highest concentration at which no precipitation is observed is an estimate of the kinetic solubility.
Signaling Pathway Context
This compound is a histamine H3 receptor inverse agonist. While not directly related to its solubility, understanding its mechanism of action is crucial for experimental design. The H3 receptor is a G protein-coupled receptor (GPCR) that negatively regulates the release of histamine and other neurotransmitters.
Caption: Simplified signaling pathway of the H3 receptor and the action of this compound.
References
Technical Support Center: In Vivo Administration of MK-0249
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal in vivo administration of MK-0249. Given that this compound is a compound with low aqueous solubility, this guide focuses on vehicle selection, preparation protocols, and troubleshooting common challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Due to its poor water solubility, this compound requires a vehicle that can effectively dissolve or suspend the compound for in vivo delivery. A tiered approach is recommended, starting with simpler formulations and moving to more complex ones as needed. The most common and effective vehicles for poorly soluble compounds like this compound are multi-component systems. A widely used formulation consists of a mixture of DMSO, PEG 400, Tween 80, and saline.
Q2: Can I use DMSO alone to dissolve this compound for in vivo studies?
A2: While this compound is likely soluble in 100% DMSO, using it as the sole vehicle for in vivo injections is not recommended.[1][2] High concentrations of DMSO can be toxic to animals and may cause local irritation.[1] For most applications, the final concentration of DMSO in the injected solution should be kept low, typically under 10%, and in some sensitive applications, as low as 0.1%.[3][4] It is best used as a co-solvent to create a stock solution that is then further diluted into a more biocompatible vehicle.
Q3: Are there alternative vehicles if the standard DMSO/PEG/Tween formulation is not suitable for my experiment?
A3: Yes, several alternative vehicles can be considered depending on the administration route and experimental goals. These include:
-
Oil-based vehicles: For highly lipophilic compounds, vegetable oils like corn oil, sesame oil, or olive oil can be effective, particularly for oral or intraperitoneal administration.[1]
-
Cyclodextrins: Formulations with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the solubility of hydrophobic compounds in aqueous solutions.
-
Carboxymethyl cellulose (CMC): An aqueous solution of CMC can be used to create a suspension of the compound. This is often suitable for oral gavage.[3]
Q4: How should I prepare the vehicle and the final dosing solution?
A4: A detailed step-by-step protocol is provided in the "Experimental Protocols" section below. The general principle involves first dissolving the this compound in a small amount of a strong organic solvent like DMSO to create a concentrated stock solution. This stock is then slowly added to the other vehicle components (e.g., PEG 400, Tween 80) with vigorous mixing, followed by the final addition of the aqueous component (e.g., saline) to reach the desired final concentration and volume.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous solution (e.g., saline) | The compound has low solubility in the final aqueous-rich mixture. The concentration of the organic co-solvent (like DMSO) may be too low in the final formulation to keep the compound dissolved. | - Increase the proportion of co-solvents such as PEG 400 or use a higher concentration of a surfactant like Tween 80. - Prepare a more concentrated stock solution in DMSO and add it to the vehicle in a drop-wise manner while vortexing vigorously to ensure rapid and uniform dispersion. - Gently warm the final solution (e.g., to 37°C) to aid dissolution, but ensure the compound is stable at that temperature.[5] |
| Solution appears cloudy or forms a suspension | The compound is not fully dissolved and has formed fine particles. | - If a suspension is acceptable for your route of administration (e.g., oral gavage), ensure it is homogenous by sonicating or vortexing immediately before each administration. - To achieve a clear solution, you may need to adjust the vehicle composition by increasing the percentage of solubilizing agents (DMSO, PEG 400, Tween 80).[6] |
| Animal shows signs of distress or irritation after injection | The vehicle itself may be causing toxicity or irritation. High concentrations of DMSO or certain surfactants can be problematic. The pH of the solution may be outside the physiological range. | - Prepare a vehicle-only control group to assess the tolerability of the formulation in your animal model.[3] - Reduce the concentration of potentially irritating components like DMSO to the lowest effective level. - Check the pH of the final formulation and adjust it to be within a physiologically acceptable range (typically pH 5-9) if possible. |
| Inconsistent results between animals | Inhomogeneous dosing solution (if a suspension) or precipitation of the compound after administration. | - For suspensions, ensure consistent and vigorous mixing immediately before dosing each animal. - Consider using a vehicle that provides a stable solution rather than a suspension to improve dose uniformity.[7] |
Quantitative Data Summary
While specific solubility data for this compound in various vehicles is not publicly available, the following table provides a general guide for preparing common vehicle formulations for poorly water-soluble compounds. The ratios can be adjusted to optimize the solubility of this compound.
| Vehicle Component | Formulation 1 (Low Organic) | Formulation 2 (Medium Organic) | Formulation 3 (High Organic) |
| DMSO | 5% | 10% | 10% |
| PEG 400 | 15% | 30% | 40% |
| Tween 80 | 5% | 5% | 5% |
| Saline (0.9% NaCl) | 75% | 55% | 45% |
| Appearance | May result in a fine suspension | Likely to form a clear solution | More likely to form a clear solution |
| Best for | Oral Gavage | Intraperitoneal (IP) Injection | Intravenous (IV) Injection (use with caution) |
Experimental Protocols
Protocol 1: Preparation of a Standard Vehicle for In Vivo Administration
This protocol describes the preparation of a common vehicle for poorly soluble compounds, such as "Formulation 2" from the table above (10% DMSO, 30% PEG 400, 5% Tween 80, 55% Saline).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Volumes: Determine the total volume of the dosing solution needed based on the number of animals, dose per animal, and injection volume. Calculate the required volume of each vehicle component based on the desired final percentages.
-
Prepare this compound Stock Solution: Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but check for compound stability at this temperature.
-
Add PEG 400: To the this compound/DMSO solution, add the calculated volume of PEG 400. Vortex immediately and thoroughly to ensure a homogenous mixture.
-
Add Tween 80: Add the calculated volume of Tween 80 to the mixture. Vortex again to ensure complete mixing.
-
Add Saline: While vortexing the solution, slowly add the calculated volume of sterile saline in a drop-wise manner. This slow addition is crucial to prevent precipitation of the compound.
-
Final Homogenization: After all the saline has been added, continue to vortex for another 1-2 minutes. If the solution is not perfectly clear, you can use a bath sonicator for 5-10 minutes to aid dissolution.
-
Final Inspection: Before administration, visually inspect the solution to ensure it is a clear, homogenous solution or a uniform suspension. If it is a suspension, ensure it is well-mixed before drawing each dose.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.
Experimental Workflow for Vehicle Preparation
Caption: Step-by-step workflow for preparing an this compound dosing solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with MK-0249
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of MK-0249 in experimental settings. The information is intended to help researchers address potential inconsistencies and challenges during their investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inverse agonist of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that exhibits constitutive activity, meaning it can signal in the absence of an agonist. As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity. This is distinct from a neutral antagonist, which would block the action of an agonist but have no effect on the receptor's constitutive activity. The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.
Q2: What were the major findings from clinical trials involving this compound?
Clinical trials investigating this compound for various conditions have generally not demonstrated significant efficacy.
-
Schizophrenia: In a study on cognitive impairment in patients with schizophrenia, this compound (10mg daily) was not superior to placebo.[1]
-
Alzheimer's Disease (AD): A trial in patients with mild-to-moderate AD found that this compound (5mg daily) did not improve cognitive function compared to placebo.[2]
-
Attention-Deficit/Hyperactivity Disorder (ADHD): this compound (10 mg/d) was found to be ineffective for the treatment of adult ADHD.[3][4]
-
Excessive Daytime Sleepiness (EDS) in Obstructive Sleep Apnea (OSA): this compound did not significantly improve wakefulness as measured by the Maintenance of Wakefulness Test (MWT).[5]
A common adverse event reported in some trials was insomnia.[3][4]
Q3: Why are the clinical results for this compound considered "inconsistent" with preclinical expectations?
The term "inconsistent results" for this compound primarily refers to the discrepancy between promising preclinical data for H3 receptor antagonists/inverse agonists in animal models of cognitive disorders and the lack of efficacy observed in human clinical trials. While many H3 receptor antagonists have shown pro-cognitive effects in preclinical studies, these findings have not translated to clinical success for this compound and other similar compounds.
Troubleshooting Inconsistent Experimental Results
In a laboratory setting, inconsistent results with this compound can arise from various factors related to assay conditions, reagent handling, and cellular systems. This section provides troubleshooting guidance for common in vitro assays used to characterize H3 receptor inverse agonists.
General Considerations for Working with this compound
-
Compound Quality and Handling:
-
Purity: Always ensure the purity of your this compound lot. Impurities can lead to off-target effects or altered potency.
-
Solubility: Test the solubility of this compound in your specific assay buffer. Precipitation of the compound will lead to inaccurate concentration and inconsistent results. Use of a small percentage of DMSO may be necessary, but the final concentration should be tested for effects on cell viability and assay performance.
-
Stability: Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment from a concentrated stock.
-
-
Cellular System:
-
Receptor Expression Levels: The level of H3 receptor expression in your chosen cell line can significantly impact the observed potency and efficacy of this compound. Inconsistent expression levels between cell passages can be a major source of variability.
-
Cell Health: Use healthy, logarithmically growing cells for your experiments. Poor cell viability will lead to unreliable results.
-
Troubleshooting Specific Assays
The two primary functional assays for characterizing H3 receptor inverse agonists are cAMP accumulation assays and GTPγS binding assays.
1. cAMP Accumulation Assays
These assays measure the downstream effect of H3 receptor inhibition on adenylyl cyclase activity. Since the H3 receptor is a Gi/o-coupled receptor, its constitutive activity suppresses cAMP production. An inverse agonist like this compound will block this suppression, leading to an increase in cAMP levels.
Experimental Workflow for cAMP Assay
Caption: General workflow for a cAMP accumulation assay to measure inverse agonism.
Troubleshooting cAMP Assay Results
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal (No increase in cAMP with this compound) | Insufficient receptor expression in the cell line. | Confirm H3 receptor expression levels via qPCR or a binding assay. |
| Inactive this compound. | Use a fresh stock of the compound. | |
| Suboptimal assay conditions. | Optimize cell number, incubation time, and forskolin concentration (if used). | |
| High phosphodiesterase (PDE) activity degrading cAMP. | Include a PDE inhibitor like IBMX in the assay buffer.[6] | |
| High Background Signal | Basal cAMP levels are too high. | Reduce the number of cells per well or decrease the concentration of forskolin. |
| Contamination of cell culture or reagents. | Ensure sterile technique and use fresh, sterile reagents. | |
| Inconsistent/Variable Results | Inconsistent cell plating. | Ensure a uniform single-cell suspension before plating. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with buffer. |
2. GTPγS Binding Assays
This assay provides a more direct measure of G-protein activation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. Due to the constitutive activity of the H3 receptor, there will be a basal level of [³⁵S]GTPγS binding. This compound, as an inverse agonist, will decrease this basal binding.
Experimental Workflow for GTPγS Binding Assay
Caption: General workflow for a GTPγS binding assay to measure inverse agonism.
Troubleshooting GTPγS Binding Assay Results
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations. | Titrate the concentrations of GDP, Mg²⁺, and NaCl in the assay buffer. Optimize the amount of membrane protein per well.[7] |
| Inactive reagents. | Use fresh stocks of this compound and [³⁵S]GTPγS. | |
| High Non-Specific Binding | Radioligand binding to non-G protein components. | Include a control with a high concentration of unlabeled GTPγS to determine non-specific binding.[7] |
| Improper washing. | Increase the number and vigor of wash steps during filtration.[8] | |
| Inconsistent Results | Variability in membrane preparation. | Ensure a consistent protocol for membrane preparation and storage. |
| Pipetting of viscous membrane solutions. | Use wide-bore pipette tips and ensure thorough mixing. |
Signaling Pathway
Histamine H3 Receptor Signaling and the Effect of this compound
The histamine H3 receptor is constitutively active and couples to the Gi/o family of G proteins. This leads to an inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This compound, as an inverse agonist, binds to the H3 receptor and stabilizes it in an inactive state, thereby preventing this constitutive signaling and leading to an increase in cAMP levels back towards baseline.
Caption: Mechanism of this compound as a histamine H3 receptor inverse agonist.
References
- 1. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alertness and psychomotor performance effects of the histamine-3 inverse agonist this compound in obstructive sleep apnea patients on continuous positive airway pressure therapy with excessive daytime sleepiness: a randomized adaptive crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
MK-0249 degradation and storage conditions
This technical support center provides guidance on the storage, handling, and potential degradation of MK-0249 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Below is a summary of recommended storage conditions for both solid compound and solutions.
| Form | Storage Temperature | Duration | Container |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, light-resistant vial |
| Room Temperature | Up to 2 months (short-term) | Tightly sealed, light-resistant vial | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquoted in tightly sealed, DMSO-compatible vials |
| -20°C | Up to 1 month | Aliquoted in tightly sealed, DMSO-compatible vials |
2. What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
3. How should I prepare and handle DMSO stock solutions of this compound?
To ensure the accuracy and reproducibility of your experiments, follow these guidelines for preparing and handling DMSO stock solutions:
-
Use high-purity, anhydrous DMSO: Water absorption by DMSO can lead to compound precipitation, especially during freeze-thaw cycles.[2]
-
Prepare aliquots: To avoid repeated freeze-thaw cycles of the main stock, prepare single-use aliquots.[3]
-
Thaw properly: When thawing an aliquot, bring it to room temperature and vortex briefly before use to ensure a homogeneous solution.
-
Minimize exposure to air and light: DMSO is hygroscopic and can be oxidized. Some compounds are light-sensitive.
Troubleshooting Guides
Issue 1: I am seeing a loss of compound activity or inconsistent results over time.
This could be due to compound degradation. Here are potential causes and troubleshooting steps:
-
Improper Storage:
-
Verify storage conditions: Ensure that both solid this compound and its solutions are stored at the recommended temperatures.
-
Check for freeze-thaw cycles: Excessive freeze-thaw cycles can lead to degradation and precipitation from DMSO. Use single-use aliquots.[3]
-
-
Chemical Degradation:
-
Consider potential degradation pathways: this compound contains several functional groups that could be susceptible to degradation under certain conditions.
-
Hydrolysis: The quinazolinone core and the trifluoromethyl group could be susceptible to hydrolysis, especially under acidic or basic conditions.[1][4]
-
Oxidation: The pyrrolidine ring and the ether linkage are potential sites for oxidation.[5][6]
-
Photodegradation: Exposure to light can induce degradation of aromatic compounds.[7][8]
-
-
Protect from light: Store this compound in light-resistant containers and minimize exposure to ambient light during experiments.
-
Issue 2: I observe precipitation in my this compound stock solution or upon dilution.
Precipitation can lead to inaccurate dosing and inconsistent experimental outcomes.
-
Solubility Issues:
-
Confirm solvent suitability: While this compound is soluble in DMSO, its solubility in aqueous buffers is expected to be low.
-
Check for DMSO hydration: DMSO readily absorbs water from the atmosphere, which can decrease the solubility of dissolved compounds.[2][9] Use anhydrous DMSO and keep containers tightly sealed.
-
Gentle warming and vortexing: If precipitation is observed upon thawing, gently warm the vial to room temperature and vortex to redissolve the compound.
-
-
Dilution Problems:
-
Stepwise dilution: When diluting a DMSO stock into an aqueous buffer, perform serial dilutions to avoid rapid changes in solvent polarity that can cause precipitation.[3]
-
Use of surfactants: For in vivo studies or challenging in vitro assays, the use of a co-solvent or surfactant (e.g., Tween 80, PEG400) may be necessary to maintain solubility.[3]
-
Potential Degradation Pathways
While specific degradation studies for this compound are not publicly available, based on its chemical structure, several degradation pathways can be hypothesized. Understanding these can help in designing stable formulations and interpreting unexpected results.
The main functional groups in this compound are a quinazolinone core, a trifluoromethyl group, a pyrrolidine ring, and an ether linkage.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This workflow outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose both solid compound and solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose the solution to UV and visible light.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method. Mass spectrometry (LC-MS) should be used for the identification of degradation products.
-
Characterization: Isolate and characterize major degradation products using techniques like MS/MS and NMR to confirm their structures.
-
Pathway Elucidation: Based on the identified structures, propose a degradation pathway.
References
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
Technical Support Center: Preventing MK-0249 Precipitation in Cell Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of MK-0249 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my cell culture medium. What is the most likely cause?
A1: The most common reason for immediate precipitation is "solvent shock."[1] This occurs when a concentrated stock solution of a hydrophobic compound, typically in an organic solvent like DMSO, is rapidly diluted into the aqueous environment of the cell culture medium.[1][2] The sudden change in solvent polarity causes the compound to fall out of solution.[1] Another likely cause is that the final concentration of this compound exceeds its maximum solubility in your specific cell culture medium.[3]
Q2: I observed precipitation in my culture plates after incubating them for some time. What could be the reason for this delayed precipitation?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Shifts: Changes in temperature, such as moving the culture plates from room temperature to a 37°C incubator, can alter the solubility of the compound.[3]
-
pH Changes: The pH of the culture medium can shift over time due to cellular metabolism or the CO2 environment in the incubator, which can affect the solubility of pH-sensitive compounds.[3]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium over time, leading to the formation of insoluble complexes.[4]
-
Evaporation: Evaporation from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[5]
Q3: How should I prepare my this compound stock solution to minimize precipitation issues?
A3: Proper stock solution preparation is a critical first step. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in a high-purity, anhydrous organic solvent like DMSO.[2] Using anhydrous DMSO is crucial as it can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds.[2] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[2][6]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with an ideal concentration being below 0.1%.[6] It is essential to include a vehicle control in your experiments with the same final DMSO concentration as your test conditions.[6]
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, please refer to the following troubleshooting table for common observations, potential causes, and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon addition to media | Solvent Shock: Rapid change in solvent polarity.[1] | 1. Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling.[1][2] 2. Perform a stepwise or serial dilution of the stock solution in the cell culture medium.[1] |
| High Final Concentration: The desired concentration exceeds the solubility of this compound in the media.[3] | 1. Decrease the final concentration of this compound. 2. Perform a solubility test to determine the maximum soluble concentration in your specific media (see Protocol 2). | |
| Precipitate forms over time in the incubator | Temperature Instability: Compound has lower solubility at 37°C.[3] | 1. Ensure the final concentration is well below the determined solubility limit at 37°C. 2. Pre-warm the media to 37°C before adding the compound.[3] |
| pH Shift in Media: Cellular metabolism alters the pH of the media.[3] | 1. Ensure your medium is adequately buffered for the CO2 concentration in your incubator (e.g., consider using HEPES buffer).[3] | |
| Interaction with Media Components: this compound may be reacting with salts, proteins, or other media components.[4] | 1. Test the solubility of this compound in a simpler buffered solution like PBS to see if media components are the cause. 2. If using serum, consider that proteins can sometimes bind to small molecules, affecting their availability.[7] | |
| Inconsistent precipitation between experiments | Stock Solution Integrity: Repeated freeze-thaw cycles or water absorption by DMSO.[2][6] | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6] 2. Use fresh, anhydrous DMSO for preparing stock solutions.[2] |
| Inconsistent Dilution Technique: Variation in how the stock solution is added to the media. | 1. Standardize the dilution protocol across all experiments. Ensure consistent mixing speed and temperature. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a crucial first step in preventing precipitation.
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh out the required mass of this compound powder. For a 10 mM stock solution of this compound (Molecular Weight: 431.45 g/mol ), you would weigh 4.31 mg for 1 mL of solvent.
-
Dissolving: Add the appropriate volume of sterile, anhydrous, cell culture-grade DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[6] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10 µL) in sterile cryovials to minimize freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps determine the concentration at which this compound precipitates in your specific cell culture medium.
-
Prepare Dilution Series: Prepare a serial dilution of your high-concentration this compound stock solution in 100% DMSO. For example, from 100 mM down to 1 mM.
-
Dispense Medium: Add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from your DMSO dilution series to the wells containing the medium. This will create a final DMSO concentration of 1%.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2). Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at different time points (e.g., 0, 2, 6, 24 hours) using a microscope.
-
Determine Maximum Solubility: The highest concentration that remains clear is the maximum soluble concentration of this compound under those conditions.
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
Technical Support Center: Addressing MK-0249-Induced Insomnia in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering insomnia-related effects of MK-0249 in animal studies. Given that this compound is a histamine H3 receptor inverse agonist, and specific animal sleep studies on this compound are not publicly available, this guide draws upon data from analogous H3 receptor inverse agonists to provide researchers with a relevant framework for their investigations.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on sleep-wake patterns in laboratory animals?
A1: Based on its mechanism of action as a histamine H3 receptor inverse agonist, this compound is expected to promote wakefulness and reduce sleep. Histamine is a key neurotransmitter in maintaining arousal, and by blocking the inhibitory H3 autoreceptor, this compound increases the release of histamine in the brain. This leads to a state of heightened arousal, which can manifest as insomnia. Studies on other H3 receptor inverse agonists, such as ciproxifan and pitolisant, have consistently shown an increase in wakefulness and a decrease in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep in rodents.[1][2][3]
Q2: How can I quantitatively measure this compound-induced insomnia in my animal model?
A2: The gold standard for measuring sleep-wake states in rodents is through electroencephalography (EEG) and electromyography (EMG) recordings. Key parameters to quantify insomnia include:
-
Sleep Latency: The time it takes for an animal to fall asleep. This is expected to increase with this compound administration.
-
Total Sleep Time: The total duration of both NREM and REM sleep over a defined period (e.g., 24 hours). This is expected to decrease.
-
Wakefulness Duration: The total time spent awake. This is expected to increase.
-
Sleep Fragmentation: An increase in the number of awakenings and transitions between sleep stages.
-
Sleep Architecture: Changes in the relative percentage of different sleep stages (e.g., a decrease in the percentage of REM sleep).
Q3: Are there alternative, less invasive methods to assess sleep-wake changes?
A3: While EEG/EMG is the most accurate method, less invasive techniques can provide initial or supplementary data. These include:
-
Piezoelectric Cages: These systems detect movement and can infer sleep-wake states based on periods of inactivity.
-
Infrared Video Monitoring: Continuous video recording can be used to score behavioral states, including sleep postures.
-
Locomotor Activity Monitoring: Increased locomotor activity can be an indicator of wakefulness, although it does not directly measure sleep.
It is important to note that these methods do not differentiate between sleep stages and are less precise than EEG/EMG recordings.
Q4: What is the underlying signaling pathway responsible for this compound's effect on sleep?
A4: this compound, as a histamine H3 receptor inverse agonist, blocks the constitutive activity of the H3 receptor. This G-protein coupled receptor is primarily coupled to the Gαi/o subunit. Inhibition of this receptor leads to the disinhibition of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels. This cascade ultimately enhances the synthesis and release of histamine from presynaptic histaminergic neurons. The increased histamine then acts on postsynaptic H1 and H2 receptors to promote wakefulness.
Troubleshooting Guide
Issue 1: Excessive Movement Artifacts in EEG/EMG Recordings
-
Problem: Animals treated with this compound may exhibit hyperactivity, leading to significant movement artifacts in the EEG and EMG signals, making data scoring difficult and unreliable.
-
Troubleshooting Steps:
-
Secure Headmount: Ensure the headmount for the EEG/EMG electrodes is lightweight and securely attached to the skull with dental cement to minimize movement.
-
Cable Management: Use a lightweight, flexible recording cable with a commutator or swivel to allow the animal to move freely without tangling or pulling on the headmount.
-
Habituation: Allow for an extended habituation period for the animal to acclimate to the recording chamber and tether.
-
Data Filtering: Apply appropriate digital filters during post-processing to remove high-frequency noise associated with muscle activity and movement. However, be cautious not to filter out genuine high-frequency brain activity.
-
Artifact Rejection Algorithms: Utilize automated or manual artifact rejection methods in your analysis software to exclude epochs with excessive signal amplitude or variance.
-
Issue 2: High Inter-Individual Variability in Response to this compound
-
Problem: There is a wide range of responses to the sleep-disrupting effects of this compound among individual animals, even within the same strain and sex.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger cohort of animals will provide more statistical power to detect significant effects despite individual differences.
-
Crossover Design: If feasible, use a within-subjects crossover design where each animal serves as its own control (receiving both vehicle and this compound at different times). This can help to reduce variability.
-
Control for Environmental Factors: Maintain consistent environmental conditions (light-dark cycle, temperature, humidity, and noise levels) as these can significantly impact sleep patterns.
-
Acclimatization: Ensure all animals are thoroughly acclimated to the experimental setup before drug administration to minimize stress-induced variability.
-
Issue 3: Difficulty in Distinguishing True Insomnia from General Hyperactivity
-
Problem: It can be challenging to determine if the observed increase in wakefulness is a primary effect on sleep-regulating circuits or a secondary consequence of generalized locomotor stimulation.
-
Troubleshooting Steps:
-
Detailed Behavioral Analysis: In addition to EEG/EMG, perform detailed behavioral scoring from video recordings. Look for species-specific sleep postures. An animal that is awake but calm and not engaged in active behaviors is different from one that is constantly moving.
-
Home Cage vs. Novel Environment: Test the effects of this compound in both the home cage and a novel environment. Drug-induced hyperactivity may be more pronounced in a novel setting.
-
Dose-Response Curve: Establish a full dose-response curve. It is possible that lower doses of this compound may induce wakefulness without significant hyperactivity.
-
Experimental Protocols
Protocol 1: EEG/EMG Electrode Implantation Surgery in Rodents
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the scalp and secure the animal in a stereotaxic frame. Cleanse the surgical area with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Gently retract the skin and periosteum to clear the surface of the skull.
-
Screw Electrode Placement: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices) for EEG recording. Gently screw in stainless steel screw electrodes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.
-
EMG Electrode Placement: Insert two fine, insulated stainless-steel wires into the nuchal (neck) muscles for EMG recording.
-
Headmount Assembly: Solder the leads from the EEG and EMG electrodes to a small plastic headmount.
-
Fixation: Secure the headmount to the skull using dental cement, ensuring all electrodes and the base of the headmount are covered.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting any experiments. Monitor the animal for any signs of infection or distress.
Protocol 2: Sleep-Wake Recording and Data Analysis
-
Habituation: Place the animal in the recording chamber and connect the headmount to the recording cable. Allow the animal to habituate to the recording setup for at least 48 hours.
-
Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish a stable sleep-wake pattern.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route of administration. The timing of administration should be consistent across animals (e.g., at the beginning of the light or dark phase).
-
Post-Drug Recording: Record EEG and EMG data continuously for at least 24 hours following drug administration.
-
Data Scoring:
-
Divide the continuous recording into short epochs (e.g., 10 seconds).
-
Visually or automatically score each epoch as wakefulness, NREM sleep, or REM sleep based on the following criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG amplitude compared to wakefulness.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; EMG atonia (lowest amplitude).
-
-
-
Data Analysis: Quantify the following parameters for both baseline and post-drug conditions:
-
Total time spent in wakefulness, NREM, and REM sleep.
-
Latency to the first episode of NREM and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Power spectral analysis of the EEG signal for different frequency bands (e.g., delta, theta, alpha, beta).
-
Quantitative Data Summary
The following tables summarize the effects of histamine H3 receptor inverse agonists on sleep-wake parameters in rodents, providing an expected outcome for this compound studies.
Table 1: Effect of H3 Receptor Inverse Agonists on Sleep Architecture in Rodents
| Compound | Species | Dose | Route | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference |
| Ciproxifan | Mouse | 3 mg/kg | i.p. | ↑ | ↓ | No significant change | [4] |
| Ciproxifan | Mouse | 12 mg/kg | i.p. | ↑ (blocked light-induced sleep) | ↓ | Not reported | [5] |
| Carboperamide | Rat | 10-20 mg/kg | p.o. | ↑ | ↓ | ↓ | [1] |
| Pitolisant | Rat | 10 mg/kg | p.o. | No significant change on its own | No significant change on its own | No significant change on its own | [6] |
| Tiprolisant | Mouse | 10 mg/kg | i.p. | ↑ | ↓ | ↓ | [7] |
Note: ↑ indicates an increase, ↓ indicates a decrease.
Table 2: Dose-Dependent Effects of Ciproxifan on Sleep in Mice
| Dose (mg/kg, i.p.) | Change in Total Sleep Time (% of Saline) |
| 3 | No significant change |
| 6 | No significant change |
| 12 | ↓ (blocked light-induced sleep) |
Data extracted from supplementary figures in[5].
Visualizations
Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.
Caption: Experimental workflow for assessing this compound-induced insomnia in rodents.
References
- 1. Sleep and waking during acute histamine H3 agonist BP 2.94 or H3 antagonist carboperamide (MR 16155) administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. peirsoncenter.com [peirsoncenter.com]
- 4. Ciproxifan improves working memory through increased prefrontal cortex neural activity in sleep-restricted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of Melanopsin Photoreception and Antagonism of the Histamine H3 Receptor by Ciproxifan Inhibit Light-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H3 receptor inverse agonist/antagonist compared with Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Optimizing MK-0249 Dosage for Cognitive Tasks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0249. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective histamine H3 receptor inverse agonist. The histamine H3 receptor is a presynaptic autoreceptor that normally inhibits the release of histamine and other neurotransmitters. As an inverse agonist, this compound blocks this inhibitory action, leading to an increased release of histamine and other neurotransmitters crucial for cognitive processes, such as acetylcholine, dopamine, and norepinephrine, in brain regions like the prefrontal cortex and hippocampus.[1][2][3]
Q2: What were the findings from clinical trials of this compound for cognitive enhancement?
A2: Clinical trials investigating this compound for cognitive improvement in conditions such as schizophrenia, Alzheimer's Disease (AD), and Attention-Deficit/Hyperactivity Disorder (ADHD) did not demonstrate statistically significant efficacy compared to placebo.[3][4][5][6]
In a study on patients with schizophrenia, 10mg of this compound daily for four weeks did not show a significant improvement in the Brief Assessment of Cognition in Schizophrenia (BACS) battery total score.[3][4] Similarly, a trial in patients with mild to moderate AD found that 5mg of this compound daily for four weeks was not effective in improving cognitive function as measured by the short Computerized-Neuropsychological-Test-Battery (CNTB) summary score and the ADAS-Cog score.[6][7] A study in adults with ADHD also found that this compound at a dose of 10 mg/d was not effective in treating the condition.[5]
Q3: What are the reported side effects of this compound in clinical trials?
A3: In clinical trials, this compound was generally well-tolerated, but some adverse events were reported more frequently than with placebo. Common side effects included insomnia, diarrhea, headache, muscle spasms, and stomach discomfort.[5][6] For instance, in a study with adult ADHD patients, insomnia was reported by 32% of patients receiving this compound compared to 11% in the placebo group.[5]
Troubleshooting Guides
Problem 1: No significant pro-cognitive effects observed in our animal models.
-
Possible Cause 1: Suboptimal Dosage.
-
Troubleshooting: While clinical trials used doses of 5mg and 10mg in humans, the optimal dose for your specific animal model and cognitive task may differ. It is recommended to perform a dose-response study to determine the most effective dose. Preclinical studies with other H3 receptor antagonists have shown pro-cognitive effects at various doses.
-
-
Possible Cause 2: Inappropriate Cognitive Task.
-
Troubleshooting: The choice of cognitive task is critical. Ensure the selected task is sensitive to the cognitive domain you are investigating (e.g., spatial memory, working memory, attention). Consider using a battery of tests to assess different aspects of cognition. The Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) are commonly used to assess learning and memory in rodents.[8][9][10][11][12]
-
-
Possible Cause 3: High Inter-individual Variability.
-
Troubleshooting: Behavioral neuroscience research is often affected by high variability among subjects.[4] Ensure your study is adequately powered with a sufficient number of animals per group. Meticulous control of environmental factors such as housing conditions, handling, and time of day for testing can help reduce variability.
-
Problem 2: High incidence of adverse events (e.g., hyperactivity, insomnia) in our animal models.
-
Possible Cause 1: Dose is too high.
-
Troubleshooting: The observed side effects are consistent with the mechanism of action of H3 receptor inverse agonists, which increase the release of wake-promoting neurotransmitters. A lower dose may mitigate these effects while still providing a therapeutic window for cognitive enhancement.
-
-
Possible Cause 2: Timing of administration.
-
Troubleshooting: Administering the compound earlier in the animal's active cycle may help to align the wake-promoting effects with their natural period of activity, potentially reducing disruptions to their sleep-wake cycle.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Data for Cognitive Tasks
| Study Population | Dosage | Duration | Primary Cognitive Endpoint | Outcome vs. Placebo | Reference |
| Schizophrenia | 10mg/day | 4 weeks | BACS Battery Total Score | No significant difference | [3][4] |
| Alzheimer's Disease | 5mg/day | 4 weeks | CNTB Summary Score, ADAS-Cog Score | No significant difference | [6][7] |
| Adult ADHD | 5-10mg/day | 4 weeks | AISRS Total Score | No significant difference | [5][13] |
Table 2: Reported Adverse Events for this compound in Clinical Trials
| Adverse Event | This compound Frequency | Placebo Frequency | Study Population | Reference |
| Insomnia | 32% | 11% | Adult ADHD | [5] |
| Diarrhea | 8.2% | 2.9% | Alzheimer's Disease | [6] |
| Headache | 8.2% | 1.4% | Alzheimer's Disease | [6] |
| Muscle Spasms | 5.5% | 0% | Alzheimer's Disease | [6] |
| Stomach Discomfort | 5.5% | 0% | Alzheimer's Disease | [6] |
Experimental Protocols
Novel Object Recognition (NOR) Test
-
Habituation: Individually place each mouse in an open-field arena (e.g., 40x40x40 cm) for 5-10 minutes for 2-3 consecutive days to acclimate them to the environment.[10][11]
-
Familiarization Phase (Day 1): Place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Test Phase (Day 2): After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).
-
Data Analysis: The primary measure is the discrimination index, calculated as the time spent exploring the novel object divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Mandatory Visualization
Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.
Caption: Generalized workflow for preclinical cognitive testing of this compound.
References
- 1. emotiv.com [emotiv.com]
- 2. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lacking quality in research: Is behavioral neuroscience affected more than other areas of biomedical science? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 6. [PDF] Current Topics in Behavioral Neurosciences | Semantic Scholar [semanticscholar.org]
- 7. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze test and novel object recognition test [bio-protocol.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Overcoming P-glycoprotein (P-gp) Efflux in Rodent Models
Disclaimer: Extensive literature searches did not yield any direct scientific evidence confirming that MK-0249 is a substrate of the P-glycoprotein (P-gp) efflux transporter. Therefore, the following technical support guide is designed for a general, hypothetical central nervous system (CNS) drug candidate that has been identified as a P-gp substrate and is intended for researchers working to overcome P-gp-mediated efflux in rodent models.
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges in preclinical drug development related to P-gp efflux.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low brain-to-plasma (B/P) ratio of the investigational drug in wild-type rodents. | The drug is a substrate for P-gp at the blood-brain barrier (BBB), leading to active efflux from the brain. | 1. Confirm P-gp Substrate Status: Conduct in vitro transporter assays (e.g., with MDR1-overexpressing cells). 2. In Vivo P-gp Inhibition: Co-administer a P-gp inhibitor (e.g., elacridar, ritonavir) and compare the B/P ratio to the vehicle control group. 3. Utilize P-gp Knockout Models: Determine the B/P ratio in mdr1a/1b knockout mice and compare it to wild-type controls. |
| High variability in brain concentrations of the drug within the same experimental group. | 1. Inconsistent dosing or formulation. 2. Variable P-gp expression or activity among individual animals. 3. Issues with brain tissue harvesting or processing. | 1. Optimize Formulation and Dosing: Ensure consistent and accurate administration. 2. Increase Sample Size: A larger 'n' can help to account for biological variability. 3. Standardize Procedures: Implement a strict and consistent protocol for tissue collection and homogenization. |
| The P-gp inhibitor itself has poor brain penetration, limiting its effectiveness at the BBB. | The inhibitor may also be a substrate of P-gp or other efflux transporters. | 1. Select an Appropriate Inhibitor: Choose a potent P-gp inhibitor with known good brain penetration (e.g., elacridar). 2. Optimize Inhibitor Dosing Regimen: Administer the inhibitor at a time point that ensures peak concentration at the BBB when the investigational drug is present. |
| Co-administration of a P-gp inhibitor leads to systemic toxicity or altered plasma pharmacokinetics of the investigational drug. | The inhibitor may also affect drug-metabolizing enzymes (e.g., CYP3A4) or other transporters in the liver and intestines. | 1. Use a Specific P-gp Inhibitor: Select an inhibitor with minimal off-target effects. 2. Conduct a Full Pharmacokinetic Study: Assess the impact of the inhibitor on the absorption, distribution, metabolism, and excretion (ADME) of the investigational drug. 3. Consider Lower Doses: A dose-response study can help identify a concentration that effectively inhibits P-gp at the BBB with minimal systemic effects. |
Frequently Asked Questions (FAQs)
Q1: How can I definitively determine if my compound is a P-gp substrate?
A1: A combination of in vitro and in vivo methods is recommended.
-
In Vitro: Use cell lines overexpressing human or rodent P-gp (e.g., MDCK-MDR1, LLC-PK1-MDR1). A bidirectional transport assay across a polarized cell monolayer is the gold standard. A net efflux ratio (PappB-A / PappA-B) significantly greater than 2 is a strong indicator of active transport.
-
In Vivo: Compare the brain-to-plasma concentration ratio of your compound in wild-type mice versus mdr1a/1b knockout mice. A significantly higher ratio in the knockout mice provides strong evidence of P-gp-mediated efflux at the blood-brain barrier.
Q2: What are the most commonly used P-gp inhibitors in rodent studies, and what are their typical doses?
A2: Elacridar and ritonavir are frequently used.
-
Elacridar (GF120918): A potent and specific P-gp and BCRP inhibitor. Typical oral doses in mice range from 10 to 50 mg/kg, administered 1-2 hours prior to the substrate drug.
-
Ritonavir: A potent inhibitor of both P-gp and CYP3A4. Oral doses in rodents are typically in the range of 10-25 mg/kg. Due to its effect on metabolism, it's crucial to differentiate between P-gp and CYP3A4 inhibition.
Q3: When co-administering a P-gp inhibitor, how do I interpret the results?
A3: An increase in the brain-to-plasma ratio of your compound in the presence of the inhibitor, compared to the vehicle control group, suggests that P-gp efflux is limiting its brain penetration. It is important to also measure the plasma pharmacokinetics to ensure that the inhibitor is not simply increasing systemic exposure, which could also lead to higher brain concentrations.
Q4: Are there species differences in P-gp that I should be aware of?
A4: Yes, there can be differences in substrate specificity and inhibitor potency between human and rodent P-gp. While rodent models are valuable for preclinical assessment, it is important to confirm findings using in vitro systems with human P-gp.
Quantitative Data Summary
The following table summarizes the typical effects of P-gp inhibition on the brain accumulation of a hypothetical P-gp substrate drug in rodents.
| Experimental Model | Treatment | Hypothetical Drug Brain Concentration (ng/g) | Hypothetical Drug Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio | Fold Increase in B/P Ratio |
| Wild-Type Mice | Vehicle | 50 | 1000 | 0.05 | - |
| Wild-Type Mice | P-gp Inhibitor (e.g., Elacridar) | 250 | 1100 | 0.23 | 4.6 |
| mdr1a/1b Knockout Mice | Vehicle | 300 | 1050 | 0.29 | 5.8 |
Experimental Protocols
Protocol 1: In Vivo Assessment of P-gp Efflux Using a P-gp Inhibitor in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=5 per group):
-
Group 1: Vehicle control + Investigational Drug
-
Group 2: P-gp inhibitor + Investigational Drug
-
-
Dosing:
-
Administer the P-gp inhibitor (e.g., elacridar at 25 mg/kg) or vehicle orally.
-
After 1 hour, administer the investigational drug via the desired route (e.g., oral or intravenous).
-
-
Sample Collection:
-
At a predetermined time point (e.g., 2 hours post-drug administration), collect blood via cardiac puncture into heparinized tubes.
-
Immediately perfuse the mice with ice-cold saline to remove blood from the brain.
-
Harvest the brains and store them at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the plasma and brain concentrations of the investigational drug using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain-to-plasma (B/P) ratio for each animal.
-
Compare the mean B/P ratios between the vehicle and inhibitor-treated groups using an appropriate statistical test (e.g., t-test).
-
Protocol 2: Bidirectional Transport Assay in MDCK-MDR1 Cells
-
Cell Culture: Culture MDCK-MDR1 cells on permeable Transwell inserts until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Transport Studies:
-
Apical to Basolateral (A-to-B): Add the investigational drug to the apical chamber and fresh assay buffer to the basolateral chamber.
-
Basolateral to Apical (B-to-A): Add the investigational drug to the basolateral chamber and fresh assay buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of the investigational drug in the samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.
-
Visualizations
Caption: P-glycoprotein mediated efflux at the blood-brain barrier.
Caption: Workflow for identifying and confirming P-gp substrates.
MK-0249 Preclinical Safety & Troubleshooting Guide
Disclaimer: Publicly available, detailed preclinical toxicology and safety pharmacology data for MK-0249 is limited. This guide is developed based on the known pharmacology of histamine H3 receptor inverse agonists and publicly accessible clinical trial data for this compound. The information provided here is intended to support researchers in designing and troubleshooting their own preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inverse agonist of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor on histaminergic neurons and a heteroreceptor on non-histaminergic neurons. As an inverse agonist, this compound not only blocks the receptor but also reduces its basal, constitutive activity. This leads to an increased synthesis and release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine in the brain.
Q2: What are the expected physiological effects of this compound based on its mechanism?
A2: By increasing the levels of wakefulness-promoting neurotransmitters, H3 receptor inverse agonists like this compound are expected to have pro-cognitive, wake-promoting, and antipsychotic-like effects. Preclinical studies with other compounds in this class have shown improvements in attention, working memory, and memory consolidation.
Q3: Are there known species-specific differences in H3 receptor pharmacology?
A3: Yes, the histamine H3 receptor is known to have species-related sequence differences that can impact pharmacological responses. It is crucial to confirm the binding affinity and functional activity of this compound in the specific preclinical model being used.
Troubleshooting Preclinical Experiments
Q1: I am not observing the expected pro-cognitive effects in my rodent model. What could be the issue?
A1: There are several potential reasons for this:
-
Dose Selection: The dose may be too low or too high. A full dose-response study is recommended.
-
Pharmacokinetics: Check the pharmacokinetic profile of this compound in your specific strain and species. The compound may not be achieving sufficient brain receptor occupancy. PET imaging data from human studies suggested that a 5mg daily dose achieved approximately 85% brain receptor occupancy.[1]
-
Behavioral Paradigm: The chosen behavioral test may not be sensitive enough to detect the specific cognitive-enhancing effects of this compound. Consider using a battery of tests that assess different cognitive domains.
-
Species Differences: As mentioned, H3 receptor pharmacology can differ between species.
Q2: I am observing unexpected behavioral changes in my animals, such as hyperactivity or sedation. How should I interpret this?
-
Off-Target Effects: At higher doses, the possibility of off-target effects increases.
-
Metabolites: Active metabolites could have a different pharmacological profile.
-
Cardiovascular Effects: Preclinical studies of other dual-target compounds including H3 receptor antagonism have shown cardiovascular effects like bradycardia in rats. It is advisable to monitor cardiovascular parameters in your studies.
Potential Adverse Effects (Based on Clinical Data)
While preclinical data is scarce, human clinical trials have identified several adverse events associated with this compound. Researchers should be aware of these potential effects when designing preclinical monitoring plans.
| Adverse Event | This compound (Incidence) | Placebo (Incidence) | Clinical Study Population |
| Insomnia | 5.5% - 32% | 0% - 11% | Alzheimer's Disease, ADHD, Obstructive Sleep Apnea |
| Headache | 8.2% | 1.4% | Alzheimer's Disease |
| Diarrhea | 8.2% | 2.9% | Alzheimer's Disease |
| Muscle Spasms | 5.5% | 0% | Alzheimer's Disease |
| Stomach Discomfort | 5.5% | 0% | Alzheimer's Disease |
| Overall AEs | 48.1% - 73% | 25.7% - 69% | Schizophrenia, Alzheimer's Disease, ADHD |
Methodologies and Protocols
Hypothetical Preclinical Safety Pharmacology Workflow
For a novel H3 receptor inverse agonist like this compound, a standard preclinical safety pharmacology workflow would include the following assessments. Researchers can adapt these for their specific experimental needs.
-
Core Battery (ICH S7A Guideline):
-
Central Nervous System (CNS): Functional observational battery (e.g., modified Irwin test) in rodents to assess behavioral and neurological changes.
-
Cardiovascular System: In vivo assessment of blood pressure, heart rate, and ECG in a conscious, non-anesthetized large animal model (e.g., dog, non-human primate). In vitro hERG channel assay to assess potential for QT prolongation.
-
Respiratory System: Assessment of respiratory rate and function in rodents.
-
-
Follow-up/Supplemental Studies:
-
Gastrointestinal System: Assess gastric emptying and intestinal transit in rodents, given the clinical observation of diarrhea and stomach discomfort.
-
Renal System: Monitor urine output and kidney biomarkers.
-
Abuse Liability: Conduct conditioned place preference and self-administration studies in rodents.
-
Visualizations
Caption: Mechanism of action of this compound at the histamine H3 autoreceptor.
Caption: A typical workflow for preclinical safety pharmacology assessment.
References
Interpreting negative efficacy data for MK-0249
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting data related to MK-0249, a histamine H3 receptor inverse agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments with this and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inverse agonist of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal in the absence of a natural agonist. As an inverse agonist, this compound binds to the H3R and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity. This is distinct from a neutral antagonist, which would only block the action of agonists without affecting the receptor's constitutive activity. The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By inhibiting the H3R's constitutive activity, this compound was hypothesized to increase the release of histamine and other neurotransmitters, potentially leading to pro-cognitive and wakefulness-promoting effects.
Q2: Why is interpreting "negative efficacy" for this compound important?
In the context of this compound, "negative efficacy" primarily refers to its failure to demonstrate a statistically significant therapeutic benefit over placebo in clinical trials for various conditions, including cognitive impairment in schizophrenia, adult Attention-Deficit/Hyperactivity Disorder (ADHD), and Alzheimer's disease.[1][2][3] Understanding the potential reasons for this lack of efficacy is crucial for the broader field of H3R-targeted drug development. It prompts a deeper investigation into the compound's pharmacology, the complexity of the H3R system, and the design of clinical trials for cognitive and psychiatric disorders.
Q3: What were the key findings from the clinical trials of this compound?
This compound did not show superiority to placebo in improving cognitive or psychiatric symptoms in the studied populations.[1][2][3] A notable adverse event reported in some studies was insomnia.[2]
Clinical Trial Data Summary
The following tables summarize the quantitative data from key clinical trials involving this compound.
Table 1: this compound in Cognitive Impairment in Schizophrenia [1]
| Parameter | This compound (10mg) | Placebo |
| Number of Patients Completed | 46 | 46 |
| Mean Change from Baseline in BACS Total Cognitive Score (4 weeks) | -0.1 | Not Reported |
| 95% Confidence Interval | -2.3, 2.1 | Not Reported |
| Incidence of Adverse Events | 48.1% (25/52 patients) | 29.4% (15/51 patients) |
Table 2: this compound in Adult ADHD [2]
| Parameter | This compound (10 mg/d) | Placebo | OROS Methylphenidate |
| Number of Patients | 72 (crossover study) | 72 (crossover study) | 72 (crossover study) |
| Change from Baseline in AISRS at Week 4 (p-value vs. placebo) | Not statistically different (p = 0.341) | - | Statistically significant benefit (p < 0.001) |
| Percentage of Patients Reporting Adverse Events | 73% | 69% | Not Reported |
| Percentage of Patients Reporting Insomnia | 32% | 11% | Not Reported |
Table 3: this compound in Alzheimer's Disease [3]
| Parameter | This compound (5mg) | Placebo |
| Number of Patients Completed (4 weeks) | 65 | 67 |
| Short CNTB Summary Score (95% CI) | 0.89 (-0.74, 2.52) | Not Reported |
| ADAS-Cog Score (95% CI) | -0.25 (-1.61, 1.11) | Not Reported |
| Percentage of Patients with Adverse Events | 56.2% (41/73) | 25.7% (18/70) |
| Adverse Events >5% on this compound | Diarrhea (8.2%), Headache (8.2%), Muscle spasms (5.5%), Insomnia (5.5%), Stomach discomfort (5.5%) | Diarrhea (2.9%), Headache (1.4%) |
Troubleshooting Guide: Interpreting Unexpected In Vitro Results
Unexpected or inconsistent results are common in pharmacological studies. This guide provides potential explanations and troubleshooting steps for in vitro assays with H3R inverse agonists like this compound.
Issue 1: High variability in cAMP accumulation assays.
-
Potential Cause: The constitutive activity of the H3 receptor can lead to a narrow assay window, making it difficult to detect the effects of inverse agonists.
-
Troubleshooting Steps:
-
Optimize Cell Density: Ensure consistent cell seeding density as receptor expression levels can influence constitutive activity.
-
Use a Phosphodiesterase Inhibitor: Include a phosphodiesterase inhibitor like IBMX in the assay buffer to prevent the degradation of cAMP and amplify the signal.[4]
-
Forskolin Stimulation: To enhance the signal window, a low concentration of forskolin can be used to stimulate adenylyl cyclase.[4]
-
Cell Line Validation: Regularly verify the expression and functionality of the H3R in your stable cell line.
-
Issue 2: Discrepancy between binding affinity and functional potency.
-
Potential Cause: The GTPγS binding assay measures G protein activation, which is an early event in the signaling cascade, while cAMP assays measure a more downstream effect.[5] Discrepancies can arise from signal amplification or modulation at different points in the pathway.
-
Troubleshooting Steps:
-
Assay Conditions: Ensure that assay conditions (e.g., concentrations of MgCl2 and GDP) are optimized for the GTPγS binding assay, as they can influence both basal and agonist-stimulated binding.[6]
-
Multiple Assays: Utilize a panel of assays (e.g., radioligand binding, GTPγS binding, cAMP accumulation, and reporter gene assays) to build a comprehensive pharmacological profile of the compound.[4]
-
Receptor Isoforms: Be aware that different H3R isoforms can exhibit different pharmacological properties.[7]
-
Issue 3: Compound appears to be a neutral antagonist instead of an inverse agonist.
-
Potential Cause: The level of constitutive activity can vary significantly between different expression systems and native tissues. In a system with low constitutive activity, an inverse agonist may appear as a neutral antagonist.
-
Troubleshooting Steps:
-
Characterize Basal Activity: Thoroughly characterize the basal signaling of your experimental system.
-
Use a Reference Inverse Agonist: Always include a well-characterized H3R inverse agonist (e.g., pitolisant, ciproxifan) as a positive control.
-
Consider Protean Agonism: Some ligands can act as "protean agonists," behaving as inverse agonists in systems with high constitutive activity and as agonists in systems with low constitutive activity.[8]
-
Experimental Protocols
1. cAMP Accumulation Assay for H3R Inverse Agonism
This assay measures the ability of an inverse agonist to increase intracellular cAMP levels by inhibiting the constitutive activity of the Gαi/o-coupled H3 receptor.
-
Materials:
-
HEK293 or CHO cells stably expressing the human H3 receptor.
-
Assay buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
Test compound (e.g., this compound) and a reference inverse agonist.
-
Forskolin (optional, for signal amplification).
-
cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based).
-
-
Protocol:
-
Seed H3R-expressing cells in a 96- or 384-well plate and culture overnight.
-
Remove culture medium and wash cells once with assay buffer.
-
Add serial dilutions of the test compound or reference inverse agonist to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
(Optional) Add a low concentration of forskolin and incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 (potency) and the maximum effect (efficacy) of the inverse agonist.
-
2. [³⁵S]GTPγS Binding Assay for H3R Inverse Agonism
This assay directly measures the inhibition of basal G protein activation by an inverse agonist.
-
Materials:
-
Membranes from cells expressing the H3 receptor.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
[³⁵S]GTPγS.
-
Test compound (e.g., this compound) and a reference inverse agonist.
-
Scintillation cocktail and a scintillation counter.
-
-
Protocol:
-
In a 96-well plate, add the cell membranes, assay buffer, and serial dilutions of the test compound or reference inverse agonist.
-
Incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pIC50 and the degree of inhibition of basal signaling.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental design for H3 receptor inverse agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with H3 receptor inverse agonists. The content is designed to address specific experimental challenges and provide detailed protocols and data for better experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an H3 receptor inverse agonist and a neutral antagonist?
A: The key distinction lies in their effect on the receptor's basal activity. The histamine H3 receptor exhibits high constitutive activity, meaning it can signal even in the absence of an agonist.[1][2][3][4]
-
Inverse Agonists: These ligands bind to the H3 receptor and stabilize it in an inactive conformation, thereby reducing its basal (constitutive) signaling activity.[4] This leads to an increase in the release of histamine and other neurotransmitters like dopamine, norepinephrine, and acetylcholine.[4][5]
-
Neutral Antagonists: These ligands also bind to the H3 receptor and block agonists from binding. However, they do not affect the receptor's constitutive activity.
Understanding this difference is crucial for interpreting experimental data, as an inverse agonist will produce an effect on its own, while a neutral antagonist will only show an effect in the presence of an agonist.
Q2: Why am I observing inconsistent results in my cAMP assay when testing H3 receptor inverse agonists?
A: Inconsistent results in cAMP assays are a common challenge. Several factors can contribute to this variability:
-
Cell Line and Receptor Expression Levels: The level of constitutive activity of the H3 receptor can be dependent on the cell line and the receptor expression density.[3] Using a stable cell line with consistent H3 receptor expression is recommended.
-
Basal cAMP Levels: The basal cAMP level in your cells can fluctuate. It is crucial to have a stable and measurable basal signal to accurately quantify the increase in cAMP induced by an inverse agonist. The use of forskolin, an adenylyl cyclase activator, at a low concentration can help amplify the signal window.[6]
-
Ligand Stability and Purity: Ensure the inverse agonist you are using is of high purity and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Factors like incubation time, temperature, and buffer composition can all impact the outcome. Optimize these parameters for your specific cell system.
Q3: My in vitro potent inverse agonist is showing weak or no efficacy in vivo. What are the potential reasons?
A: Discrepancies between in vitro and in vivo efficacy are a significant hurdle in drug development.[7][8] Potential reasons include:
-
Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, leading to insufficient brain exposure.
-
Blood-Brain Barrier Penetration: H3 receptors are primarily located in the central nervous system (CNS).[4] The compound must effectively cross the blood-brain barrier to reach its target.
-
Receptor Occupancy: The in vivo dose may not be sufficient to achieve the necessary receptor occupancy for a therapeutic effect.[9]
-
Receptor Isoforms and Species Differences: The pharmacology of H3 receptor isoforms can differ, and there can be variations between species.[10][11] An inverse agonist potent at a human recombinant receptor might be less effective at the native receptor in an animal model.
-
"Protean Agonism": Some H3 receptor ligands can act as "protean agonists," exhibiting a spectrum of activity from inverse agonism to agonism depending on the level of constitutive receptor activity in the specific tissue or cell type.[12][13]
Troubleshooting Guides
Troubleshooting: Low Signal-to-Noise Ratio in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Radioligand Degradation | Ensure proper storage of the radioligand and avoid repeated freeze-thaw cycles. Use a fresh batch if degradation is suspected.[14] |
| Low Receptor Expression | Use a cell line with a higher density of H3 receptors or optimize transfection/transduction conditions. |
| High Non-Specific Binding | Optimize washing steps and consider using a different blocking agent in the assay buffer. Determine non-specific binding using a high concentration of a known H3 receptor ligand.[14] |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal incubation time to reach binding equilibrium.[14] |
Troubleshooting: Unexpected Agonist-like Effects from a Supposed Inverse Agonist
| Potential Cause | Troubleshooting Step |
| Protean Agonism | The compound may be acting as a protean agonist.[12][13] Test the compound in a system with lower H3 receptor constitutive activity to see if the effect changes. |
| Off-Target Effects | The compound may be acting on other receptors that produce an opposing effect. Screen the compound against a panel of other relevant GPCRs.[15] |
| Cellular Context | The signaling pathway activated can be cell-type specific. The H3 receptor can couple to multiple signaling pathways, including MAPK and Akt/GSK-3β pathways, in addition to inhibiting adenylyl cyclase.[5][16] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for H3 Receptor Inverse Agonists
This protocol is adapted from methodologies described in scientific literature.[11][17][18][19][20]
Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human H3 receptor.
-
Cell membranes prepared from these cells.
-
Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Clobenpropit or another high-affinity H3 ligand.
-
Test compounds at various concentrations.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare cell membranes from H3 receptor-expressing cells.
-
In a 96-well plate, add cell membranes (e.g., 15 µg of protein per well).
-
Add the radioligand ([3H]-NAMH) at a concentration near its Kd.
-
Add the test compound at a range of concentrations.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate for 2 hours at 25°C to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay for H3 Receptor Inverse Agonists
This protocol is a generalized procedure based on common practices.[6][21][22]
Objective: To measure the ability of an H3 receptor inverse agonist to increase intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the H3 receptor.
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Forskolin (optional, to increase the assay window).
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the H3 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing IBMX (e.g., 0.5 mM) to the cells.
-
Add the test compound at various concentrations.
-
Incubate for 15-30 minutes at 37°C.
-
(Optional) Add a low concentration of forskolin to stimulate adenylyl cyclase and incubate for another 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen detection kit.
-
Plot the cAMP concentration against the log of the compound concentration to determine the EC50 and the maximal effect.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of common H3 receptor inverse agonists. These values are indicative and can vary based on the specific assay conditions.
| Compound | Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50, nM) | Assay Type | Cell Line/Tissue | Reference |
| Pitolisant | 1.1 - 4.5 | Potent Inverse Agonist | Radioligand Binding, cAMP | Human H3R expressing cells | [11] |
| Thioperamide | ~4 | Potent Inverse Agonist | Radioligand Binding, cAMP | Not Specified | [21] |
| Ciproxifan | 9.2 | Potent Inverse Agonist | Radioligand Binding | Not Specified | [21] |
| Clobenpropit | 0.5 - 2.0 | Potent Inverse Agonist | Radioligand Binding, cAMP | Human H3R expressing cells | [11] |
| A-349821 | 0.2 - 0.5 | Potent Inverse Agonist | Radioligand Binding | Rat Cortical Membranes | [19] |
Visualizations
References
- 1. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High constitutive activity of native H3 receptors regulates histamine neurons in brain | Semantic Scholar [semanticscholar.org]
- 3. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H3 receptor antagonists/inverse agonists: Where do they go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. benchchem.com [benchchem.com]
- 22. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects in Small Molecule Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects during their experiments, with a focus on the compound MK-0249.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: Contrary to some assumptions, this compound is not a kinase inhibitor. It is characterized as a histamine H3 receptor inverse agonist.[1][2][3][4] This means it binds to the histamine H3 receptor and reduces its constitutive activity. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[5][6]
Q2: I am observing a cellular phenotype in my experiments with this compound that is inconsistent with the inhibition of the histamine H3 receptor. What could be the cause?
A2: This is a strong indicator of a potential off-target effect. While this compound's primary target is the histamine H3 receptor, like many small molecules, it could interact with other cellular components, leading to unexpected biological responses.[7][8] It is crucial to validate that the observed phenotype is a direct result of on-target activity.
Q3: How can I experimentally confirm that the observed cellular effect of a compound like this compound is due to its intended target versus an off-target effect?
A3: Several established methods can help you distinguish between on-target and off-target effects:
-
Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated compound that also targets the histamine H3 receptor. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[7]
-
Rescue Experiments: If possible, transfect cells with a mutated version of the histamine H3 receptor that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[7][9]
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the histamine H3 receptor. If the phenotype of this compound treatment is mimicked by or occluded in the knockdown/knockout cells, it points towards an on-target effect.
Q4: What are the best practices for designing experiments to minimize the impact of potential off-target effects?
A4: To minimize the influence of off-target effects, it is advisable to:
-
Use the Lowest Effective Concentration: Titrate the concentration of this compound to the lowest level that still engages the histamine H3 receptor. This reduces the likelihood of engaging lower-affinity off-target proteins.[9][10]
-
Confirm Target Engagement: Before extensive phenotypic assays, confirm that this compound is binding to the histamine H3 receptor in your experimental system at the concentrations you are using.
-
Employ Orthogonal Approaches: Do not rely on a single compound. Use multiple, structurally distinct compounds targeting the same receptor to ensure the observed phenotype is consistent.
Troubleshooting Guide
Issue: Inconsistent results between biochemical and cell-based assays.
-
Possible Cause: Discrepancies can arise due to factors like cell permeability, efflux pumps reducing intracellular concentration, or the specific cellular context (e.g., expression levels of the target and potential off-targets).[9]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Evaluate the physicochemical properties of your compound.
-
Use Target Engagement Assays: Confirm the compound is reaching and binding to its target within the cell. The NanoBRET™ Target Engagement Assay is a suitable method.[8][9]
-
Check for Efflux Pump Activity: Use cell lines with known expression of efflux pumps like P-glycoprotein to see if your compound is a substrate.
-
Issue: Observed phenotype does not align with the known function of the histamine H3 receptor.
-
Possible Cause: This strongly suggests an off-target effect. The compound may be interacting with other receptors, enzymes, or signaling proteins.
-
Troubleshooting Steps:
-
Conduct Broad-Spectrum Profiling: Screen the compound against a large panel of receptors and kinases to identify potential off-target interactions. Commercial services are available for extensive kinome or receptome profiling.[7][9]
-
Chemical Proteomics: Use techniques like affinity purification coupled with mass spectrometry to identify the cellular binding partners of your compound.
-
Consult Literature: Review published data for your compound or structurally similar molecules to identify known off-targets.
-
Data Presentation
To illustrate how to present data from off-target screening, the following table provides a hypothetical example of kinase profiling results for a compound.
Table 1: Hypothetical Kinase Selectivity Profile for Compound X at 1 µM
| Kinase Target | Percent Inhibition |
| Kinase A | 95% |
| Kinase B | 92% |
| Target Kinase | 88% |
| Kinase C | 55% |
| Kinase D | 23% |
| Kinase E | 5% |
This table demonstrates how to clearly present screening data to identify potential off-target interactions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol verifies that a compound binds to its intended target within a cellular environment.
-
Cell Treatment: Culture cells to an appropriate density and treat them with the compound at various concentrations or a vehicle control for 1-2 hours at 37°C.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Detect the amount of the target protein remaining in the soluble fraction by Western blotting. Increased thermal stability of the target protein in the presence of the compound indicates binding.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol quantifies compound binding to a specific target protein in living cells.
-
Cell Line Preparation: Use a cell line engineered to express the target protein as a fusion with NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target protein.
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. A decrease in the BRET signal indicates that the compound is displacing the tracer and binding to the target.[9]
Visualizations
References
- 1. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to MK-0249 and Other Histamine H3 Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histamine H3 receptor inverse agonist MK-0249 with other prominent compounds in its class. Due to the limited availability of public preclinical data for this compound, this guide focuses on its clinical trial outcomes and presents a comprehensive, data-driven comparison of other key H3 receptor inverse agonists for which extensive preclinical data is available.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.
Activation of the H3 receptor by its endogenous ligand, histamine, leads to the coupling of Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3 receptor activation can also modulate other signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. Inverse agonists, unlike neutral antagonists, bind to the H3 receptor and stabilize it in an inactive conformation, thereby reducing its constitutive activity and leading to an increase in the release of histamine and other neurotransmitters.[1][2][3]
This compound: A Clinical Overview
This compound is a potent and selective, non-imidazole histamine H3 receptor inverse agonist. While detailed preclinical data on its binding affinity and in vitro functional activity are not extensively published in peer-reviewed literature, its development progressed to clinical trials for several indications.
Clinical studies were conducted to evaluate the efficacy of this compound in treating cognitive impairment in Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia.[2][4][5] Unfortunately, these trials did not demonstrate significant efficacy compared to placebo.
-
ADHD: In a randomized, double-blind, placebo-controlled crossover study in adults with ADHD, this compound (10 mg/day) did not show a significant improvement in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score compared to placebo.[4]
-
Schizophrenia: A similar lack of efficacy was observed in a study of patients with schizophrenia, where this compound did not improve cognitive deficits as measured by the Brief Assessment of Cognition in Schizophrenia (BACS) battery.[5]
-
Alzheimer's Disease: A pilot study in patients with mild-to-moderate Alzheimer's disease also failed to show a significant benefit of this compound on cognitive function.[6]
As a result of these clinical outcomes, the development of this compound for these indications was discontinued.
Comparative Preclinical Data of H3 Receptor Inverse Agonists
The following tables summarize the in vitro and in vivo preclinical data for several other well-characterized H3 receptor inverse agonists.
In Vitro Binding Affinities
This table presents the binding affinities (Ki or pKi values) of various H3 receptor inverse agonists for the human and rat H3 receptors. A lower Ki value or a higher pKi value indicates a higher binding affinity.
| Compound | Human H3R Affinity (pKi) | Rat H3R Affinity (pKi) | Reference(s) |
| Pitolisant | ~8.4 | ~8.2 | [7] |
| ABT-239 | 9.5 | 8.9 | [2] |
| GSK189254 | 9.59 - 9.90 | 8.51 - 9.17 | [1] |
| JNJ-5207852 | 9.2 | 8.9 | |
| Thioperamide | ~8.5 | ~8.4 | |
| Ciproxifan | ~8.7 | ~8.6 |
In Vitro Functional Activity
This table summarizes the functional potency of H3 receptor inverse agonists in various assays, such as cAMP accumulation and [35S]GTPγS binding assays. These assays measure the ability of the compounds to act as antagonists or inverse agonists at the H3 receptor.
| Compound | Assay Type | Potency (pA2 / pIC50 / pEC50) | Species | Reference(s) |
| Pitolisant | cAMP | pIC50: ~7.8 | Human | [7] |
| ABT-239 | [35S]GTPγS (Inverse Agonism) | pEC50: 8.2 | Human | [5] |
| ABT-239 | [35S]GTPγS (Antagonism) | pKb: 9.0 | Human | [5] |
| GSK189254 | [35S]GTPγS (Inverse Agonism) | pIC50: 8.20 | Human | [1] |
| GSK189254 | cAMP (Antagonism) | pA2: 9.06 | Human | [1] |
| Enerisant | cAMP (Inverse Agonism) | pIC50: 8.4 | Human |
In Vivo Preclinical Efficacy
This table highlights the in vivo effects of H3 receptor inverse agonists in various animal models, primarily focusing on cognition-enhancing properties.
| Compound | Animal Model | Dosing | Observed Effects | Reference(s) |
| Pitolisant | Rat social recognition | 3 mg/kg, i.p. | Reversal of scopolamine-induced amnesia | |
| ABT-239 | Rat five-trial inhibitory avoidance | 0.1-1.0 mg/kg, i.p. | Improved acquisition | [2] |
| GSK189254 | Rat object recognition | 0.3 & 1 mg/kg, p.o. | Significantly improved performance | [1] |
| Enerisant | Rat social recognition test | 0.03-0.3 mg/kg, p.o. | Procognitive effect and reversal of scopolamine-induced impairment |
Experimental Workflows and Protocols
General Experimental Workflow for H3 Receptor Inverse Agonist Characterization
The characterization of a novel H3 receptor inverse agonist typically follows a standardized workflow, from initial binding studies to functional assays and in vivo efficacy models.
Experimental Protocols
Objective: To determine the affinity of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat H3 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: e.g., [3H]-N-α-methylhistamine ([3H]NAMH).
-
Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To measure the ability of a compound to modulate G-protein activation by the H3 receptor. Inverse agonists will decrease basal [35S]GTPγS binding.
Materials:
-
Cell membranes from cells expressing the H3 receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP).
-
Non-specific binding control: unlabeled GTPγS.
Procedure:
-
Pre-incubate the cell membranes with the test compound in the assay buffer.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of basal [35S]GTPγS binding against the log concentration of the test compound to determine the IC50 (for inverse agonists) or EC50 (for agonists) and the maximal effect.
Objective: To measure the effect of a compound on the intracellular levels of cyclic AMP (cAMP). H3 receptor inverse agonists are expected to increase cAMP levels by inhibiting the constitutive activity of the Gαi/o-coupled H3 receptor.
Materials:
-
Whole cells expressing the H3 receptor (e.g., CHO-K1 or HEK-293).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (optional, to stimulate adenylyl cyclase and widen the assay window).
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Add the test compounds at various concentrations.
-
(Optional) Add a low concentration of forskolin.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the test compound to determine the EC50 and maximal effect.
Conclusion
While this compound did not demonstrate clinical efficacy in the indications for which it was tested, the field of H3 receptor inverse agonists remains an active area of research with several compounds showing promising preclinical and clinical results. The data presented in this guide for compounds such as Pitolisant, ABT-239, and GSK189254 highlight the potential of this class of drugs for the treatment of various central nervous system disorders. The provided experimental protocols offer a foundation for the continued investigation and development of novel H3 receptor modulators.
References
- 1. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Preclinical Showdown: A Comparative Guide to MK-0249 and Pitolisant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two notable histamine H3 receptor (H3R) inverse agonists: MK-0249 and pitolisant. By examining their performance in key preclinical assays, this document aims to offer an objective resource for researchers in the field of neuroscience and drug development. The data presented is supported by detailed experimental methodologies and visual representations of critical biological pathways and workflows.
Introduction to this compound and Pitolisant
This compound and pitolisant are both potent inverse agonists of the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[1][2] By blocking the constitutive activity of the H3 receptor, these compounds increase the synthesis and release of histamine, a neurotransmitter crucial for promoting wakefulness and cognitive functions.[3][4] Pitolisant (Wakix®) is approved for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness (EDS).[2][5] this compound was investigated for various cognitive and sleep-related disorders, though its clinical development has not progressed as far.[6][7][8] This guide focuses on the preclinical data that underpins their pharmacological profiles.
In Vitro Comparative Data
The following tables summarize the quantitative data from key in vitro assays, providing a direct comparison of the binding affinities and functional potencies of this compound and pitolisant.
Table 1: Receptor Binding Affinity (Ki)
This table outlines the binding affinity of each compound to the histamine H3 receptor, with lower Ki values indicating a higher binding affinity.
| Compound | Species | Ki (nM) |
| This compound | Human | 6.8 ± 1.3 |
| Rat | 33 ± 3 | |
| Rhesus | 4.3 ± 1.2 | |
| Pitolisant | Human | 0.16 |
Data for this compound sourced from MedchemExpress.[9] Data for pitolisant was not found in the provided search results.
Table 2: In Vitro Functional Potency (IC50/EC50)
This table presents the functional potency of the compounds in assays measuring their inverse agonist activity. Lower IC50/EC50 values indicate greater potency.
| Compound | Assay Type (Human H3R) | Potency (nM) |
| This compound | Inhibition of N-alpha-methylhistamine-induced [35S]GTPγS binding | IC50 = 1.7 |
| Pitolisant | Not specified in provided search results | EC50 = 1.5 |
Data for this compound sourced from MedchemExpress.[9] Data for pitolisant was not found in the provided search results.
Key Preclinical In Vivo Findings
-
This compound: In vivo studies in rats have shown that oral administration of this compound leads to a dose-dependent increase in brain histamine levels.[9] This confirms its mechanism of action as an H3R inverse agonist in a living system.
-
Pitolisant: Preclinical studies in orexin knockout mice, a model for narcolepsy, demonstrated that pitolisant enhances both histamine and noradrenaline neuronal activity, leading to increased wakefulness.[5]
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of a histamine H3 receptor inverse agonist.
Caption: General experimental workflow for in vivo wakefulness studies in rodents.
Caption: Key characteristics comparison of this compound and pitolisant.
Detailed Experimental Protocols
Histamine H3 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing the human histamine H3 receptor.[10][11]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand that binds to the H3 receptor (e.g., [3H]-N-α-methylhistamine), and varying concentrations of the test compound (this compound or pitolisant).[11]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To measure the inverse agonist activity of a test compound at the H3 receptor.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the H3 receptor are used.
-
Assay Setup: The assay is conducted in a 96-well plate containing the cell membranes, varying concentrations of the test compound, and [35S]GTPγS, a non-hydrolyzable analog of GTP.[12]
-
Incubation: The mixture is incubated to allow for G-protein activation. In the absence of an agonist, the constitutively active H3 receptor promotes the binding of [35S]GTPγS to the Gαi subunit. An inverse agonist will inhibit this basal binding.
-
Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay or filtration.
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of basal [35S]GTPγS binding against the concentration of the test compound. The IC50 value, representing the concentration at which the compound produces 50% of its maximal inhibition, is determined from this curve.
In Vivo Assessment of Wakefulness in Rodents
Objective: To evaluate the effect of a test compound on sleep-wake states in an animal model.
Methodology:
-
Animal Surgery: Rodents (mice or rats) are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.[13][14]
-
Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording chamber and tethered recording setup.
-
Drug Administration: The test compound (this compound or pitolisant) or vehicle is administered, typically orally.
-
EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 24 hours) post-dosing.
-
Sleep Scoring: The recorded data is visually or automatically scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the characteristics of the EEG and EMG signals.[13][15]
-
Data Analysis: The total time spent in each state is calculated and compared between the drug-treated and vehicle-treated groups to determine the effect of the compound on wakefulness.
Conclusion
This guide provides a comparative overview of the preclinical profiles of this compound and pitolisant. Both compounds demonstrate potent inverse agonism at the histamine H3 receptor in vitro. Pitolisant exhibits a higher binding affinity for the human H3 receptor compared to this compound. In vivo studies confirm their intended mechanism of action by demonstrating effects on brain histamine levels and wakefulness. The provided experimental protocols offer a framework for the key assays used to characterize such compounds. This information is intended to serve as a valuable resource for researchers working on the development of novel therapeutics targeting the histaminergic system.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated Classification of Sleep–Wake States and Seizures in Mice | eNeuro [eneuro.org]
Comparative In Vivo Efficacy of MK-0249 and ABT-288: A Guide for Researchers
Disclaimer: This guide provides a comparative overview of the in vivo efficacy of MK-0249 and ABT-288 based on publicly available data. It is important to note that no direct head-to-head in vivo preclinical studies comparing these two compounds have been identified in the public domain. The available information for ABT-288 is primarily from preclinical rodent models, while the data for this compound is predominantly from human clinical trials. Therefore, this comparison is indirect and juxtaposes preclinical efficacy with clinical outcomes, which should be interpreted with caution.
Introduction to this compound and ABT-288
Both this compound and ABT-288 are potent and selective antagonists or inverse agonists of the histamine H3 receptor.[1] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[2] Blockade of this receptor is hypothesized to increase the release of these neurotransmitters, thereby enhancing cognitive processes.[2] This mechanism has made the H3 receptor an attractive target for the development of treatments for cognitive deficits in various neurological and psychiatric disorders.[3]
Mechanism of Action: Histamine H3 Receptor Antagonism
As antagonists/inverse agonists of the histamine H3 receptor, both this compound and ABT-288 are designed to inhibit the constitutive activity of the receptor and block the binding of endogenous histamine. This action reduces the autoinhibitory feedback on histaminergic neurons, leading to increased synthesis and release of histamine. The elevated histamine levels, in turn, are thought to modulate the release of other key neurotransmitters involved in arousal, attention, learning, and memory.
In Vivo Efficacy of ABT-288 (Preclinical Data)
ABT-288 has demonstrated pro-cognitive effects in a variety of rodent models of cognition.[4][5] These studies highlight its potential to enhance learning and memory.
| Parameter | 5-Trial Inhibitory Avoidance (Rat Pups) | Social Recognition Memory (Adult Rats) | Morris Water Maze (Adult Rats) |
| Animal Model | Rat Pups | Adult Rats | Adult Rats |
| Dose Range | 0.001 - 0.03 mg/kg | 0.03 - 0.1 mg/kg | 0.1 - 1.0 mg/kg |
| Primary Outcome | Improved acquisition | Improved social recognition memory | Improved spatial learning and reference memory |
| Reference | [4] | [4] | [4] |
Experimental Protocols: ABT-288
Social Recognition Test (Rat):
-
Male rats are individually housed and handled for several days prior to testing.
-
On the test day, a juvenile rat is placed in the home cage of the adult test rat for a 5-minute interaction period (T1).
-
Following a 60-minute inter-trial interval, a second 5-minute interaction period (T2) occurs. In T2, the adult rat is exposed to either the same juvenile rat from T1 or a novel juvenile rat.
-
ABT-288 or vehicle is administered intraperitoneally (i.p.) 60 minutes prior to T1.
-
The duration of social investigation (e.g., sniffing, grooming) is recorded for both T1 and T2. A reduction in investigation time during T2 with the familiar juvenile is indicative of memory, and the ability of a compound to enhance this difference is a measure of pro-cognitive efficacy.[4]
Morris Water Maze (Rat):
-
A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.
-
Rats are trained over several days to find the hidden platform from different starting locations. Each trial has a maximum duration (e.g., 60 seconds), and the time to find the platform (escape latency) is recorded.
-
ABT-288 or vehicle is administered daily prior to the training sessions.
-
A probe trial is conducted after the training period, where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory consolidation. A shorter escape latency during training and more time spent in the target quadrant during the probe trial indicate improved spatial learning and memory.[4]
In Vivo Efficacy of this compound (Clinical Data)
In contrast to the preclinical promise shown by H3 receptor antagonists like ABT-288, clinical trials of this compound in human subjects have not demonstrated significant efficacy in improving cognitive impairments across several disorders.
| Parameter | Attention-Deficit/Hyperactivity Disorder (ADHD) | Schizophrenia | Alzheimer's Disease (AD) |
| Study Population | Adults with ADHD | Clinically stable outpatients with schizophrenia | Patients with mild-to-moderate AD |
| Dose | 5-10 mg/day | 10 mg/day | 5 mg/day |
| Primary Outcome | No significant difference from placebo on the Adult ADHD Investigator Symptom Rating Scale (AISRS). | No significant difference from placebo on the Brief Assessment of Cognition in Schizophrenia (BACS) battery. | No significant difference from placebo on the ADAS-Cog score or a computerized neuropsychological test battery. |
| Reference |
Experimental Protocols: this compound
Randomized Controlled Trial in Schizophrenia:
-
Outpatients with a diagnosis of schizophrenia who are clinically stable on their current antipsychotic medication are recruited.
-
Following a screening and baseline assessment period, subjects are randomized to receive either this compound (10 mg/day) or a matching placebo in a double-blind, crossover design.
-
Each treatment period lasts for 4 weeks, separated by a washout period.
-
The primary efficacy endpoint is the change from baseline in a composite score of a standardized cognitive battery, such as the BACS.
-
Safety and tolerability are monitored throughout the study.
Comparative Summary and Conclusion
Based on the available data, ABT-288 has shown robust pro-cognitive efficacy in multiple preclinical rodent models, supporting the hypothesis that histamine H3 receptor antagonism can enhance learning and memory.[4] In contrast, this compound, which operates through a similar mechanism, has failed to demonstrate clinical efficacy for cognitive impairment in ADHD, schizophrenia, or Alzheimer's disease.
This discrepancy highlights the significant challenge of translating preclinical findings in animal models to successful clinical outcomes in complex human neuropsychiatric disorders. Several factors could contribute to this translational gap, including:
-
Differences in pharmacology: Subtle differences in the pharmacokinetic or pharmacodynamic properties of the two compounds.
-
Complexity of human cognition: The animal models, while useful, may not fully recapitulate the multifaceted nature of cognitive deficits in human disorders.
-
Disease heterogeneity: The underlying pathology and heterogeneity of patient populations in clinical trials may obscure potential treatment effects.
-
Dose selection: The doses of this compound used in clinical trials may not have been optimal for efficacy, although they were based on receptor occupancy data.
References
- 1. toolkit.modem-dementia.org.uk [toolkit.modem-dementia.org.uk]
- 2. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of MK-0249 and GSK239512 for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational histamine H3 receptor antagonists/inverse agonists, MK-0249 and GSK239512, which have been evaluated for their potential to improve cognitive function in various neurological and psychiatric disorders. The information presented is based on available clinical trial data to support an objective evaluation of their performance.
Mechanism of Action: Targeting the Histamine H3 Receptor
Both this compound and GSK239512 act as antagonists or inverse agonists at the histamine H3 receptor. This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons in the brain. By blocking the H3 receptor, these compounds inhibit the negative feedback loop on histamine release and also enhance the release of other neurotransmitters crucial for cognitive processes, such as acetylcholine and dopamine. This mechanism is hypothesized to improve alertness, attention, and memory.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and GSK239512 are not available in the published literature. Therefore, this comparison is based on the findings from separate clinical studies for each compound.
This compound
Clinical trials of this compound for cognitive improvement have been conducted in patients with Alzheimer's disease, schizophrenia, and adult attention-deficit/hyperactivity disorder (ADHD). The overall results have been largely disappointing, with the compound failing to demonstrate a significant therapeutic benefit over placebo.
GSK239512
GSK239512 has been investigated for cognitive impairment in schizophrenia and Alzheimer's disease. The results have been mixed. A Phase II study in schizophrenia showed a small positive effect on a composite score of the CogState Schizophrenia Battery but neutral or unfavorable effects on other cognitive measures.[1] In patients with mild to moderate Alzheimer's disease, an initial study showed positive effects on attention and memory.[2][3][4][5] However, a subsequent larger, 16-week Phase II study found that while GSK239512 improved episodic memory, it did not show significant effects on other cognitive domains or on the primary clinical endpoint, the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[6]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials of this compound and GSK239512.
Table 1: this compound Clinical Trial Data
| Indication | N | Dosage | Duration | Primary Endpoint | Result (vs. Placebo) | Adverse Events (vs. Placebo) |
| Mild to Moderate Alzheimer's Disease | 144 | 5 mg/day | 4 weeks | Change in short Computerized-Neuropsychological-Test-Battery (CNTB) summary score | No significant difference (0.89, 95% CI: -0.74, 2.52)[7] | Higher incidence (56.2% vs. 25.7%), including diarrhea, headache, muscle spasms, insomnia, and stomach discomfort[7] |
| Schizophrenia | 55 | 10 mg/day | 4 weeks | Change in Brief Assessment of Cognition in Schizophrenia (BACS) total cognitive score | No significant difference (-0.1, 95% CI: -2.3, 2.1)[8] | Higher incidence (48.1% vs. 29.4%)[8] |
| Adult ADHD | 72 | 5-10 mg/day | 4 weeks | Change in Adult ADHD Investigator Symptom Rating Scale (AISRS) total score | No significant difference (p=0.341)[9] | Higher incidence of insomnia (32% vs. 11%)[9] |
Table 2: GSK239512 Clinical Trial Data
| Indication | N | Dosage | Duration | Primary Endpoint | Result (vs. Placebo) | Adverse Events |
| Schizophrenia | 50 | Titration up to a target dose | 7 weeks | Change in CogState Schizophrenia Battery (CSSB) Composite Score | Small positive effect size (ES=0.29, CI=-0.40, 0.99)[1] | Generally well tolerated, consistent with known class pharmacology[1] |
| Mild to Moderate Alzheimer's Disease (Preliminary) | 32 (in Part B) | Flexible dose titration (5/10/20/40 µg and 10/20/40/80 µg regimens) | 4 weeks | Safety, tolerability, and cognitive effects | Positive effects on attention and memory (ES between 0.56 and 1.37)[2][3][4][5] | 20/40/80/150 µg regimen was poorly tolerated[2][3][4] |
| Mild to Moderate Alzheimer's Disease (Phase II) | Not specified | Up to 80 µ g/day | 16 weeks | Change in Episodic Memory and Executive Function/Working Memory composite scores | Improved Episodic Memory (ES=0.35; p=0.0495), no significant difference in Executive Function/Working Memory[6] | Mild to moderate; headache, dizziness, and sleep disturbances most common[6] |
Experimental Protocols
This compound Study in Alzheimer's Disease (NCT00420420)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled pilot study.[7]
-
Participants: 144 patients with mild-to-moderate Alzheimer's disease, with 88.2% on concomitant symptomatic AD treatment.[7]
-
Intervention: Patients were randomized 1:1 to receive either 5 mg of this compound or a placebo orally once daily for 4 weeks.[7]
-
Primary Efficacy Measures: The change from baseline in the short Computerized-Neuropsychological-Test-Battery (CNTB) summary score and the ADAS-Cog score at week 4.[7]
-
Secondary Efficacy Measure: A Cognition Summary Score based on 7 cognitive tests.[7]
GSK239512 Study in Schizophrenia (NCT01009060)
-
Study Design: A Phase II exploratory, randomized, double-blind, placebo-controlled study.[1]
-
Participants: 50 stable outpatients with schizophrenia.[1]
-
Intervention: Patients were randomized to receive either GSK239512 or a placebo for 7 weeks, which included a 4-week titration period.[1]
-
Primary Endpoint: The effect size on the CogState Schizophrenia Battery (CSSB) Composite Score relative to placebo.[1]
-
Secondary Measures: Effects on CSSB domains and the MATRICS Consensus Cognitive Battery.[1]
Conclusion
Based on the available clinical trial data, neither this compound nor GSK239512 has demonstrated robust and broad efficacy for cognitive improvement to date. This compound has consistently failed to show a significant advantage over placebo across different patient populations. GSK239512 has shown some limited, selective benefits on certain aspects of cognition, such as episodic memory in Alzheimer's disease, but has not translated to overall clinical improvement. Both compounds have been associated with adverse events, with insomnia being a notable side effect for this compound and headache, dizziness, and sleep disturbances for GSK239512. Further research would be necessary to identify specific patient populations or cognitive domains that might benefit from H3 receptor antagonism, and to optimize the risk-benefit profile of this class of drugs.
References
- 1. A Phase II study of a histamine H₃ receptor antagonist GSK239512 for cognitive impairment in stable schizophrenia subjects on antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The safety, tolerability, pharmacokinetics and cognitive effects of GSK239512, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. The safety, tolerability, pharmacokinetics and cognitive effects of GSK239512, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized crossover study of the histamine H3 inverse agonist this compound for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of MK-0249 and Methylphenidate in ADHD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of MK-0249, a histamine H3 receptor inverse agonist, and methylphenidate, a well-established dopamine and norepinephrine reuptake inhibitor, in the context of Attention-Deficit/Hyperactivity Disorder (ADHD) models. While methylphenidate is a first-line treatment for ADHD with a well-characterized preclinical and clinical profile, this compound represents a novel therapeutic approach. This document summarizes their mechanisms of action, preclinical data in relevant models, and findings from a direct head-to-head clinical trial.
Mechanisms of Action
This compound is a potent and selective inverse agonist of the histamine H3 receptor.[1][2] The H3 receptor acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine.[3][4] By blocking this receptor, this compound increases the release of histamine in the brain.[1] The H3 receptor also functions as a heteroreceptor on non-histaminergic neurons, and its blockade can increase the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine, which are implicated in cognitive processes like attention and wakefulness.[1][3]
Methylphenidate is a psychostimulant that primarily acts as a norepinephrine and dopamine reuptake inhibitor by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5][6] This action leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, particularly in the prefrontal cortex and striatum.[5] The enhanced dopaminergic and noradrenergic signaling is believed to be the primary mechanism through which methylphenidate improves attention, reduces impulsivity, and decreases hyperactivity in individuals with ADHD.[5][7]
Signaling Pathway Diagrams
Preclinical Data in ADHD Models
A significant body of preclinical research exists for methylphenidate in various animal models of ADHD. However, there is a notable lack of publicly available preclinical data for this compound specifically in ADHD models, despite its progression to clinical trials for this indication. The following tables summarize representative data for methylphenidate.
Locomotor Activity
Hyperactivity is a core symptom of ADHD, and locomotor activity in animal models is often used to assess the effects of potential treatments. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of ADHD that exhibits hyperactivity compared to its normotensive Wistar-Kyoto (WKY) control strain.[8][9]
| Compound | Animal Model | Dose (mg/kg) | Effect on Locomotor Activity | Reference |
| Methylphenidate | Spontaneously Hypertensive Rat (SHR) | 1-24 | Increased activity at low to medium doses (less pronounced than in WKY controls); decreased activity at high doses.[8] | [8] |
| Methylphenidate | Spontaneously Hypertensive Rat (SHR) | 2 | Increased locomotor activity in both SHR and WKY rats.[5] | [5] |
| Methylphenidate | C57Bl/6J Mice | 0.5, 1.0, 2.0 | Dose-dependent effects, with higher doses generally increasing locomotor activity.[10][11] | [10][11] |
| This compound | ADHD Models | - | No publicly available data on locomotor activity in established ADHD models. | - |
Five-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a behavioral paradigm used to assess visual attention and impulsivity in rodents, making it highly relevant for studying ADHD-like symptoms.
| Compound | Animal Model | Dose (mg/kg) | Effect on 5-CSRTT Performance | Reference |
| Methylphenidate | Rats | 0.1, 0.5 | Decreased percentage of omissions (a measure of inattention).[12] | [12] |
| Methylphenidate | Rats | 2.5, 5.0 | Modestly improved overall attention; 5.0 mg/kg significantly increased impulsivity (premature responses).[13] | [13] |
| Methylphenidate | C57Bl/6J Mice (Low-attentive subgroup) | 2.0 | Improved accuracy.[10] | [10] |
| Methylphenidate | C57Bl/6J Mice | 0.5 | Increased premature responses.[10] | [10] |
| This compound | ADHD Models | - | No publicly available data on 5-CSRTT performance in established ADHD models. | - |
Clinical Trial Comparison
A direct comparison of this compound and methylphenidate was conducted in a randomized, double-blind, placebo-controlled clinical trial in adults with ADHD (NCT00475735).[14][15]
Efficacy Data
| Treatment Group | N | Baseline AISRS Total Score (Mean ± SD) | Change from Baseline at Week 4 (Mean ± SD) | P-value vs. Placebo |
| This compound (10 mg/day) | 37 | 34.1 ± 7.0 | -8.5 ± 9.4 | 0.341 |
| OROS Methylphenidate (54-72 mg/day) | 44 | 35.5 ± 7.6 | -15.5 ± 9.5 | <0.001 |
| Placebo | 27 | 34.1 ± 6.2 | -6.8 ± 10.1 | - |
| AISRS: Adult ADHD Investigator Symptom Rating Scale[14] |
The results of this trial showed that this compound was not effective in treating adult ADHD, as there was no significant difference in the change from baseline in the AISRS total score compared to placebo.[14] In contrast, OROS methylphenidate demonstrated a significant improvement in ADHD symptoms compared to placebo.[14]
Adverse Events
| Adverse Event | This compound (10 mg/day) (%) | OROS Methylphenidate (54-72 mg/day) (%) | Placebo (%) |
| Any Adverse Event | 73 | Not Reported | 69 |
| Insomnia | 32 | Not Reported | 11 |
| Data from the direct comparative trial.[14] |
A notable adverse event associated with this compound was a higher incidence of insomnia compared to placebo.[14]
Experimental Protocols
Preclinical: Locomotor Activity Test
Objective: To assess the effects of a compound on spontaneous locomotor activity in a rat model of ADHD.
Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.
Procedure:
-
Acclimation: Rats are habituated to the testing room for at least one hour before the experiment.
-
Habituation: Each rat is placed individually into the open-field arena for a habituation period (e.g., 30-60 minutes) to allow for exploration and a return to baseline activity.
-
Administration: Rats are removed from the arena, administered the test compound (e.g., methylphenidate) or vehicle via intraperitoneal (i.p.) injection, and immediately returned to the arena.
-
Recording: Locomotor activity is recorded for a set duration (e.g., 60-120 minutes). Key parameters measured include total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rearing).
-
Data Analysis: The data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect. Statistical comparisons are made between treatment groups and the vehicle control group.
Clinical: Randomized Crossover Trial (NCT00475735)
Objective: To evaluate the efficacy and safety of this compound compared to placebo and an active comparator (OROS methylphenidate) in adults with ADHD.[14]
Study Design: A randomized, double-blind, placebo-controlled, incomplete block, 2-period crossover study.[14]
Participants: 72 men and women aged 18 to 55 years meeting DSM-IV criteria for ADHD.[14]
Interventions:
-
This compound: 10 mg/day (with an option to reduce to 5 mg/day for tolerability).[14]
-
OROS Methylphenidate: Titrated to 54-72 mg/day.[14]
-
Placebo.[14]
Procedure:
-
Screening and Baseline: Participants underwent screening and baseline assessments, including the Adult ADHD Investigator Symptom Rating Scale (AISRS).
-
Randomization: Participants were randomized to one of several treatment sequences. Each participant received two of the three possible treatments (this compound, methylphenidate, or placebo) over two 4-week treatment periods.
-
Treatment Period 1: Participants received the first assigned treatment for 4 weeks. Efficacy and safety were assessed.
-
Washout Period: A washout period separated the two treatment periods to minimize carryover effects.
-
Treatment Period 2: Participants received the second assigned treatment for 4 weeks. Efficacy and safety were assessed again.
-
Primary Efficacy Endpoint: The primary outcome was the mean change from baseline in the AISRS total score after 4 weeks of treatment.[14]
Conclusion
Methylphenidate, a cornerstone of ADHD pharmacotherapy, demonstrates robust efficacy in both preclinical and clinical settings. Its mechanism of action, primarily through the inhibition of dopamine and norepinephrine reuptake, is well-established. In contrast, this compound, a histamine H3 receptor inverse agonist, failed to show efficacy in a head-to-head clinical trial against methylphenidate in adults with ADHD.[14] A significant gap in the publicly available literature is the lack of preclinical studies evaluating this compound in established animal models of ADHD. This absence of supporting preclinical data, coupled with the negative clinical trial outcome, suggests that targeting the histamine H3 receptor with an inverse agonist may not be a viable therapeutic strategy for the core symptoms of ADHD. This comparative analysis underscores the importance of a strong translational pipeline, from preclinical models to clinical validation, in the development of novel therapeutics for ADHD.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 8. The spontaneously hypertensive rat as an animal model of attention-deficit hyperactivity disorder: effects of methylphenidate on exploratory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of amphetamine and methylphenidate on attentional performance and impulsivity in the mouse 5-Choice Serial Reaction Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal model of methylphenidate's long-term memory-enhancing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sub-optimal performance in the 5-choice serial reaction time task in rats was sensitive to methylphenidate, atomoxetine and d-amphetamine, but unaffected by the COMT inhibitor tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of atomoxetine and methylphenidate on attention and impulsivity in the 5-choice serial reaction time test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized controlled study of the histamine H3 inverse agonist this compound in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
Head-to-Head Studies of H3 Inverse Agonists in Cognition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, has emerged as a compelling target for cognitive enhancement. Inverse agonists of the H3 receptor have shown promise in preclinical and clinical studies by increasing the release of several key neurotransmitters involved in learning and memory, including histamine, acetylcholine, and dopamine.[1][2][3] This guide provides an objective comparison of the performance of prominent H3 inverse agonists in head-to-head and independent studies, supported by experimental data, to inform ongoing research and drug development in this area.
Comparative Efficacy in Preclinical Cognition Models
The cognitive-enhancing effects of H3 inverse agonists have been evaluated in various preclinical models. The most common assays include the Novel Object Recognition (NOR) test, which assesses recognition memory, and the Passive Avoidance (PA) test, which evaluates fear-based learning and memory.
Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. An increase in the time spent exploring the novel object is interpreted as a measure of recognition memory.
| Compound | Species | Model | Dose (mg/kg) | Route | % Time with Novel Object (or Discrimination Index) | Reference |
| Pitolisant | Mouse | Natural Forgetting | 10 | p.o. | ~65% (vs. ~50% for vehicle) | [4] |
| GSK189254 | Rat | - | 0.3 | p.o. | Significantly increased | [1][5] |
| 1 | p.o. | Significantly increased | [1][5] | |||
| Ciproxifan | Rat | - | 3 | i.p. | Alleviated cognitive deficits | [6] |
| ABT-239 | Rat | - | 0.01-0.3 | - | Improved social memory | [7] |
Passive Avoidance Test
In the passive avoidance test, animals learn to avoid a compartment where they previously received an aversive stimulus (e.g., a mild foot shock). An increased latency to enter the shock-associated compartment is indicative of improved memory.
| Compound | Species | Model | Dose (mg/kg) | Route | Latency to Enter Dark Compartment (s) | Reference |
| GSK189254 | Rat | - | 1 | p.o. | Significantly increased | [1][5] |
| 3 | p.o. | Significantly increased | [1][5] |
Neurochemical Effects: Neurotransmitter Release
A primary mechanism by which H3 inverse agonists are thought to enhance cognition is by increasing the release of pro-cognitive neurotransmitters. In vivo microdialysis is a key technique used to measure these effects in specific brain regions.
| Compound | Species | Brain Region | Neurotransmitter | Dose (mg/kg) | Route | % Increase from Baseline | Reference |
| GSK189254 | Rat | Anterior Cingulate Cortex | Acetylcholine | 0.3-3 | p.o. | Significant increase | [1] |
| Anterior Cingulate Cortex | Noradrenaline | 0.3-3 | p.o. | Significant increase | [1] | ||
| Anterior Cingulate Cortex | Dopamine | 0.3-3 | p.o. | Significant increase | [1] | ||
| Dorsal Hippocampus | Acetylcholine | 0.3-3 | p.o. | Significant increase | [1] | ||
| Pitolisant | Rat | Prefrontal Cortex | Acetylcholine | - | - | Enhanced | [4] |
| Prefrontal Cortex | Dopamine | - | - | Enhanced | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of H3 receptor inverse agonism and the general workflows for the experimental protocols cited in this guide.
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Cross-Study Analysis of MK-0249 Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the clinical trial data for MK-0249, a histamine H3 receptor inverse agonist. The product's performance is objectively compared with alternative treatments investigated in its clinical development program. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows are presented to offer a complete overview of the findings.
It is important to note that while the initial inquiry referenced cardiovascular disease, the clinical development of this compound focused on central nervous system disorders, including Alzheimer's disease, schizophrenia, Attention-Deficit/Hyperactivity Disorder (ADHD), and excessive daytime sleepiness associated with obstructive sleep apnea. This guide will focus on these investigated indications. Furthermore, this document clarifies that this compound is distinct from NT-0249, an NLRP3 inflammasome inhibitor.
Mechanism of Action: this compound and Comparators
This compound functions as a histamine H3 receptor inverse agonist. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. By acting as an inverse agonist, this compound blocks this inhibitory action, leading to an increased release of histamine, acetylcholine, dopamine, and norepinephrine. This modulation of neurotransmitter levels is hypothesized to enhance wakefulness and cognitive function.[1][2][3]
In its clinical trials, this compound was compared against a placebo and, in some studies, active comparators with distinct mechanisms of action.
-
Methylphenidate , used in the ADHD trial, is a norepinephrine-dopamine reuptake inhibitor. It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), which increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing signaling in brain networks crucial for attention and cognitive control.[4][5][6]
-
Modafinil , the active comparator in the obstructive sleep apnea study, is a wakefulness-promoting agent with a complex and not fully elucidated mechanism. It is known to inhibit dopamine reuptake and also influences the norepinephrine, serotonin, and histamine systems.[7][8][9]
Figure 1: this compound Mechanism of Action.
Figure 2: Methylphenidate Mechanism of Action.
Figure 3: Modafinil Mechanism of Action.
Clinical Trial Data Summary
The following tables summarize the quantitative data from key clinical trials of this compound across its investigated indications.
Table 1: this compound in Alzheimer's Disease (NCT00420420)
| Parameter | This compound (5 mg) | Placebo | p-value |
| Number of Patients | 73 | 70 | - |
| Primary Efficacy Endpoint (4 weeks) | |||
| Change from Baseline in ADAS-Cog | -0.25 | - | >0.05 |
| Adverse Events (>5% in this compound group) | |||
| Diarrhea | 8.2% | 2.9% | - |
| Headache | 8.2% | 1.4% | - |
| Muscle Spasms | 5.5% | 0% | - |
| Insomnia | 5.5% | 0% | - |
| Stomach Discomfort | 5.5% | 0% | - |
Source:[10]
Table 2: this compound in Schizophrenia (NCT00506077)
| Parameter | This compound (10 mg) | Placebo | p-value |
| Number of Patients | 52 | 51 | - |
| Primary Efficacy Endpoint (4 weeks) | |||
| Change from Baseline in BACS Total Score | -0.1 | - | >0.05 |
| Adverse Events | |||
| Incidence of Adverse Events | 48.1% | 29.4% | - |
Source:[4]
Table 3: this compound in Adult ADHD (NCT00475735)
| Parameter | This compound (10 mg) | OROS Methylphenidate (54-72 mg) | Placebo |
| Number of Patients | 72 (crossover) | 72 (crossover) | 72 (crossover) |
| Primary Efficacy Endpoint (4 weeks) | |||
| Change from Baseline in AISRS Total Score | Not significantly different from placebo | Significant improvement vs. placebo | - |
| p-value vs. Placebo | 0.341 | <0.001 | - |
| Adverse Events | |||
| Incidence of Adverse Events | 73% | - | 69% |
| Insomnia | 32% | - | 11% |
Table 4: this compound in Obstructive Sleep Apnea (NCT00620659)
| Parameter | This compound (pooled doses) | Modafinil (200 mg) | Placebo |
| Number of Patients | 125 (crossover) | 125 (crossover) | 125 (crossover) |
| Primary Efficacy Endpoint (2 weeks) | |||
| Change from Baseline in MWT Sleep Latency (min) | 2.1 | 5.9 | 1.2 |
| p-value vs. Placebo | >0.05 | ≤0.001 | - |
| Secondary Endpoints | |||
| Improvement in ESS, CGIS, PVT, DSST | Improvements vs. placebo | - | - |
| Adverse Events | |||
| Insomnia | 17.5% | 1.8% | 0.9% |
Source:[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in the clinical trials are as follows:
Cognitive and Symptom Assessments
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used tool to assess the severity of cognitive symptoms in dementia.[12] It consists of 11 tasks that evaluate memory, language, and praxis.[13][14] Tasks include word recall, naming objects, following commands, and constructional praxis.[15][16] The total score is the sum of errors, so a higher score indicates greater impairment. The administration typically takes around 45 minutes by a trained rater.[13]
-
Brief Assessment of Cognition in Schizophrenia (BACS): The BACS is a 35-minute battery of tests designed to measure the cognitive domains most affected in schizophrenia.[17] It includes assessments of verbal memory, working memory, motor speed, verbal fluency, attention, and executive function.[18][19] The BACS has demonstrated high reliability and sensitivity in detecting cognitive impairment in this patient population.[17]
-
Adult ADHD Investigator Symptom Rating Scale (AISRS): This is a semi-structured interview-based scale used to assess the 18 DSM-IV symptoms of ADHD in adults.[3] It has separate subscales for inattentive and hyperactive-impulsive symptoms.[20] Each item is rated on a 4-point severity scale (0=absent to 3=severe), with a total score ranging from 0 to 54.[2][21][22]
Sleep and Wakefulness Assessments
-
Maintenance of Wakefulness Test (MWT): The MWT is an objective measure of a person's ability to stay awake during the day.[23] The test consists of four 40-minute trials where the patient is instructed to sit quietly in a dimly lit room and try to remain awake.[5][7][11] EEG and other physiological parameters are monitored to detect sleep onset. The primary outcome is the average sleep latency across the trials.[11]
-
Epworth Sleepiness Scale (ESS): The ESS is a self-administered questionnaire that assesses subjective daytime sleepiness.[4] Patients rate their likelihood of dozing off in eight different common situations on a scale of 0 to 3.[1] A total score greater than 10 is generally considered to indicate excessive daytime sleepiness.[8]
Figure 4: Generalized Clinical Trial Workflow.
Conclusion
The cross-study analysis of clinical trial data for this compound indicates a lack of efficacy in improving cognitive function in patients with Alzheimer's disease and schizophrenia. Similarly, it was not effective in treating adult ADHD or excessive daytime sleepiness in patients with obstructive sleep apnea when compared to either a placebo or an active comparator. In contrast, the active comparators, methylphenidate for ADHD and modafinil for obstructive sleep apnea, demonstrated significant efficacy. While generally well-tolerated, this compound was associated with a higher incidence of adverse events, most notably insomnia, compared to placebo. These findings collectively suggest that targeting the histamine H3 receptor with an inverse agonist, as with this compound, did not translate into clinical benefit for the conditions studied.
References
- 1. American Thoracic Society | Epworth Sleepines Scale (ESS) [site.thoracic.org]
- 2. trisadhdbooksforhcps.com [trisadhdbooksforhcps.com]
- 3. Adult ADHD Investigator Symptom Rating Scale | NIDA Data Share [datashare.nida.nih.gov]
- 4. sleepfoundation.org [sleepfoundation.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. svhlunghealth.com.au [svhlunghealth.com.au]
- 8. narcolepsylink.com [narcolepsylink.com]
- 9. sleepfoundation.org [sleepfoundation.org]
- 10. About the ESS – Epworth Sleepiness Scale [epworthsleepinessscale.com]
- 11. utmb.edu [utmb.edu]
- 12. en.wikipedia.org [en.wikipedia.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. cogstate.com [cogstate.com]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. An abbreviated version of the brief assessment of cognition in schizophrenia (BACS) [scielo.isciii.es]
- 19. academic.oup.com [academic.oup.com]
- 20. Validation of the Adult ADHD Investigator Symptom Rating Scale (AISRS) | Semantic Scholar [semanticscholar.org]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. Adult ADHD Rating Scales [healthline.com]
- 23. Maintenance Wakefulness Test (MWT) [neurologycenter.com]
A Comparative Analysis of MK-0249 for Cognitive Enhancement in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of MK-0249, an investigational histamine H3 receptor inverse agonist, benchmarked against the context of standard antipsychotic treatment for schizophrenia. It is important to note that this compound was not developed as a primary antipsychotic agent but as an adjunctive therapy aimed at improving the cognitive deficits associated with schizophrenia. Standard antipsychotics, while effective for positive symptoms like hallucinations and delusions, have limited impact on cognitive impairment. This guide will therefore focus on the clinical data for this compound when used in conjunction with standard antipsychotic care.
The development of this compound for this indication was discontinued in Phase 2. The data presented here is based on a key clinical trial (NCT00506077) that evaluated its efficacy and safety.
Standard Antipsychotics: The Therapeutic Landscape
At the time of the this compound clinical trials, the standard of care for schizophrenia primarily involved two classes of antipsychotic medications. These medications were the baseline treatment for patients participating in the this compound studies.
-
First-Generation (Typical) Antipsychotics: These drugs, developed in the 1950s, are primarily dopamine D2 receptor antagonists. Examples include haloperidol and chlorpromazine.
-
Second-Generation (Atypical) Antipsychotics: Introduced in the 1980s and 1990s, these agents have a broader mechanism of action, often involving antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This class includes drugs like risperidone, olanzapine, quetiapine, and aripiprazole. Atypical antipsychotics were and remain the more commonly prescribed class due to a generally more favorable side effect profile, particularly concerning extrapyramidal symptoms.
This compound: A Novel Mechanism of Action
This compound is a potent and selective histamine H3 receptor inverse agonist. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters, including acetylcholine and dopamine, which are implicated in cognitive processes. By acting as an inverse agonist, this compound was hypothesized to block this inhibitory effect, thereby increasing the release of these pro-cognitive neurotransmitters.
Clinical Data: this compound in Schizophrenia
The primary data for this compound in schizophrenia comes from a randomized, double-blind, placebo-controlled, two-period crossover study (NCT00506077). This trial assessed the efficacy of this compound in improving cognitive deficits in clinically stable outpatients with schizophrenia who were already receiving a stable dose of a standard antipsychotic medication.
Efficacy Data
The primary endpoint of the study was the change from baseline in the total cognitive score on the Brief Assessment of Cognition in Schizophrenia (BACS) battery after four weeks of treatment. The results showed no statistically significant difference between this compound and placebo.
| Efficacy Measure | This compound (10 mg/day) | Placebo | p-value |
| Change from Baseline in BACS Total Score | -0.1 | Not Reported Directly | Not Significant |
| 95% Confidence Interval for the Difference | (-2.3, 2.1) |
Secondary measures of attention/processing speed, episodic memory, and working memory also showed no significant improvement with this compound compared to placebo.
Safety and Tolerability Data
The incidence of adverse events was higher during the this compound treatment period compared to the placebo period.
| Adverse Event Profile | This compound (10 mg/day) | Placebo |
| Patients with at least one Adverse Event | 48.1% (25/52 patients) | 29.4% (15/51 patients) |
Experimental Protocols
Clinical Trial NCT00506077 Methodology
-
Study Design: A multi-center, randomized, double-blind, 2-period (4 weeks per period), crossover study.
-
Participants: 55 outpatients diagnosed with schizophrenia (ages 21-55).
-
Inclusion Criteria:
-
Clinically stable condition.
-
Mild to moderate overall symptoms (PANSS score total 36-75).
-
On a stable dose of antipsychotic medication.
-
-
Intervention:
-
Period 1: Patients were randomized to receive either this compound (10 mg once daily) or a matching placebo for 4 weeks.
-
Period 2: After a washout period, patients were crossed over to the other treatment for 4 weeks.
-
-
Primary Efficacy Endpoint: The mean change from baseline at 4 weeks of treatment in the total cognitive score on the Brief Assessment of Cognition in Schizophrenia (BACS) Battery.
-
Secondary Efficacy Endpoints: Assessments of attention/processing speed, episodic memory, and working memory.
-
Safety Assessments: Monitoring and recording of all adverse events throughout the study.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the histamine H3 receptor. As an inverse agonist, this compound would block the constitutive activity of this receptor, thereby preventing the downstream inhibitory effects.
Caption: Histamine H3 receptor signaling cascade and the inhibitory action of this compound.
Clinical Trial Workflow
The diagram below outlines the workflow of the NCT00506077 clinical trial.
Caption: Crossover design of the this compound clinical trial for cognitive impairment in schizophrenia.
Replicating Preclinical Success of MK-0249: A Comparative Guide for H3 Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and replicating the preclinical findings that propelled the histamine H3 receptor inverse agonist, MK-0249, into clinical trials for cognitive enhancement. While specific preclinical data for this compound remains largely proprietary to Merck, this document synthesizes publicly available information on the preclinical evaluation of other notable H3 receptor inverse agonists. The experimental data and protocols presented here are representative of the studies that supported the therapeutic hypothesis for this class of compounds in treating cognitive deficits associated with neurological and psychiatric disorders.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound and similar compounds act as inverse agonists at the histamine H3 receptor. This receptor is primarily a presynaptic autoreceptor in the central nervous system, meaning it inhibits the release of histamine from histaminergic neurons. By blocking this receptor, inverse agonists increase the release of histamine. Furthermore, H3 receptors are also located on other, non-histaminergic neurons (as heteroreceptors), where they inhibit the release of other key neurotransmitters involved in arousal and cognition, such as acetylcholine and dopamine. The pro-cognitive effects of H3 receptor inverse agonists are attributed to this enhanced release of multiple neurotransmitters in brain regions critical for learning and memory.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). An inverse agonist like this compound blocks this inhibitory signaling, leading to an increase in neuronal activity and neurotransmitter release.
Figure 1: Simplified signaling pathway of a histamine H3 receptor inverse agonist.
Comparative Preclinical Efficacy Data
The following table summarizes representative data from preclinical studies on various H3 receptor inverse agonists in rodent models of cognitive impairment. These studies typically employ behavioral tasks that assess learning and memory.
| Compound | Animal Model | Behavioral Task | Key Finding |
| Pitolisant | Scopolamine-induced amnesia in mice | Novel Object Recognition | Reversed scopolamine-induced deficits in recognition memory. |
| Thioperamide | Dizocilpine-induced amnesia in rats | Morris Water Maze | Attenuated dizocilpine-induced impairments in spatial learning and memory. |
| Ciproxifan | Age-related cognitive decline in rats | Passive Avoidance Task | Improved performance in aged rats, suggesting enhanced long-term memory. |
| Representative this compound-like compound | Rodent model of schizophrenia (e.g., PCP-induced deficits) | Attentional Set-Shifting Task | Ameliorated deficits in executive function and cognitive flexibility. |
Experimental Protocols
Detailed methodologies are crucial for the replication of preclinical findings. Below are representative protocols for key behavioral assays used to evaluate the pro-cognitive effects of H3 receptor inverse agonists.
Novel Object Recognition (NOR) Task
This task assesses recognition memory in rodents.
Experimental Workflow:
A Comparative Guide to the Pharmacokinetics of H3 Receptor Antagonists
Histamine H3 receptor (H3R) antagonists are a class of compounds investigated for their potential in treating a variety of central nervous system (CNS) disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1][2] By blocking the H3 autoreceptor, these agents enhance the release of histamine and other key neurotransmitters like acetylcholine and dopamine in the brain, which are crucial for wakefulness and cognitive processes.[3][4][5] This guide provides a comparative overview of the pharmacokinetic profiles of several key H3 receptor antagonists, supported by experimental data to aid researchers and drug development professionals.
Mechanism of Action: H3 Receptor Signaling
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). As a presynaptic autoreceptor on histaminergic neurons, it provides a negative feedback mechanism on histamine synthesis and release.[6] It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[6][7] H3 receptor antagonists, or inverse agonists, block this constitutive activity, thereby increasing the release of these neurotransmitters and promoting neuronal activity.[8]
References
- 1. Ciproxifan - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Validating the Procognitive Effects of H3 Receptor Blockade: A Comparative Guide
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, has emerged as a significant target for enhancing cognitive function.[1][2][3] Its blockade by antagonists or inverse agonists modulates the release of several key neurotransmitters, offering a promising strategy for treating cognitive deficits in various neurological and psychiatric disorders.[1][4][5][6][7] This guide provides a comparative analysis of the procognitive effects of H3 receptor blockade, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: Enhancing Neurotransmitter Release
The H3 receptor is a G-protein coupled receptor (GPCR) that, when activated, inhibits the synthesis and release of histamine (as an autoreceptor) and other crucial neurotransmitters like acetylcholine (ACh), dopamine (DA), and norepinephrine (NE) (as a heteroreceptor).[1][3][6][8][9] Many H3 receptors exhibit high constitutive activity, meaning they are active even without an agonist bound.[4][9]
H3 receptor antagonists block the receptor, preventing histamine from binding and thereby increasing its release.[6][10] Inverse agonists go a step further; they bind to the receptor and stabilize it in an inactive state, reducing its constitutive activity and leading to a more robust increase in the release of histamine and other neurotransmitters.[4][5] This enhanced release of pro-cognitive neurotransmitters in key brain regions like the prefrontal cortex and hippocampus is the primary mechanism behind the observed cognitive benefits.[5]
References
- 1. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 9. H3 antagonists and postoperative cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of MK-0249
The proper disposal of the investigational drug MK-0249 is a critical component of laboratory safety and environmental responsibility. As a potent compound, adherence to strict disposal protocols is essential to mitigate risks to researchers and prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of waste generated from research involving this compound, based on general best practices for potent pharmaceutical compounds.
Pre-Disposal Planning and Risk Assessment
Before commencing any experiment, a thorough risk assessment is mandatory. This involves a comprehensive review of the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including toxicity, carcinogenicity, mutagenicity, and teratogenicity.[1] An appropriate disposal plan must be established, and all necessary supplies, such as designated waste containers and spill kits, must be readily available.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. All personnel handling this compound must wear the following:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn and inspected before each use.[2]
-
Eye Protection: Tightly fitting safety goggles with side-shields are required.[2]
-
Lab Coat: A lab coat or other protective clothing should be worn.[2]
-
Respiratory Protection: If there is a risk of aerosolization, a full-face respirator may be necessary.[2]
Waste Segregation and Container Management
Proper segregation of waste is crucial for safe and compliant disposal. All waste containers must be clearly labeled and securely sealed when not in use.
| Waste Category | Container Type | Labeling Requirements |
| Liquid Waste (Aqueous) | Black RCRA Hazardous Waste Container | "Hazardous Waste," "Cytotoxic," and list all chemical constituents.[1] |
| Solid Waste (Non-Sharps) | Yellow Chemotherapy Waste Container | "Chemotherapy Waste," "Trace Cytotoxic Waste."[1] |
| Sharps Waste | Puncture-resistant Sharps Container | "Chemotherapy Sharps," "Biohazard" symbol. |
| Grossly Contaminated PPE | Yellow Chemotherapy Waste Container | "Chemotherapy Waste," "Trace Cytotoxic Waste."[1] |
Decontamination Procedures
All non-disposable equipment and work surfaces must be decontaminated after use. While no single agent is known to deactivate all cytotoxic drugs, a common practice involves a two-step process of washing with a detergent solution followed by a disinfectant.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Segregate at the Source: Immediately place waste into the appropriate, labeled container at the point of generation.
-
Liquid Waste: Collect all aqueous waste contaminated with this compound in a sealed and clearly labeled Black RCRA Hazardous Waste Container.[1] Sewer disposal is strictly prohibited.[1]
-
Solid Waste: Dispose of all contaminated solid waste, such as pipette tips and culture plates, in a Yellow Chemotherapy Waste Container.
-
Sharps Waste: All needles, syringes, and other sharps must be placed directly into a puncture-resistant Sharps Container.
-
Contaminated PPE: Place all grossly contaminated PPE into a Yellow Chemotherapy Waste Container.
-
Container Sealing and Storage: Ensure all waste containers are securely sealed when not in use. Store in a designated, secure area away from general laboratory traffic.
-
Waste Pickup and Disposal: Arrange for a licensed hazardous waste management company to collect the waste for high-temperature incineration.[3] All hazardous waste must be tracked from generation to final disposal, often managed by the institution's Environmental Health and Safety (EHS) department.[1]
Spill Management
In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, contain the spill using a spill kit. Absorb liquids with absorbent pads and collect all contaminated materials for disposal as hazardous waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Navigating the Safe Handling of MK-0249: A Critical Need for Specificity
Providing accurate and reliable safety information is paramount for the protection of researchers and scientists. Our commitment to this principle necessitates a clear and unambiguous identification of the substance . Initial investigations into the personal protective equipment (PPE) and handling procedures for "MK-0249" have revealed conflicting safety data, underscoring the critical need for a more specific identifier, such as a Chemical Abstracts Service (CAS) number.
Two distinct Safety Data Sheets (SDS) have been identified for substances referred to as "this compound," each with significantly different hazard classifications and handling requirements. This discrepancy highlights the potential for serious safety incidents if the incorrect guidelines are followed.
One SDS, for a product identified as "Aldrich - 101338," classifies the substance as hazardous, detailing specific warnings and required protective measures. In stark contrast, another SDS for a product with the identifier "616249" and the chemical name "4-Amidinosarcosine-methyl-d3monohydrate," also associated with the "this compound" designation, states that the substance is not considered hazardous.
To ensure the safety of all personnel and the integrity of research, it is imperative to distinguish between these two substances. We urge all users to verify the exact identity of the "this compound" they are working with by referencing the CAS number provided by the manufacturer.
Once the specific CAS number is provided, we can offer detailed and accurate guidance on the following:
-
Personal Protective Equipment (PPE): Comprehensive recommendations for eye, face, skin, and respiratory protection.
-
Operational and Handling Plans: Step-by-step procedures for safe storage, use, and transport within a laboratory setting.
-
Disposal Plans: Environmentally responsible and compliant methods for waste disposal.
We are prepared to furnish detailed experimental protocols and visual workflows to support your safety management system. However, the accuracy and relevance of this information are entirely dependent on the precise identification of the chemical compound.
For the safety of your laboratory and personnel, please provide the CAS number for your "this compound" to receive tailored and accurate safety and handling instructions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
